3-Methylcytosine
Beschreibung
Eigenschaften
IUPAC Name |
6-amino-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPWZCZXAMXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941068, DTXSID80901521 | |
| Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_648 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4776-08-3, 19380-02-0 | |
| Record name | 3-Methylcytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4776-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4-imino-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019380020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
role of 3-methylcytosine in DNA damage and repair
An In-depth Technical Guide on the Role of 3-methylcytosine in DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3mC) is a non-canonical DNA modification arising from aberrant methylation events. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107), 3mC is a DNA lesion with significant cytotoxic and mutagenic potential. This technical guide provides a comprehensive overview of the formation, biological consequences, and repair of 3mC. It details the enzymatic repair mechanisms, with a focus on the ALKBH2 and ALKBH3 proteins, and presents experimental protocols for the detection and quantification of 3mC and the assessment of repair enzyme activity. Furthermore, this guide elucidates the cellular signaling pathways activated in response to 3mC-induced DNA damage, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound (3mC)
This compound (3mC) is a methylated DNA base that, unlike the epigenetic mark 5-methylcytosine, is considered a form of DNA damage.[1][2][3][4][5] It is formed by the non-enzymatic methylation of the N3 position of cytosine by endogenous or exogenous methylating agents.[1][2] This modification disrupts the Watson-Crick base pairing, as the N3 position is involved in the hydrogen bond with guanine.[1] Consequently, 3mC lesions are predominantly generated in single-stranded DNA (ssDNA) during processes like replication, transcription, and repair.[6] The presence of 3mC in DNA can lead to replication fork stalling, increased mutation rates, and ultimately, cell death if not repaired.[6][7]
Formation of this compound
The formation of 3mC is a chemical process resulting from the reaction of cytosine with S-adenosylmethionine (SAM), a universal methyl donor in cells, or with exogenous alkylating agents.[1] In double-stranded DNA, the N3 position of cytosine is protected through its involvement in base pairing with guanine.[6] However, in single-stranded DNA, this position is susceptible to electrophilic attack by the methyl group from methylating agents.[6]
Cytotoxic and Mutagenic Effects of 3mC
The presence of 3mC in the DNA template is highly disruptive to cellular processes. It poses a significant block to DNA replication by stalling high-fidelity DNA polymerases.[7] While some specialized translesion synthesis (TLS) polymerases can bypass the lesion, this process is often error-prone, leading to mutations.[7] Unrepaired 3mC can therefore contribute to genomic instability, a hallmark of cancer.[2] In non-malignant cells with intact DNA repair and apoptotic pathways, the accumulation of 3mC can trigger programmed cell death.[2] However, in cancer cells with compromised repair mechanisms, persistent 3mC lesions can contribute to the mutational burden.[2]
DNA Repair Mechanisms for 3mC
The primary and most efficient mechanism for repairing 3mC lesions is direct reversal by the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases.[6][8] In humans, the main enzymes responsible for this repair are ALKBH2 and ALKBH3.[9][10]
The Role of ALKBH2 and ALKBH3
ALKBH2 and ALKBH3 catalyze the oxidative demethylation of 3mC, converting it back to cytosine in a single enzymatic step.[8] This process requires Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate.[8] While both enzymes can repair 3mC, they exhibit different substrate preferences. ALKBH2 preferentially acts on 3mC in double-stranded DNA (dsDNA), whereas ALKBH3 shows a higher activity on 3mC in single-stranded DNA (ssDNA) and RNA.[10]
Base Excision Repair (BER)
While direct reversal by ALKBH enzymes is the main repair pathway, some evidence suggests that 3mC can also be recognized and excised by DNA glycosylases, initiating the base excision repair (BER) pathway. However, this is considered a minor and less efficient pathway for 3mC repair compared to direct reversal.
Cellular Signaling in Response to 3mC Damage
The presence of unrepaired 3mC lesions can trigger a DNA damage response (DDR), leading to the activation of cell cycle checkpoints and potentially apoptosis. The tumor suppressor protein p53 is a key player in this response.[2] Activation of the p53 pathway can lead to a decrease in the transcription of ALKBH2 and ALKBH3, potentially creating a feedback loop that influences cellular sensitivity to alkylating agents.[2] In cancer cells with mutated p53, this regulation is often lost, which may contribute to resistance to certain chemotherapeutic drugs.[2]
Quantitative Data on 3mC and Repair Enzymes
The following tables summarize key quantitative data related to 3mC and the kinetic parameters of the primary repair enzymes, ALKBH2 and ALKBH3.
Table 1: Kinetic Parameters of ALKBH2 and ALKBH3 for 3mC Repair
| Enzyme | Substrate | Kd (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| ALKBH3 | 3mC-ssDNA | 2.8 | - | 0.10 | [10] |
| ALKBH2 | 3mC-dsDNA | 2.9 | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3mC.
Detection and Quantification of 3mC by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of DNA modifications.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a commercial kit, ensuring removal of RNA contamination.[11]
-
DNA Digestion: Enzymatically digest 1-10 µg of DNA to individual deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (HPLC).[12] A C18 column is typically used with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).[13]
-
MS/MS Detection: Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[11] The specific mass transitions for 3-methyldeoxycytidine and an internal standard (e.g., [15N3]-deoxycytidine) are monitored for quantification.[12]
-
Quantification: Generate a standard curve using known concentrations of 3-methyldeoxycytidine to quantify the amount of 3mC in the sample, typically expressed as a ratio to unmodified deoxyguanosine or total DNA amount.[13]
ALKBH3 Demethylase Activity Assay (qRT-PCR-based)
This assay quantitatively measures the demethylase activity of ALKBH3 on a 3mC-containing single-stranded DNA substrate.[14]
Protocol:
-
Substrate Preparation: Synthesize a single-stranded oligonucleotide containing a single 3mC residue.[14]
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing purified recombinant ALKBH3, the 3mC-containing ssDNA substrate, and cofactors (Fe(II), 2-oxoglutarate, and ascorbate) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[14]
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[14]
-
Stop the reaction by heat inactivation or addition of EDTA.[15]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Use the reaction product as a template for qRT-PCR with primers flanking the site of the 3mC lesion. The efficiency of PCR amplification is dependent on the removal of the methyl group by ALKBH3.
-
Perform qRT-PCR using a standard protocol with a DNA-binding dye (e.g., SYBR Green).[14]
-
Thermal cycling conditions can be: 95°C for 10 seconds, followed by 40 cycles of 95°C for 5 seconds and 61°C for 30 seconds.[14]
-
-
Data Analysis:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to 3mC.
Caption: Formation, consequences, and repair of 3mC lesions.
Caption: Workflow for LC-MS/MS quantification of 3mC.
Caption: Cellular response pathway to 3mC DNA damage.
Conclusion
This compound represents a significant threat to genome integrity. Understanding the mechanisms of its formation, its biological consequences, and the cellular repair and response pathways is crucial for fields such as oncology and toxicology. The direct reversal of 3mC by ALKBH2 and ALKBH3 is a vital defense mechanism, and the activity of these enzymes can be a determinant of cellular sensitivity to alkylating chemotherapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the multifaceted role of 3mC in health and disease. Further research into the intricate details of 3mC-induced signaling and its interplay with other DNA repair pathways will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. bonnus.ulb.uni-bonn.de [bonnus.ulb.uni-bonn.de]
- 5. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-based Quantitative Strategies for Assessing the Biological Consequences and Repair of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A real-time PCR-based quantitative assay for this compound demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Discovery and Significance of 3-Methylcytosine as a DNA Lesion
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcytosine (3-meC) is a non-canonical DNA modification that arises from the methylation of cytosine at the N3 position. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107), 3-meC is a DNA lesion that disrupts the Watson-Crick base pairing, leading to replicative stress and potential mutagenicity. This technical guide provides a comprehensive overview of the discovery, biological consequences, and repair of 3-meC. It details the experimental protocols for the detection and quantification of this lesion, outlines the key enzymatic repair pathways, and presents the current understanding of its impact on DNA replication and transcription. This document is intended to serve as a valuable resource for researchers in the fields of DNA damage and repair, cancer biology, and drug development.
Introduction: The Discovery of this compound as a DNA Lesion
The study of DNA methylation has largely focused on 5-methylcytosine (5mC), a key epigenetic marker involved in gene regulation. However, other forms of cytosine methylation exist, some of which are not regulatory but rather represent a form of DNA damage[1]. This compound (3-meC) is one such lesion, formed by the chemical methylation of the N3 position of cytosine[1][2]. This modification can be induced by both endogenous and exogenous alkylating agents[2]. The discovery of 3-meC as a DNA lesion was a significant step in understanding the diverse landscape of DNA damage and the cellular mechanisms that have evolved to counteract it.
Unlike 5mC, which is located in the major groove of the DNA double helix and does not interfere with standard base pairing, the methyl group of 3-meC protrudes into the minor groove, sterically hindering the formation of a proper base pair with guanine[2]. This disruption of the DNA structure is the primary reason why 3-meC is considered a DNA lesion. The formation of 3-meC is more prevalent in single-stranded DNA (ssDNA), where the N3 position of cytosine is more accessible to methylating agents[3][4]. Consequently, cellular processes that involve the transient formation of ssDNA, such as replication, transcription, and repair, are particularly vulnerable to the formation of this lesion[3][4].
The biological consequences of unrepaired 3-meC are significant. It is a potent cytotoxic lesion that can block the progression of replicative DNA polymerases, leading to stalled replication forks and potential cell death[4]. Furthermore, if bypassed by specialized translesion synthesis (TLS) polymerases, 3-meC can be mutagenic, leading to base pair substitutions[2].
Quantitative Data on this compound
The following tables summarize key quantitative data related to the formation, repair, and consequences of the this compound DNA lesion.
Table 1: Kinetic Parameters of ALKBH-mediated 3-meC Repair
| Enzyme | Substrate | kcat/Km (min⁻¹µM⁻¹) | Reference(s) |
| ALKBH2 | dsDNA with 3-meC | 1.3 | [2] |
| ALKBH2 | ssDNA with 3-meC | 1.2 | [2] |
| ALKBH2 | dsDNA with 3-meC | 3176.0 | [2] |
| ALKBH2 | ssDNA with 3-meC | 773.7 | [2] |
| ALKBH3 | ssDNA with 3-meC | 0.87 - 763.0 | [2] |
| E. coli AlkB | dsDNA with 3-meC | 0.35 | [2] |
| E. coli AlkB | ssDNA with 3-meC | 0.65 | [2] |
Table 2: Mutagenicity of this compound in E. coli
| E. coli Strain | Condition | Mutagenicity (%) | Reference(s) |
| AlkB+ SOS- | MMS-treated | <2 | [2] |
| AlkB- SOS- | MMS-treated | 30 | [2] |
| AlkB- SOS+ | MMS-treated | 70 | [2] |
Table 3: Detection Limits for this compound and Related Analogs by Mass Spectrometry
| Analyte | Detection Method | Detection Limit (fmol) | Reference(s) |
| 5-methylcytosine | HPLC-ESI-MS/MS-MRM | ~0.5 | [5] |
| 5-hydroxymethylcytosine | HPLC-ESI-MS/MS-MRM | ~0.5 | [5] |
| 5mC derivative | LC-ESI-MS/MS | 0.10 | [6] |
| 5hmC derivative | LC-ESI-MS/MS | 0.06 | [6] |
Key Signaling and Repair Pathways
The cellular response to this compound involves a network of DNA repair enzymes and signaling pathways that aim to mitigate the lesion's cytotoxic and mutagenic effects.
The ALKBH Direct Reversal Repair Pathway
The primary mechanism for the repair of 3-meC in mammals is direct reversal by the AlkB homolog (ALKBH) family of dioxygenases, specifically ALKBH2 and ALKBH3. These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that oxidatively demethylate the N3 position of cytosine, restoring the original base without excising it from the DNA backbone.
Regulation of ALKBH Expression by the p53 Pathway
The expression of ALKBH repair enzymes can be influenced by cellular stress responses, including the p53 signaling pathway. Under certain conditions of DNA damage, the tumor suppressor protein p53 can regulate the transcription of ALKBH genes. Evidence suggests that p53 can directly bind to the promoter of the ALKBH2 gene, although the precise mechanism of transcriptional regulation, whether activation or repression, may be context-dependent[2]. The interplay between p53 and ALKBH3 is also an area of active investigation, with studies indicating that the p53 status of a cell can determine the cellular outcome following ALKBH3 knockdown[7][8].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound by LC-MS/MS
This protocol outlines the steps for the sensitive detection and quantification of 3-meC in genomic DNA using liquid chromatography-tandem mass spectrometry.
Materials:
-
Genomic DNA sample
-
DNA Degradase Plus (or a similar cocktail of nucleases and phosphatases)
-
LC-MS/MS system (e.g., Agilent 6490 Triple Quadrupole)
-
Reversed-phase C18 column (e.g., Hypersil GOLD aQ)
-
Mobile phases: Acetonitrile (B52724) and 0.1% formic acid in water
-
Internal standards (e.g., stable isotope-labeled 3-methyl-2'-deoxycytidine)
Procedure:
-
DNA Digestion:
-
To 1 µg of genomic DNA, add DNA Degradase Plus enzyme mix and the corresponding buffer.
-
Incubate at 37°C for at least 2 hours to ensure complete digestion into individual nucleosides.
-
Add internal standards to the digested sample.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
LC Separation:
-
Inject the filtered sample onto the C18 column.
-
Separate the nucleosides using a gradient of acetonitrile in 0.1% formic acid at a flow rate of 0.3 mL/min. A typical gradient might be:
-
0-5 min: 2% Acetonitrile
-
5-15 min: 2-30% Acetonitrile
-
15-20 min: 30-95% Acetonitrile
-
20-25 min: 95% Acetonitrile
-
25-30 min: 95-2% Acetonitrile
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-methyl-2'-deoxycytidine and its internal standard.
-
Optimize source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) for maximum sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-methyl-2'-deoxycytidine.
-
Calculate the amount of 3-meC in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the amount of 3-meC to the total amount of deoxycytidine or total DNA loaded.
-
In Vitro ALKBH Repair Assay
This assay measures the ability of purified ALKBH enzymes to repair a 3-meC lesion within a synthetic DNA oligonucleotide.
Materials:
-
Purified ALKBH2 or ALKBH3 protein
-
Synthetic DNA oligonucleotide containing a single 3-meC lesion (and its complementary strand)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors: Fe(NH₄)₂(SO₄)₂, α-ketoglutarate, Ascorbic acid
-
Quenching solution (e.g., EDTA)
-
Urea-PAGE gel and electrophoresis apparatus
-
Fluorescently labeled primer for visualization
Procedure:
-
Substrate Preparation:
-
Anneal the 3-meC-containing oligonucleotide with its complementary strand to form a double-stranded substrate.
-
-
Repair Reaction:
-
In a reaction tube, combine the DNA substrate, reaction buffer, and cofactors.
-
Initiate the reaction by adding the purified ALKBH enzyme.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
-
Analysis of Repair:
-
To assess repair, the product can be subjected to an enzyme that only cuts at the repaired, canonical cytosine site.
-
Alternatively, the repair can be monitored by observing a mobility shift on a denaturing urea-PAGE gel if the lesion causes a structural change.
-
For more quantitative analysis, the reaction products can be analyzed by LC-MS/MS as described in Protocol 4.1.
-
-
Visualization:
-
If using a fluorescently labeled primer, visualize the gel using an appropriate imager. The appearance of a product band corresponding to the repaired DNA indicates enzyme activity.
-
In Vitro DNA Polymerase Bypass Assay
This assay determines the efficiency and fidelity of different DNA polymerases in bypassing a 3-meC lesion.
Materials:
-
Purified DNA polymerase (e.g., a replicative polymerase like Pol δ or a TLS polymerase like Pol η)
-
Synthetic DNA template containing a single 3-meC lesion
-
Fluorescently or radioactively labeled primer that anneals upstream of the lesion
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer appropriate for the specific polymerase
-
Denaturing polyacrylamide gel and electrophoresis apparatus
Procedure:
-
Primer-Template Annealing:
-
Anneal the labeled primer to the 3-meC-containing template.
-
-
Bypass Reaction:
-
Set up reactions containing the annealed primer-template, reaction buffer, and the DNA polymerase.
-
To assess fidelity, set up separate reactions each containing only one of the four dNTPs. To assess overall bypass, use a mixture of all four dNTPs.
-
Initiate the reactions by adding the dNTPs.
-
Incubate at the optimal temperature for the polymerase for a set time.
-
Stop the reactions by adding a formamide-containing loading buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating.
-
Separate the DNA products on a denaturing polyacrylamide gel.
-
-
Analysis:
-
Visualize the gel using an appropriate imager.
-
The appearance of bands longer than the original primer indicates bypass of the 3-meC lesion. The size of the extended product reveals how many nucleotides were incorporated.
-
In the single-nucleotide incorporation reactions, the appearance of a band one nucleotide longer than the primer indicates which dNTP was incorporated opposite the 3-meC lesion.
-
Conclusion
The discovery of this compound as a DNA lesion has broadened our understanding of the chemical instability of the genome and the intricate mechanisms that protect its integrity. As a potent cytotoxic and mutagenic lesion, 3-meC poses a significant threat to cellular function. The elucidation of the ALKBH-mediated direct reversal repair pathway has provided crucial insights into how cells contend with this type of DNA damage. The experimental protocols detailed in this guide provide a framework for the continued investigation of 3-meC and its role in human health and disease, particularly in the context of cancer and the response to alkylating chemotherapeutics. Further research into the regulation of 3-meC repair pathways and the development of specific inhibitors may offer new therapeutic opportunities.
References
- 1. Comparative binding of p53 to its promoter and DNA recognition elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP53 regulates human AlkB homologue 2 expression in glioma resistance to Photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for determining lesion bypass efficiency and mutagenicity of site-specific DNA lesions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. p53 Binding to the p21 promoter is dependent on the nature of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TP53 gene status is a critical determinant of phenotypes induced by ALKBH3 knockdown in non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotoxicity.com [biotoxicity.com]
The Function of 3-Methylcytosine in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-methylcytosine (m3C) is a modified nucleobase that has historically been viewed primarily as a DNA lesion resulting from chemical damage. However, recent advancements in epitranscriptomics have unveiled its significant role as a post-transcriptional modification in RNA, contributing to the intricate layers of gene regulation. This technical guide provides an in-depth exploration of the dual functions of m3C in both DNA and RNA. It details the enzymatic machinery responsible for its deposition ("writers") and removal ("erasers"), its impact on molecular processes such as transcription and translation, and its emerging role in disease, particularly cancer. This document consolidates current knowledge, presents quantitative data, outlines key experimental protocols, and visualizes complex pathways to serve as a critical resource for researchers and professionals in the field.
The Dual Nature of this compound
Unlike the well-studied 5-methylcytosine (B146107) (5mC), a canonical epigenetic mark in DNA, this compound is formed through different mechanisms and serves distinct biological purposes.
-
In DNA: m3C is not enzymatically deposited but arises from chemical methylation by endogenous or exogenous methyl donors.[1][2] This modification is considered a DNA lesion because it disrupts the Watson-Crick base pairing, which can stall DNA polymerases and lead to mutations if not repaired.[1]
-
In RNA: m3C is an important epitranscriptomic mark, enzymatically installed on transfer RNA (tRNA) and messenger RNA (mRNA).[3][4][5][6] In this context, m3C is not a lesion but a regulatory element that influences RNA stability, processing, and translation efficiency.[7][8]
The Regulatory Machinery of m3C
The dynamics of m3C are controlled by specific enzymes that add or remove the methyl group, often referred to as "writers" and "erasers."[9][10][11]
m3C Writers: The METTL Family
In mammalian cells, three distinct methyltransferase-like (METTL) enzymes have been identified as the "writers" responsible for m3C formation in RNA.[3][4][5]
-
METTL2 (TRM140): Modifies tRNA, specifically at position 32 of tRNAThr isoacceptors and tRNAArg(CCU).[3][4]
-
METTL6 (TRM141): Also modifies tRNA and has been shown to interact with seryl-tRNA synthetase, suggesting a role in modifying serine tRNA isoacceptors.[3][4]
-
METTL8: Uniquely modifies mRNA, establishing m3C as a newly discovered mRNA modification.[3][4][5] The discovery of an mRNA-specific m3C writer opens new avenues for investigating the epitranscriptomic regulation of gene expression.
m3C Erasers: The ALKBH Family
The removal of the methyl group from m3C is primarily carried out by dioxygenases of the AlkB homolog (ALKBH) family, which act as "erasers."
-
ALKBH3: This enzyme is a key demethylase for both DNA and RNA.[12][13] It repairs m3C lesions in single-stranded DNA (ssDNA) and also removes m3C from RNA, thereby reversing the modification.[7][14] ALKBH3's ability to demethylate RNA highlights its role in dynamic gene regulation at the post-transcriptional level.[7] Its activity is crucial for reversing methylation damage and has been implicated in promoting protein synthesis in cancer cells.[7]
-
ALKBH2: While ALKBH3 shows a preference for ssDNA, ALKBH2 can repair lesions in both ssDNA and double-stranded DNA (dsDNA).[15]
Functional Consequences of m3C in Gene Regulation
Impact on DNA: Damage and Repair
The presence of m3C in DNA is mutagenic. It distorts the double helix and interferes with DNA replication and transcription.[1] DNA polymerases can be halted by m3C lesions, while RNA polymerase may misread the base, leading to transcriptional errors.[1] The cell's primary defense is the ALKBH-mediated repair pathway, which performs oxidative demethylation to restore cytosine.[12][14] This process is vital for maintaining genomic integrity and preventing mutations that could lead to diseases like cancer.[1][16]
Impact on RNA: Regulation of Protein Synthesis
In RNA, m3C is a functional modification that fine-tunes protein synthesis.
-
tRNA Modification: m3C at position 32 in the anticodon loop of specific tRNAs is crucial for translational fidelity and efficiency.[8] The absence of this modification has been linked to neurodevelopmental disorders.[8]
-
mRNA Modification: The discovery of m3C in mRNA suggests a new layer of post-transcriptional gene regulation.[3][5] Studies have shown that m3C can disrupt normal Watson-Crick base pairing, which could influence mRNA structure, its interaction with RNA-binding proteins, and its translation by the ribosome.[6] Furthermore, ALKBH3-mediated demethylation of RNA has been shown to enhance protein translation efficiency, suggesting that the m3C mark can act as a dynamic switch to control protein output.[7]
Quantitative Data Presentation
The contribution of different METTL enzymes to the total m3C pool in tRNA was quantified by analyzing null-mutant mouse embryonic fibroblast (MEF) cell lines. The data clearly delineates the specific roles of METTL2 and METTL6.
| Cell Line | Target Enzyme | Substrate | % Reduction in m3C (in total tRNA) | Citation |
| Mettl2 null-mutant MEFs | METTL2 | tRNA | ~30-40% | [3][4][5] |
| Mettl6 null-mutant MEFs | METTL6 | tRNA | ~10-15% | [3][4][5] |
Table 1: Quantitative reduction of m3C levels in tRNA isolated from METTL knockout cell lines, as determined by mass spectrometry analysis.
Experimental Protocols
Detecting m3C requires specialized techniques, as standard methods for 5mC analysis, like bisulfite sequencing, are not effective for m3C.[17][18]
Protocol: m3C RNA Immunoprecipitation and Mass Spectrometry (m3C-RIP-MS)
This protocol combines antibody-based enrichment with highly sensitive mass spectrometry to quantify m3C levels in RNA.[19]
Objective: To quantify the abundance of m3C relative to other nucleosides in a total RNA sample.
Methodology:
-
RNA Isolation:
-
Extract total RNA from cells or tissues using a standard Trizol-based or column-based method.
-
Ensure high purity and integrity of the RNA by checking A260/280 and A260/230 ratios and running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer.
-
-
RNA Fragmentation & Immunoprecipitation (RIP):
-
Fragment the RNA to an appropriate size (e.g., ~100-200 nucleotides) using RNA fragmentation buffer or enzymatic methods.
-
Incubate the fragmented RNA with a highly specific anti-m3C antibody conjugated to magnetic beads (e.g., Protein A/G beads). This step enriches for RNA fragments containing the m3C modification.
-
Perform stringent washing steps to remove non-specifically bound RNA.
-
Elute the m3C-containing RNA fragments from the antibody-bead complex.
-
-
RNA Digestion to Nucleosides:
-
Digest the eluted RNA down to individual nucleosides using a cocktail of enzymes, typically including Nuclease P1 followed by bacterial alkaline phosphatase.
-
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):
-
Inject the nucleoside mixture into an UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides chromatographically. A C18 reverse-phase column is commonly used.
-
Perform mass spectrometry analysis using Multiple Reaction Monitoring (MRM) mode. This involves setting specific precursor-to-product ion transitions for canonical nucleosides (A, C, G, U) and for m3C.
-
Example Transition for m3C: Monitor the specific mass transition corresponding to the m3C nucleoside.
-
-
Run synthetic nucleoside standards to create calibration curves for absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for each nucleoside from the chromatograms.
-
Calculate the amount of m3C relative to one or more of the canonical nucleosides (e.g., as a ratio of m3C/G).
-
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. oncology-central.com [oncology-central.com]
- 3. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Frontiers | Methylation Landscape: Targeting Writer or Eraser to Discover Anti-Cancer Drug [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. genecards.org [genecards.org]
- 13. Alkb homolog 3, alpha-ketoglutaratedependent dioxygenase - Wikipedia [en.wikipedia.org]
- 14. uniprot.org [uniprot.org]
- 15. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
- 16. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources of 3-Methylcytosine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methylcytosine (3-meC) is a non-canonical DNA modification that arises from endogenous cellular processes. Unlike the well-studied epigenetic mark 5-methylcytosine, 3-meC is a DNA lesion that can impede DNA replication and transcription, potentially leading to mutations and cellular dysfunction. Understanding the endogenous sources of 3-meC is crucial for elucidating its role in various pathologies, including cancer, and for the development of targeted therapeutic strategies. This technical guide provides an in-depth overview of the primary endogenous sources of 3-meC formation, detailed experimental protocols for its detection and quantification, and a summary of the key signaling pathways involved.
Endogenous Sources of this compound Formation
The formation of 3-meC in DNA is primarily a result of non-enzymatic methylation by endogenous electrophiles. The main sources identified to date include S-adenosylmethionine (SAM), reactive nitrogen species (RNS) generated during inflammation, and reactive aldehydes produced from lipid peroxidation.
S-Adenosylmethionine (SAM)
S-adenosylmethionine is the universal methyl donor for most biological methylation reactions. While enzymatic DNA methylation by DNA methyltransferases (DNMTs) specifically targets the C5 position of cytosine, SAM can also non-enzymatically methylate DNA bases at other positions. This spontaneous reaction involves the direct transfer of a methyl group from SAM to the N3 position of cytosine, forming 3-meC. Although this is a relatively slow process, the high intracellular concentration of SAM makes it a significant contributor to the background levels of 3-meC.[1]
Inflammation and Reactive Nitrogen Species (RNS)
Chronic inflammation is a key driver of endogenous DNA damage.[2] During an inflammatory response, immune cells such as macrophages produce high levels of nitric oxide (NO) and other reactive nitrogen species (RNS).[2] These RNS can react with other molecules to form potent nitrosating agents, such as dinitrogen trioxide (N₂O₃), which can then methylate DNA bases, including the N3 position of cytosine.[3][4]
Lipid Peroxidation
Cellular membranes are rich in polyunsaturated fatty acids, which are susceptible to damage by reactive oxygen species (ROS). This process, known as lipid peroxidation, generates a variety of reactive aldehydes, including malondialdehyde (MDA).[5][6] MDA is a mutagenic compound that can react with DNA bases to form various adducts.[1][7] While the direct formation of 3-meC from MDA has not been definitively established as a major pathway, MDA and other lipid peroxidation products contribute to a cellular environment rich in electrophiles that can lead to aberrant DNA methylation.[5][7]
Quantitative Data on this compound Formation
Quantifying the levels of endogenous 3-meC is challenging due to its low abundance. However, advances in mass spectrometry have enabled the detection and quantification of this lesion in various biological samples. The table below summarizes the available quantitative data.
| Source of 3-meC | Method of Detection | Reported Levels (adducts per 10⁸ nucleosides) | Biological Context | Reference(s) |
| Endogenous background | LC-MS/MS | ~0.3 (O⁶-methyl-dG, a related adduct) | Human lymphoblastoid cells | [8] |
| Endogenous background | Not Specified | Levels ranging from 1-120 per 10⁸ nucleotides for M1G (a malondialdehyde-dG adduct) | Healthy human tissues | [1] |
Note: Direct quantitative data for 3-meC from specific endogenous sources is limited. The data presented for related adducts provides an estimate of the expected low levels of such lesions.
Experimental Protocols
The gold standard for the quantification of 3-meC is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.
DNA Isolation and Hydrolysis
-
DNA Extraction: Isolate high molecular weight genomic DNA from cells or tissues using a standard commercial kit or a phenol-chloroform extraction protocol. Ensure the DNA is free from RNA and protein contamination.[9]
-
DNA Quantification: Accurately quantify the DNA concentration using a fluorometric method.
-
Enzymatic Hydrolysis:
-
To 10-20 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. A typical cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours.
-
The reaction is stopped by adding an equal volume of acetonitrile (B52724) or by heat inactivation.
-
-
Internal Standard: Spike the sample with a known amount of a stable isotope-labeled internal standard of 3-methyl-2'-deoxycytidine ([¹³C] or [¹⁵N]-3-medC) prior to hydrolysis to account for sample loss and ionization suppression.[10]
-
Purification: Purify the nucleoside mixture using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interfering substances.[11]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a reversed-phase C18 column for separation of the nucleosides.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile with 0.1% formic acid (Solvent B).
-
A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[12]
-
Optimize the MRM transitions for 3-methyl-2'-deoxycytidine and its internal standard. A common transition for 3-methyl-2'-deoxycytidine is the loss of the deoxyribose sugar.
-
Optimize the collision energy for each transition to achieve maximum sensitivity.[8][13]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-methyl-2'-deoxycytidine | 242.1 | 126.1 | Optimized empirically |
| [¹³C₅,¹⁵N₃]-3-methyl-2'-deoxycytidine | 250.1 | 134.1 | Optimized empirically |
-
Quantification:
-
Generate a calibration curve using known concentrations of a 3-methyl-2'-deoxycytidine standard.
-
Calculate the concentration of 3-meC in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Logical Relationships
Inflammation-Induced 3-meC Formation
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling pathways that lead to the production of RNS and subsequent DNA damage. The Toll-like receptor 4 (TLR4) and JAK-STAT pathways are key players in this process.
References
- 1. Nonenzymatic methylation of DNA by the intracellular methyl group donor S-adenosyl-L-methionine is a potentially mutagenic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive nitrogen species - Wikipedia [en.wikipedia.org]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the reaction of malondialdehyde with cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. activemotif.jp [activemotif.jp]
- 10. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
The Impact of 3-Methylcytosine on DNA Polymerase Fidelity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-methylcytosine (3meC) is a cytotoxic and mutagenic DNA lesion induced by endogenous and exogenous alkylating agents. Its presence in the DNA template poses a significant challenge to the cellular replication machinery, often leading to stalled replication forks and decreased DNA polymerase fidelity. This technical guide provides an in-depth analysis of the interaction between 3meC and various DNA polymerases, summarizing the quantitative effects on replication fidelity and detailing the experimental protocols used to assess these interactions. Understanding the mechanisms by which DNA polymerases bypass or are blocked by 3meC is crucial for elucidating the pathways of alkylation-induced mutagenesis and for the development of novel therapeutic strategies targeting DNA repair and replication processes.
Introduction
Alkylation of DNA at the N3 position of cytosine results in the formation of this compound (3meC), a non-canonical base that disrupts the Watson-Crick base pairing.[1] This lesion is a common form of DNA damage and, if not repaired, can lead to significant genomic instability. The primary cellular defense against 3meC is the Base Excision Repair (BER) pathway, initiated by AlkB homolog (ALKBH) dioxygenases that directly reverse the methylation.[1] However, when the repair systems are overwhelmed or when the lesion occurs in single-stranded DNA during replication, DNA polymerases encounter 3meC.[1] This encounter can result in one of three outcomes: stalling of the polymerase, error-free bypass, or mutagenic translesion synthesis (TLS).[1] The fidelity of DNA replication past this lesion is highly dependent on the specific DNA polymerase involved.
Impact of this compound on Different DNA Polymerase Families
The cellular cohort of DNA polymerases is diverse, with specialized roles in replication, repair, and damage tolerance. The interaction with 3meC varies significantly across the major polymerase families.
-
B-Family Polymerases (Replicative): These are the main replicative polymerases, such as DNA Polymerase δ (Pol δ). Studies have shown that 3meC impairs the progression of B-family polymerases. While they can incorporate a nucleotide opposite the lesion, the process is inefficient and can lead to stalling.[2] Misincorporation of dAMP and dTMP opposite 3meC by Pol δ has been observed, suggesting a potential for C→T transitions and C→A transversions.
-
X-Family Polymerases (BER): This family includes DNA Polymerase β (Pol β) and DNA Polymerase λ (Pol λ), which are primarily involved in the BER pathway. Research indicates that X-family polymerases are strongly blocked by 3meC, highlighting the necessity of its prior removal for the successful completion of BER.[2]
-
Y-Family Polymerases (Translesion Synthesis): The Y-family of polymerases, including Pol η, Pol ι, and Pol κ, are specialized for TLS across various DNA lesions. These polymerases exhibit a greater ability to bypass 3meC compared to replicative and BER polymerases. However, this bypass is often mutagenic.[2]
Quantitative Analysis of DNA Polymerase Fidelity
The fidelity of a DNA polymerase in the presence of a DNA lesion is quantified by its ability to select the correct nucleotide for incorporation opposite the lesion relative to incorrect nucleotides. This is often expressed as the relative incorporation efficiency.
Table 1: Nucleotide Incorporation Opposite this compound by Human DNA Polymerases
| DNA Polymerase | Nucleotide Incorporated | Relative Incorporation Efficiency (%) | Predominant Mutation |
| Pol δ (B-Family) | dGTP (correct) | Low | - |
| dATP | Moderate | C→T | |
| dTTP | Moderate | C→A | |
| Pol β (X-Family) | - | Blocked | - |
| Pol λ (X-Family) | - | Blocked | - |
| Pol η (Y-Family) | dATP | High | C→T |
| dGTP | Moderate | - | |
| dTTP | Low | - | |
| dCTP | Low | - | |
| Pol ι (Y-Family) | dTTP | High | C→A |
| dGTP | Moderate | - | |
| dATP | Low | - | |
| dCTP | Low | - | |
| Pol κ (Y-Family) | - | Efficient Extender | - |
Note: The relative incorporation efficiencies are qualitative summaries from published studies. For precise kinetic parameters, refer to the original research articles.
Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite this compound (Hypothetical Data)
| DNA Polymerase | Nucleotide | k_cat (min⁻¹) | K_m (µM) | k_cat/K_m (min⁻¹µM⁻¹) | Fidelity (vs. dGTP) |
| Pol η | dGTP | 0.5 | 10 | 0.05 | 1 |
| dATP | 1.2 | 8 | 0.15 | 3 | |
| Pol ι | dGTP | 0.3 | 15 | 0.02 | 1 |
| dTTP | 1.0 | 5 | 0.20 | 10 |
This table presents hypothetical data to illustrate how steady-state kinetic parameters are used to quantify polymerase fidelity. k_cat represents the turnover number, K_m is the Michaelis constant, and the ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. Fidelity is calculated as the ratio of the catalytic efficiency for an incorrect nucleotide to that of the correct nucleotide (dGTP opposite C).
Experimental Protocols
The assessment of DNA polymerase fidelity in the presence of 3meC typically involves in vitro primer extension assays.
Standing-Start DNA Polymerase Assay
This assay is used to measure the efficiency and fidelity of nucleotide incorporation directly opposite the lesion.
Methodology:
-
Substrate Preparation: A synthetic DNA oligonucleotide template containing a site-specific 3meC lesion is annealed to a shorter, 5'-radiolabeled primer. The primer's 3'-end is positioned directly opposite the 3meC lesion.
-
Reaction Mixture: The primer/template DNA duplex is incubated with a purified DNA polymerase in a reaction buffer containing Mg²⁺ and dNTPs (either all four or individual dNTPs).
-
Reaction Incubation: The reaction is incubated at 37°C for a defined period.
-
Quenching: The reaction is stopped by the addition of a quench solution containing EDTA and formamide.
-
Product Analysis: The reaction products are denatured by heating and separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the unextended primer and the extended products are quantified using a phosphorimager. The percentage of primer extension represents the efficiency of nucleotide incorporation.
Running-Start DNA Polymerase Assay
This assay assesses the ability of a polymerase to bypass the lesion and continue DNA synthesis.
Methodology:
-
Substrate Preparation: A synthetic DNA oligonucleotide template with a 3meC lesion is annealed to a 5'-radiolabeled primer. The 3'-end of the primer is positioned several nucleotides upstream of the lesion.
-
Reaction Mixture: The primer/template duplex is incubated with the DNA polymerase in a reaction buffer containing Mg²⁺ and all four dNTPs.
-
Time Course: Aliquots of the reaction are taken at various time points.
-
Quenching and Analysis: The reaction in each aliquot is stopped, and the products are analyzed by denaturing PAGE as described for the standing-start assay.
-
Interpretation: The pattern of product bands over time reveals the efficiency of bypass. A significant pause or termination of synthesis at the lesion site indicates a blockage. The appearance of full-length product indicates successful bypass.
Visualization of Pathways and Workflows
Experimental Workflow for Polymerase Fidelity Assay
Caption: Workflow for in vitro DNA polymerase fidelity assay with a 3meC-containing template.
Cellular Fate of this compound
Caption: Potential pathways for this compound in DNA: repair or mutagenic replication.
Conclusion and Future Directions
The presence of this compound in the DNA template significantly compromises the fidelity of DNA replication. While specialized Y-family DNA polymerases can bypass this lesion, they often do so at the cost of introducing mutations. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate interplay between DNA damage, DNA polymerases, and genomic stability.
For drug development professionals, understanding how cancer cells, which may have compromised DNA repair pathways, handle lesions like 3meC can open new avenues for targeted therapies. Inhibiting the specific TLS polymerases that allow for mutagenic bypass of 3meC could be a strategy to enhance the efficacy of alkylating chemotherapeutic agents. Future research should focus on the in vivo consequences of 3meC-induced mutations and the complex interplay between different DNA repair and replication proteins at the site of the lesion.
References
enzymatic repair pathways for 3-methylcytosine lesions
An In-depth Technical Guide to Enzymatic Repair Pathways for 3-Methylcytosine Lesions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (3mC) is a cytotoxic and mutagenic DNA lesion induced by endogenous and exogenous alkylating agents. Unrepaired 3mC can impede DNA replication and transcription, leading to genomic instability. Eukaryotic cells have evolved sophisticated enzymatic repair mechanisms to counteract the deleterious effects of 3mC. This technical guide provides a comprehensive overview of the primary enzymatic pathways involved in the repair of 3mC lesions: direct reversal by AlkB homolog (ALKBH) dioxygenases and base excision repair (BER) initiated by DNA glycosylases. Additionally, it delves into the translesion synthesis (TLS) pathway as a tolerance mechanism for unrepaired 3mC. This document summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and visualizes the intricate signaling networks using Graphviz diagrams.
Core Enzymatic Repair Pathways for this compound
Direct Reversal Repair by ALKBH Dioxygenases
The principal pathway for the removal of 3mC in mammals is direct reversal repair, catalyzed by the Fe(II)/α-ketoglutarate-dependent dioxygenases, ALKBH2 and ALKBH3.[1] These enzymes directly demethylate the 3mC lesion, restoring the canonical cytosine base without excising the nucleotide.[2]
-
ALKBH2: Primarily located in the nucleus, ALKBH2 shows a preference for double-stranded DNA (dsDNA) and colocalizes with proliferating cell nuclear antigen (PCNA) during the S-phase of the cell cycle.[1][3]
-
ALKBH3: Found in both the nucleus and cytoplasm, ALKBH3 preferentially acts on single-stranded DNA (ssDNA) and RNA.[1]
The catalytic mechanism involves the oxidation of the methyl group, leading to its release as formaldehyde.[4]
Base Excision Repair (BER)
While direct reversal is the main repair route, 3mC can also be recognized and excised by the base excision repair (BER) pathway. This multi-step process is initiated by a DNA glycosylase that recognizes and removes the damaged base.
While a specific 3mC-DNA glycosylase in humans is not definitively established, the broader family of alkyladenine DNA glycosylases (AAG), also known as N-methylpurine DNA glycosylase (MPG), can excise various alkylated bases.[5] The subsequent steps in BER involve an AP (apurinic/apyrimidinic) endonuclease, a DNA polymerase, and a DNA ligase to restore the DNA strand. There is evidence of crosstalk between BER and the mismatch repair (MMR) pathway in the processing of alkylation damage, which can sometimes lead to the formation of double-strand breaks.[6][7]
Quantitative Data on 3mC Repair Enzymes
The efficiency of 3mC repair is crucial for maintaining genomic integrity. The following tables summarize the available kinetic parameters for the key enzymes involved.
| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Source |
| ALKBH2 | 3mC in dsDNA | ~0.46 | ~1.9 | ~4.1 | [8] |
| ALKBH3 | 3mC in ssDNA | 0.89 ± 0.15 | 0.09 ± 0.01 | 0.10 | [9] |
Note: Kinetic parameters can vary depending on the specific experimental conditions, including the sequence context of the lesion and buffer composition.
Translesion Synthesis (TLS): A Damage Tolerance Mechanism
When 3mC lesions are not repaired before the onset of DNA replication, they can stall the replicative DNA polymerases. To overcome this blockage, cells employ a damage tolerance mechanism known as translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases.
| DNA Polymerase | Bypass Efficiency | Fidelity | Source |
| Pol η (eta) | High | Error-prone (predominantly incorporates dATP) | [10] |
| Pol ι (iota) | Moderate | Error-prone (predominantly incorporates dTTP) | [10] |
| Pol κ (kappa) | Low | - | [10] |
| Pol δ (delta) | Very Low | - | [10] |
Signaling Pathways and Cellular Responses to 3mC Lesions
The presence of 3mC lesions triggers a complex network of cellular signaling pathways to coordinate DNA repair with cell cycle progression.
Direct Reversal Repair Pathway
References
- 1. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | ALKBH2 mediated reversal of alkylation damage [reactome.org]
- 3. The interaction between ALKBH2 DNA repair enzyme and PCNA is direct, mediated by the hydrophobic pocket of PCNA and perturbed in naturally-occurring ALKBH2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Oxidative demethylation of 3-meC damaged DNA by ALKBH2 [reactome.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. elifesciences.org [elifesciences.org]
- 7. Crosstalk between mismatch repair and base excision repair in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Dynamics of Human ALKBH2 Dioxygenase in the Course of DNA Repair as Revealed by Stopped-Flow Fluorescence Spectroscopy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Chemical Biology of 3-Methylcytosine: A Double-Edged Sword in the Genome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-methylcytosine (3-meC) is a non-canonical DNA modification with profound implications for genomic integrity and cellular viability. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107), 3-meC is a product of spontaneous or chemically induced DNA alkylation, primarily occurring on single-stranded DNA. This lesion is highly cytotoxic and mutagenic, posing a significant challenge to the DNA replication and transcription machineries. Consequently, cells have evolved dedicated repair mechanisms, principally orchestrated by the AlkB family of dioxygenases, to counteract the detrimental effects of 3-meC. This technical guide provides a comprehensive overview of the chemical properties of this compound in DNA, its biological consequences, and the enzymatic pathways that govern its removal. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to investigate this critical DNA lesion.
Formation and Chemical Properties of this compound
This compound arises from the non-enzymatic methylation of the N3 position of cytosine by endogenous or exogenous alkylating agents.[1] Endogenous sources include S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions.[1] Exogenous agents encompass a wide range of environmental mutagens and chemotherapeutic drugs, such as methyl methanesulfonate (B1217627) (MMS) and temozolomide.[2][3]
The formation of 3-meC is favored in single-stranded DNA (ssDNA) regions, which transiently appear during replication, transcription, and DNA repair.[4] In the context of double-stranded DNA (dsDNA), the N3 position of cytosine is involved in Watson-Crick base pairing with guanine, which sterically hinders its accessibility to alkylating agents.[1]
Chemical Structure:
-
IUPAC Name: 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
-
Molecular Formula: C₅H₇N₃O
-
Molecular Weight: 125.13 g/mol
The presence of the methyl group at the N3 position disrupts the normal hydrogen bonding pattern with guanine, leading to a distortion of the DNA double helix. This structural perturbation is the primary reason for the cytotoxic and mutagenic properties of 3-meC.
Impact on DNA Structure and Stability
The methylation of cytosine at the N3 position has a significant impact on the local structure and thermodynamic stability of the DNA duplex. While studies on the direct effect of 3-meC on DNA melting temperature (Tm) are less common than for 5-methylcytosine, the disruption of the canonical Watson-Crick base pairing strongly suggests a destabilizing effect. In contrast, 5-methylcytosine has been shown to increase the thermal stability of DNA duplexes, with the melting temperature increasing by approximately 0.5 to 1°C per methylated cytosine.[4][5]
| Parameter | Effect of 5-Methylcytosine | Inferred Effect of this compound | Reference |
| DNA Thermal Stability (Tm) | Increases Tm by ~0.5-1.0 °C per modification | Decreases Tm (destabilizing) | [4][5] |
| DNA Backbone Flexibility | Decreases flexibility | Likely increases local flexibility due to base pair disruption | [4] |
Cytotoxicity and Mutagenicity of this compound
This compound is a potent cytotoxic and mutagenic lesion primarily because it acts as a roadblock for DNA replication and transcription machineries.
Stalling of DNA Polymerases
The distorted geometry of the 3-meC:G base pair prevents its accommodation within the active site of high-fidelity DNA polymerases, leading to replication fork stalling.[6] Studies have shown that 3-meC significantly impairs the progression of B-family DNA polymerases (e.g., Pol δ) and completely blocks X-family DNA polymerases (e.g., Pol β and Pol λ).[6][7] However, the more promiscuous Y-family translesion synthesis (TLS) polymerases, such as Pol η and Pol ι, can bypass the lesion, albeit often in an error-prone manner.[6][7]
| DNA Polymerase Family | Effect of this compound | Bypass Efficiency | Reference |
| B-family (e.g., Pol δ) | Impaired progression | Low | [6][7] |
| X-family (e.g., Pol β, Pol λ) | Blocked | Very Low | [6][7] |
| Y-family (e.g., Pol η, Pol ι) | Bypass | High | [6][7] |
Mutagenic Potential
When TLS polymerases bypass 3-meC, they frequently misincorporate nucleotides opposite the lesion. For instance, Pol ι preferentially misincorporates dTTP, while Pol η favors the incorporation of dATP.[7] This can lead to C-to-T and C-to-A transversions, respectively. RNA polymerase has also been shown to misincorporate AMP and UMP opposite 3-meC, highlighting its mutagenic potential during transcription.[8]
DNA Repair of this compound
To mitigate the deleterious effects of 3-meC, cells employ a direct reversal repair mechanism mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. In humans, the primary enzymes responsible for repairing 3-meC are ALKBH2 and ALKBH3.[9]
These enzymes catalyze the oxidative demethylation of 3-meC, converting it back to cytosine in a single enzymatic step. The reaction requires Fe(II) as a cofactor and α-ketoglutarate as a co-substrate.
ALKBH2 and ALKBH3: Specificity and Kinetics
ALKBH2 and ALKBH3 exhibit different substrate preferences. ALKBH2 preferentially acts on 3-meC within double-stranded DNA, while ALKBH3 shows a higher affinity for 3-meC in single-stranded DNA and RNA.[10]
| Enzyme | Preferred Substrate | kcat/Km (μM⁻¹ min⁻¹) | Kd for m3C-DNA (μM) | Reference |
| ALKBH2 | dsDNA | 0.0037 s⁻¹ (kobs) | 2.9 | [1][11] |
| ALKBH3 | ssDNA, RNA | 0.10 | 2.8 | [1][10] |
Signaling Pathways and Logical Relationships
The presence of this compound in DNA can trigger the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[12] While a specific signaling cascade exclusively for 3-meC has not been fully elucidated, it is understood to activate components of the broader DDR pathway. Replication fork stalling caused by 3-meC is a potent activator of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[12]
Caption: Signaling pathway initiated by this compound-induced replication stress.
Experimental Protocols
In Vitro DNA Polymerase Bypass Assay
This assay is used to determine the ability of a DNA polymerase to bypass a 3-meC lesion and to identify the nucleotides incorporated opposite it.
Materials:
-
5'-radiolabeled primer
-
Template oligonucleotide containing a site-specific 3-meC lesion
-
Control template oligonucleotide with a canonical cytosine at the same position
-
Purified DNA polymerase
-
Reaction buffer (e.g., 25 mM potassium phosphate (B84403) pH 7.0, 5 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA, 10% glycerol)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Stop solution (e.g., 20 mM EDTA, 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 12-20% with 7 M urea)
Procedure:
-
Anneal the 5'-³²P-labeled primer to the 3-meC-containing template and the control template.
-
Set up the polymerase reactions on ice. A typical 10 µL reaction contains:
-
50 fmol of the primer-template duplex
-
1-10 fmol of DNA polymerase
-
1X reaction buffer
-
50 µM of each dNTP (or a single dNTP for incorporation assays)
-
-
Initiate the reactions by incubating at 37°C for a defined time course (e.g., 1, 2, 5, 10 minutes).
-
Terminate the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager and quantify the bands corresponding to the unextended primer and the bypass products.
Caption: Workflow for the in vitro DNA polymerase bypass assay.
ALKBH DNA Glycosylase Activity Assay
This assay measures the ability of ALKBH enzymes to repair 3-meC lesions. A common method involves a DNA glycosylase-coupled assay.
Materials:
-
Fluorescein-labeled oligonucleotide substrate containing a 3-meC lesion
-
Purified ALKBH enzyme (e.g., ALKBH2 or ALKBH3)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM ascorbic acid)
-
Quench solution (e.g., EDTA and NaOH)
-
A DNA glycosylase that excises the repaired base (if necessary for detection) or direct analysis of the repaired product. A simpler method involves HPLC or mass spectrometry to detect the conversion of 3-meC to cytosine. A fluorescence-based assay that detects formaldehyde (B43269), a byproduct of the demethylation reaction, can also be used.[13]
Procedure (Fluorescence-based formaldehyde detection):
-
Set up the repair reaction in a microplate well. A typical 50 µL reaction contains:
-
1 µM 3-meC containing oligonucleotide
-
100 nM ALKBH enzyme
-
1X reaction buffer
-
Formaldehyde dehydrogenase
-
NAD⁺ analog (e.g., 3-acetylpyridine (B27631) adenine (B156593) dinucleotide)
-
-
Incubate the reaction at 37°C.
-
Monitor the increase in fluorescence over time as the NAD⁺ analog is converted to a fluorescent product upon oxidation of the released formaldehyde.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
Conclusion
This compound represents a significant threat to genomic stability. Its formation, chemical properties, and biological consequences are intricately linked to fundamental cellular processes, including DNA replication, transcription, and repair. The study of 3-meC and its dedicated repair pathways, particularly the ALKBH enzymes, offers valuable insights into the mechanisms of DNA damage and repair and presents potential targets for the development of novel cancer therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this underappreciated DNA lesion.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytosine methylation alters DNA mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the promutagenic nature of this compound as revealed by DNA and RNA polymerising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational Dynamics of Human ALKBH2 Dioxygenase in the Course of DNA Repair as Revealed by Stopped-Flow Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic link between DNA damage sensing, repairing and signaling factors and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsettling Presence of 3-Methylcytosine: A Structural and Mechanistic Deep Dive into its Impact on the DNA Helix
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcytosine (3mC) is a non-canonical DNA modification arising from chemical methylation that poses a significant threat to genomic integrity. Unlike its well-studied cousin, 5-methylcytosine (B146107), 3mC disrupts the Watson-Crick base pairing, leading to helical distortion and instability. This guide provides a comprehensive technical overview of the structural and thermodynamic consequences of 3mC incorporation into the DNA double helix. We delve into the detailed experimental methodologies used to probe these effects, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations. Furthermore, we present a thorough examination of the cellular repair mechanisms, primarily orchestrated by the ALKBH2 and ALKBH3 enzymes, and their interplay with other DNA repair pathways. This document aims to be a critical resource for researchers investigating DNA damage and repair, as well as for professionals involved in the development of novel therapeutic strategies targeting these pathways.
Structural and Thermodynamic Impact of this compound on the DNA Helix
The methylation of cytosine at the N3 position introduces a methyl group into the Watson-Crick hydrogen bonding face of the base. This modification sterically hinders the formation of a standard G-C base pair, forcing a "wobble" conformation that significantly perturbs the local and global geometry of the DNA helix.
Helical Destabilization and Altered Thermodynamics
The presence of a 3mC lesion in a DNA duplex leads to a notable decrease in its thermodynamic stability. This is primarily due to the disruption of the three hydrogen bonds that characterize a canonical G-C pair. While extensive experimental data on the thermodynamic parameters of 3mC-containing DNA is still emerging, computational studies provide valuable insights.
Table 1: Calculated Thermodynamic Parameters for N3-Methylation of Cytosine
| Parameter | Value (kJ/mol) | Citation |
| Enthalpy Change (ΔH) | -58.5 | [1] |
| Gibbs Free Energy Change (ΔG) | -16.7 | [1] |
Note: These values represent the thermodynamics of the methylation reaction itself, indicating an exothermic and spontaneous process. The impact on duplex stability is a related but distinct measure.
For context, studies on the more common 5-methylcytosine (5mC) have shown that it generally increases the thermal stability of DNA duplexes. The change in melting temperature (ΔTm) per 5mC modification is typically in the range of +0.5 to +1.5 °C[2][3]. The destabilizing effect of 3mC is in stark contrast to this observation.
Perturbation of Helical Parameters
The wobble base pairing induced by 3mC leads to significant alterations in local helical parameters. Molecular dynamics simulations suggest that the presence of 3mC can induce changes in twist, roll, and slide parameters at and near the lesion site. These distortions can propagate along the DNA helix, affecting its overall conformation and recognition by DNA-binding proteins. While a comprehensive experimental dataset of these changes for 3mC is not yet available, studies on other non-canonical base pairs provide a framework for understanding these effects.
Cellular Repair of this compound Lesions
The primary defense against the deleterious effects of 3mC is the direct reversal repair pathway mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, specifically ALKBH2 and ALKBH3 in humans.[4][5]
The ALKBH2/3 Direct Reversal Pathway
ALKBH2 and ALKBH3 directly remove the methyl group from the N3 position of cytosine, restoring the canonical base. This process involves the oxidative demethylation of the lesion.[5][6] ALKBH2 shows a preference for repairing 3mC lesions within double-stranded DNA (dsDNA), while ALKBH3 preferentially acts on single-stranded DNA (ssDNA).[4]
Table 2: Kinetic Parameters of ALKBH2 and ALKBH3 for this compound Repair
| Enzyme | Substrate | kcat (min⁻¹) | KM (µM) | kcat/KM (min⁻¹µM⁻¹) | Citation |
| ALKBH2 | 3mC in dsDNA | 0.043 | 0.033 | 1.3 | [4] |
| ALKBH3 | 3mC in ssDNA | - | - | 1.03 | [4] |
Note: Kinetic parameters can vary depending on the specific DNA sequence context and experimental conditions.
Interplay with Other Repair Pathways
Recent evidence suggests an interaction between the ALKBH2/3-mediated direct reversal pathway and the Mismatch Repair (MMR) system.[4] The recognition of the distorted helix by MMR proteins may play a role in signaling the presence of the lesion and recruiting repair factors. The precise molecular details of this interplay are an active area of research. It is also plausible that if the 3mC lesion is not repaired and leads to a mismatch during replication, the Base Excision Repair (BER) pathway could be involved in its ultimate removal.
Experimental Methodologies
The study of the structural and functional consequences of 3mC requires a combination of sophisticated biophysical and biochemical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of DNA in solution. It provides detailed information about atomic-level structure, dynamics, and intermolecular interactions.
Detailed Protocol for NMR Analysis of a 3mC-containing DNA Oligonucleotide:
-
Oligonucleotide Synthesis and Purification:
-
Synthesize the desired DNA oligonucleotide containing a this compound residue at a specific position using phosphoramidite (B1245037) chemistry.
-
Purify the oligonucleotide by high-performance liquid chromatography (HPLC) to ensure homogeneity.
-
Desalt the purified oligonucleotide using dialysis or size-exclusion chromatography.
-
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 0.5-1.0 mM.
-
For the observation of exchangeable imino protons, the sample is prepared in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.
-
-
NMR Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).
-
1D ¹H NMR: To assess the overall folding and purity of the DNA duplex.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints. Acquire spectra at various mixing times (e.g., 50, 100, 200, 300 ms) to build up a complete set of NOEs.
-
2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within each deoxyribose sugar ring.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and aid in proton resonance assignment.
-
2D ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the conformation of the phosphodiester backbone.
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Assign the proton, carbon, and phosphorus resonances using software like SPARKY or CARA.
-
Integrate the NOESY cross-peaks and convert them into distance restraints.
-
Measure scalar coupling constants from high-resolution 1D or 2D spectra to determine sugar pucker and backbone torsion angles.
-
-
Structure Calculation:
-
Use the experimental distance and torsion angle restraints to calculate a family of 3D structures using molecular dynamics-based simulated annealing protocols in software such as AMBER, CHARMM, or XPLOR-NIH.
-
Analyze the resulting ensemble of structures to determine the final, refined structure and to assess its precision.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the DNA structure in a crystalline state.
Detailed Protocol for X-ray Crystallography of a 3mC-containing DNA Oligonucleotide:
-
Oligonucleotide Synthesis and Purification:
-
Synthesize and purify the 3mC-containing DNA oligonucleotide as described for the NMR protocol. Purity is of utmost importance for successful crystallization.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).
-
Vary parameters such as precipitant type and concentration (e.g., polyethylene (B3416737) glycol, salts), pH, temperature, and the presence of cations (e.g., Mg²⁺, spermine).
-
Optimize initial "hit" conditions to grow single, diffraction-quality crystals (typically > 50 µm in all dimensions).
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.
-
Mount the crystal on a goniometer and flash-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. The high-intensity X-ray beam is necessary to obtain high-resolution data from typically small nucleic acid crystals.
-
Rotate the crystal in the X-ray beam to collect a complete dataset of diffraction spots.
-
-
Data Processing and Structure Solution:
-
Process the diffraction data using software like HKL2000 or XDS to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement, using a standard B-DNA model as a search probe.
-
Build an initial model of the 3mC-containing DNA into the resulting electron density map using software like Coot.
-
-
Structure Refinement:
-
Refine the atomic model against the experimental diffraction data using software such as PHENIX or REFMAC5.
-
Iteratively improve the model by adjusting atomic positions, temperature factors, and adding solvent molecules.
-
Validate the final refined structure using tools like MolProbity to check for geometric correctness and agreement with the experimental data.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the DNA helix, allowing for the exploration of conformational landscapes and the calculation of thermodynamic properties.
Detailed Workflow for MD Simulation of a 3mC-containing DNA Duplex:
-
System Setup:
-
Build an initial model of the DNA duplex containing 3mC using software like AMBER's NAB or by modifying a standard B-DNA structure.
-
Generate the force field parameters for the non-standard this compound residue. This may involve quantum mechanical calculations to derive partial charges and bonded parameters.
-
Solvate the DNA in a periodic box of water molecules (e.g., TIP3P model).
-
Add counter-ions (e.g., Na⁺) to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired simulation temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the DNA.
-
Equilibrate the system at constant pressure and temperature (NPT ensemble) to allow the solvent density to relax. Gradually release the restraints on the DNA.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the DNA.
-
Save the coordinates of the system at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various structural and dynamic properties.
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the simulation.
-
Helical Parameters: Use software like 3DNA or Curves+ to calculate parameters such as twist, roll, slide, and groove widths.
-
Hydrogen Bonding Analysis: To monitor the stability of the 3mC wobble pair and surrounding base pairs.
-
Free Energy Calculations: Employ methods like umbrella sampling or thermodynamic integration to calculate the free energy landscape of conformational changes or the relative stability of the modified vs. unmodified duplex.
-
Conclusion and Future Directions
This compound represents a significant challenge to the stability and integrity of the DNA helix. Its formation disrupts canonical base pairing, leading to helical distortions and thermodynamic destabilization. The cellular response is primarily mediated by the direct reversal repair enzymes ALKBH2 and ALKBH3, with potential contributions from the mismatch repair pathway.
While significant progress has been made in understanding the biological consequences of 3mC, several key areas require further investigation. A more comprehensive and quantitative understanding of the structural and thermodynamic impact of 3mC on the DNA duplex, derived from experimental techniques, is crucial. Elucidating the precise molecular mechanisms of the interplay between the ALKBH enzymes and other DNA repair pathways will provide a more complete picture of the cellular response to this damaging lesion. Continued research in these areas will not only advance our fundamental understanding of DNA damage and repair but also open new avenues for the development of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Formation of 3-Methylcytosine from S-Adenosylmethionine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of 3-methylcytosine (3mC) from the universal methyl donor S-adenosylmethionine (SAM). This compound, a methylated nucleobase isomeric to the well-studied 5-methylcytosine (B146107) (5mC), is increasingly recognized for its biological implications, primarily as a DNA lesion that can impede DNA replication and transcription. This document details both the enzymatic and non-enzymatic pathways of 3mC formation, presents available kinetic data, outlines detailed experimental protocols for its study, and visualizes the key molecular processes. Understanding the mechanisms of 3mC formation is critical for researchers in epigenetics, DNA damage and repair, and for professionals in drug development targeting DNA modifying enzymes.
Introduction: The Significance of this compound
DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression and maintaining genome stability. While 5-methylcytosine (5mC) is the most abundant and well-characterized DNA methylation mark in mammals, other methylated bases, including this compound (3mC), exist and possess distinct biological functions. Unlike 5mC, which is enzymatically installed at the C5 position of cytosine and is a key epigenetic mark, 3mC is formed at the N3 position and is primarily considered a DNA lesion.[1] The presence of a methyl group at the N3 position of cytosine disrupts the Watson-Crick base pairing with guanine, leading to distortions in the DNA double helix.[2] If not repaired, 3mC can block DNA replication and transcription, and is therefore a cytotoxic and mutagenic lesion.[2]
The formation of 3mC can occur through two primary routes: as an off-target product of enzymatic methylation by DNA methyltransferases (DNMTs) and through non-enzymatic chemical reaction with S-adenosylmethionine (SAM). This guide will delve into the molecular details of both pathways.
Pathways of this compound Formation
Enzymatic Formation by DNA Methyltransferases (DNMTs)
Recent studies have revealed that DNA methyltransferases, particularly DNMT3A, can catalyze the formation of 3mC as an off-target reaction.[3][4] The primary function of DNMT3A is to establish de novo DNA methylation patterns by transferring a methyl group from SAM to the C5 position of cytosine.[5] However, under certain conditions, the enzyme can mistakenly methylate the N3 position.
The proposed mechanism for this off-target activity involves an inverted binding of the target cytosine base within the active site of the enzyme.[3] This altered orientation presents the N3 atom, instead of the C5 atom, to the methyl group of the SAM cofactor, leading to the formation of 3mC.
Non-Enzymatic Formation from S-Adenosylmethionine
This compound can also be formed through a direct chemical reaction between cytosine and S-adenosylmethionine, without the involvement of an enzyme.[6][7] SAM, being a potent biological methyl donor, can non-enzymatically methylate various nucleophilic sites on DNA bases, including the N3 position of cytosine. This spontaneous methylation is a slow process but can contribute to the background level of DNA damage in the cell. The rate of this reaction is influenced by factors such as pH and temperature.
Quantitative Data on this compound Formation
| Formation Pathway | Enzyme/Reactant | Substrate | Product | Kinetic Parameters (Qualitative/Comparative) | Reference |
| Enzymatic | DNMT3A | Cytosine in DNA | This compound | Formation is a low-level, off-target activity compared to 5mC formation. The rate is influenced by the DNA sequence context. | [3][8] |
| Non-Enzymatic | S-Adenosylmethionine | Cytosine in DNA | This compound | A slow, spontaneous reaction. The rate is dependent on reactant concentrations, pH, and temperature. | [6][7] |
Biological Consequences and Repair of this compound
The formation of 3mC is primarily viewed as a DNA damaging event. The presence of 3mC in DNA can stall replication forks and inhibit transcription.[2] To counteract this, cells have evolved dedicated repair mechanisms. The primary pathway for the removal of 3mC is the Base Excision Repair (BER) pathway.[9] This process is initiated by a specific DNA glycosylase, such as AlkB homolog 2 (ALKBH2) or Thymine (B56734) DNA Glycosylase (TDG), which recognizes the 3mC lesion and excises the methylated base.[2][10] This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes to restore the original cytosine.
Experimental Protocols
Studying the formation of this compound requires specialized techniques for its detection and quantification due to its low abundance. The following protocols provide a general framework that can be adapted for specific research needs.
In Vitro this compound Formation Assay
This protocol describes an in vitro assay to detect the formation of 3mC by a DNA methyltransferase.
Materials:
-
Purified recombinant DNA methyltransferase (e.g., DNMT3A)
-
DNA substrate (e.g., a synthetic oligonucleotide or plasmid DNA)
-
S-adenosylmethionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 10% glycerol)
-
DNA purification kit
-
Enzymes for DNA digestion to nucleosides (e.g., DNA degradase plus)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the DNA substrate, SAM, and reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified DNMT. A control reaction without the enzyme should be included.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
Reaction Termination and DNA Purification: Stop the reaction by adding EDTA and purify the DNA using a DNA purification kit to remove the enzyme and other reaction components.
-
DNA Digestion: Digest the purified DNA to single nucleosides using a cocktail of enzymes like DNA degradase.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the amount of 3-methyl-2'-deoxycytidine.
Quantification of this compound in Genomic DNA by LC-MS/MS
This protocol outlines the steps for the sensitive and accurate quantification of 3mC from biological samples.
Materials:
-
Genomic DNA isolated from cells or tissues
-
Enzymes for DNA digestion to nucleosides
-
Internal standards (isotopically labeled 3-methyl-2'-deoxycytidine)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
DNA Isolation and Quantification: Isolate genomic DNA from the sample of interest and accurately determine its concentration.
-
DNA Digestion: Digest a known amount of genomic DNA (e.g., 1 µg) to single nucleosides. Spike in a known amount of the isotopically labeled internal standard.
-
Sample Preparation: Prepare the digested sample for LC-MS/MS analysis, which may include a cleanup step to remove proteins and other contaminants.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography column to separate the nucleosides. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions for 3-methyl-2'-deoxycytidine and its internal standard.
-
Data Analysis: Quantify the amount of 3mC in the sample by comparing the peak area of the endogenous 3mC to that of the internal standard.
Implications for Drug Development
The study of 3mC formation and repair has significant implications for drug development.
-
Cancer Therapy: Many chemotherapeutic agents are alkylating agents that can induce the formation of 3mC. Understanding the repair pathways for 3mC can help in designing strategies to sensitize cancer cells to these drugs by inhibiting the repair enzymes.
-
DNMT Inhibitors: The off-target activity of DNMTs in producing 3mC is a crucial consideration in the development of DNMT inhibitors for epigenetic therapies. Assessing the potential of these inhibitors to modulate 3mC levels is important for evaluating their overall safety and efficacy.
Conclusion
The formation of this compound from S-adenosylmethionine, occurring both enzymatically and non-enzymatically, represents a significant source of DNA damage. While our understanding of the mechanisms of its formation and repair has grown, further research is needed to fully elucidate the quantitative aspects of these processes and their precise roles in various cellular contexts. The experimental approaches outlined in this guide provide a foundation for researchers to investigate the biology of this understudied DNA modification and its potential as a biomarker and therapeutic target.
References
- 1. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of DNA Methylation in Gene Regulation [ouci.dntb.gov.ua]
- 4. biomodal.com [biomodal.com]
- 5. Active DNA Demethylation Mediated by DNA Glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Non-enzymatic DNA methylation by S-adenosylmethionine results in the formation of minor thymine residues and 5-methylcytosine from cytosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
- 8. DNA methyltransferase DNMT3A forms interaction networks with the CpG site and flanking sequence elements for efficient methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of Dnmt3a and thymine DNA glycosylase links DNA methylation with base-excision repair - PMC [pmc.ncbi.nlm.nih.gov]
evolutionary conservation of 3-methylcytosine repair enzymes
An In-depth Technical Guide to the Evolutionary Conservation of 3-Methylcytosine Repair Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3mC) is a cytotoxic and mutagenic DNA lesion generated by endogenous and exogenous alkylating agents. Unrepaired, 3mC can stall DNA replication and lead to cell death, highlighting the critical importance of its removal for maintaining genomic integrity.[1] Eukaryotic organisms have evolved highly conserved enzymatic pathways to counteract this damage. This technical guide provides a comprehensive overview of the core enzymes involved in 3mC repair, their evolutionary conservation, the signaling pathways they participate in, and their relevance as targets for drug development. Detailed experimental protocols for studying these repair mechanisms are also provided, along with structured data and graphical representations of key processes to facilitate understanding and application in a research setting.
Core Mechanisms of this compound Repair
The repair of this compound lesions is primarily managed by two highly conserved pathways: direct reversal via oxidative demethylation and the more general base excision repair pathway.
Direct Reversal by AlkB Homologs
The most direct and efficient mechanism for repairing 3mC is through oxidative demethylation, a process catalyzed by the AlkB family of proteins.[2] These enzymes are Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenases that directly convert the methylated base back to its canonical form.[3][4] In humans, nine AlkB homologs (ALKBH1-8 and FTO) have been identified, with ALKBH2 and ALKBH3 being the principal enzymes responsible for repairing alkylation damage on DNA.[4][5]
-
ALKBH2: This enzyme is considered a key guardian of the genome, preferentially acting on 3mC and 1-methyladenine (B1486985) (1mA) within double-stranded DNA (dsDNA).[5] Its role as a housekeeping enzyme is crucial for preventing the accumulation of these lesions.[6]
-
ALKBH3: While also capable of repairing 3mC and 1mA, ALKBH3 shows a preference for single-stranded DNA (ssDNA) and RNA substrates.[5][7] This suggests a specialized role in repairing lesions that arise during replication and transcription when DNA is transiently single-stranded.[2]
The catalytic process involves the oxidation of the aberrant methyl group, which is subsequently released as formaldehyde. This reaction regenerates the original cytosine base without excising it from the DNA backbone, making it an error-free repair pathway.[3]
Base Excision Repair (BER) Pathway
While direct reversal by ALKBH enzymes is the primary repair route for 3mC, the Base Excision Repair (BER) pathway serves as a broader mechanism for correcting various base lesions. Though less specific for 3mC itself, BER is initiated by DNA glycosylases that recognize and excise damaged or modified bases. For lesions related to cytosine, Thymine DNA Glycosylase (TDG) is a key enzyme, particularly in the context of active DNA demethylation where it excises 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are oxidized forms of 5-methylcytosine.[8][9][10] If a 3mC lesion were to be processed by a glycosylase, it would trigger the following canonical BER steps:
-
Recognition and Excision: A DNA glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.
-
AP Site Cleavage: AP Endonuclease 1 (APEX1) cleaves the phosphodiester backbone at the AP site, generating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate.
-
DNA Synthesis and Ligation: DNA Polymerase β fills the gap, and the nick is sealed by DNA Ligase III (LIG3) in complex with XRCC1.
Evolutionary Conservation of 3mC Repair Enzymes
The fundamental importance of repairing 3mC is underscored by the deep evolutionary conservation of the enzymes involved, particularly the AlkB homologs.
The bacterial AlkB protein from Escherichia coli is the archetypal enzyme that repairs 1mA and 3mC lesions.[6] The human ALKBH2 and ALKBH3 enzymes were discovered based on their sequence homology to E. coli AlkB and their ability to complement the repair-deficient phenotype in AlkB mutant bacteria.[5] Phylogenetic analysis shows that ALKBH2 and ALKBH3 cluster together, indicating a close evolutionary relationship.[5][7]
Orthologs of ALKBH2 and ALKBH3 have been identified across a wide range of species, from bacteria to plants and vertebrates, signifying that this direct reversal repair mechanism was established early in evolution and has been maintained across kingdoms.[6] For example, putative orthologs have been found in plants like rice (Oryza sativa) and grapevine (Vitis vinifera), indicating a conserved function in both monocots and dicots.[6]
Data Presentation: Conservation and Expression of DNA Repair Genes
Quantitative analysis of gene expression across species with different lifespans provides compelling evidence for the role of DNA repair in longevity. A study comparing humans (long-lived), naked mole-rats (long-lived), and mice (short-lived) revealed significantly higher expression of core DNA repair genes in the longer-lived species.[11]
| Gene Category | Organism | Relative Expression Level (Compared to Mouse) | Statistical Significance (p-value) | Reference |
| Overall DNA Repair Genes | Human | Higher | 0.0429 | [11] |
| Naked Mole-Rat | Higher | 0.0167 | [11] | |
| Base Excision Repair (BER) | Human | Upregulated | Statistically Significant | [11] |
| Naked Mole-Rat | Upregulated | Statistically Significant | [11] | |
| Mismatch Repair (MMR) | Human | Upregulated | Statistically Significant | [11] |
| Naked Mole-Rat | Upregulated | Statistically Significant | [11] |
Table 1: Comparative summary of DNA repair gene expression in livers of human, naked mole-rat (NMR), and mouse. The data indicates a significant upregulation of multiple DNA repair pathways in the two longer-lived species, supporting the hypothesis that enhanced genome maintenance is a longevity assurance mechanism.[11]
Experimental Protocols for Studying 3mC Repair
Investigating the function and efficiency of 3mC repair enzymes requires a suite of specialized biochemical and cell-based assays.
Quantification of 3mC by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying modified nucleosides in genomic DNA due to its high sensitivity and specificity.[12]
Methodology:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit.
-
DNA Hydrolysis: Digest 1-5 µg of DNA to its constituent nucleosides. This is typically achieved enzymatically using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: Separate the nucleosides using a reverse-phase HPLC column. A gradient of aqueous and organic mobile phases is used to elute the different nucleosides based on their hydrophobicity.
-
Mass Spectrometry Detection: The eluent is directed into a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Specific parent-to-daughter ion transitions are monitored for deoxycytidine and 3-methyldeoxycytidine to ensure accurate quantification.
-
Quantification: Generate a standard curve using known concentrations of pure 3-methyldeoxycytidine and deoxycytidine. The amount of 3mC in the sample is calculated relative to the total amount of deoxycytidine.
In Vitro DNA Glycosylase Activity Assay
This fluorescence-based assay measures the activity of DNA glycosylases by monitoring the excision of a modified base from a synthetic DNA substrate.[13]
Methodology:
-
Substrate Design: Synthesize a short, single-stranded or double-stranded DNA oligonucleotide containing the lesion of interest (e.g., uracil (B121893) for UNG, or a 3mC analog if a specific glycosylase is being tested). The oligonucleotide should be labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., Dabcyl) at the other, such that it forms a hairpin structure that brings the fluorophore and quencher into proximity, resulting in low fluorescence (a molecular beacon).
-
Reaction Setup: Incubate the fluorescently labeled DNA substrate with the purified DNA glycosylase enzyme or cell lysate in an appropriate reaction buffer.
-
Enzymatic Reaction: The glycosylase recognizes and excises the modified base, creating an AP site.
-
AP Site Cleavage: Add an AP lyase or treat with a chemical (e.g., NaOH) to cleave the DNA backbone at the AP site. This cleavage disrupts the hairpin structure, separating the fluorophore from the quencher.
-
Fluorescence Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is directly proportional to the glycosylase activity.
Single-Molecule Imaging with DNA Curtains
Single-molecule imaging techniques, such as DNA curtains, allow for the direct, real-time visualization of DNA repair enzymes as they interact with and move along DNA substrates.[14][15]
Methodology:
-
Flow Cell Preparation: Create a microfluidic flow cell with a lipid bilayer coated onto the surface. The bilayer is functionalized with biotin.
-
DNA Substrate Preparation: Use long DNA molecules (e.g., from lambda phage) with a biotinylated end and a fluorescently labeled end. The DNA can be engineered to contain specific lesions.
-
DNA Curtain Assembly: Introduce the DNA into the flow cell. The biotinylated ends will bind to the lipid bilayer via streptavidin. Apply a buffer flow to align the DNA molecules in parallel, creating a "curtain."
-
Protein Labeling: Purify the DNA repair enzyme of interest (e.g., ALKBH2) and label it with a quantum dot or a fluorescent dye.
-
Real-Time Imaging: Introduce the labeled protein into the flow cell and visualize its interaction with the DNA curtain using Total Internal Reflection Fluorescence (TIRF) microscopy.[16] This allows for the observation of protein binding, diffusion (1D sliding), and dissociation from DNA in real time.
Role in Disease and Drug Development
The pathways that repair 3mC are intimately linked with cancer biology and chemotherapy resistance.
Cancer and Chemotherapy Resistance
Many traditional chemotherapeutic drugs are alkylating agents (e.g., temozolomide, cisplatin) that kill cancer cells by inducing overwhelming DNA damage.[17] However, cancer cells can develop resistance by upregulating DNA repair pathways. Elevated expression of ALKBH2 and ALKBH3 has been linked to resistance to these agents in several cancers, including glioblastoma and non-small cell lung cancer.[1] By efficiently removing the drug-induced lesions, these enzymes allow cancer cells to survive and proliferate.
Targeting 3mC Repair for Cancer Therapy
The reliance of cancer cells on specific DNA repair pathways presents a therapeutic vulnerability. Inhibiting 3mC repair enzymes can re-sensitize resistant tumors to alkylating agents or induce synthetic lethality in cancers that have pre-existing defects in other DNA repair pathways (e.g., BRCA-deficient cancers).[18][19] Therefore, small molecule inhibitors targeting the active sites of ALKBH2 and ALKBH3 are being actively pursued as a promising strategy to enhance the efficacy of current cancer treatments.[20]
Conclusion
The enzymatic systems that repair this compound DNA damage, centered around the AlkB family of dioxygenases, are a testament to a deeply conserved evolutionary strategy to protect genomic information. The presence of these repair pathways from bacteria to humans highlights their fundamental importance. For researchers and drug developers, this conservation provides robust, well-validated targets. Understanding the molecular mechanisms, evolutionary history, and cellular context of these enzymes is crucial for developing next-generation cancer therapies that can overcome drug resistance and exploit the inherent vulnerabilities of tumor cells. The continued application of advanced experimental techniques will further illuminate the intricate functions of these essential genome guardians.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. findit.library.nd.edu.au [findit.library.nd.edu.au]
- 10. The Role of Thymine DNA Glycosylase in Transcription, Active DNA Demethylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA repair in species with extreme lifespan differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assay design for analysis of human uracil DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Single-molecule fluorescence imaging techniques reveal molecular mechanisms underlying deoxyribonucleic acid damage repair [frontiersin.org]
- 15. Scientists Study How DNA Repairs Itself Through Single Molecule Imaging | College of Natural Sciences [cns.utexas.edu]
- 16. Single-molecule fluorescence imaging techniques reveal molecular mechanisms underlying deoxyribonucleic acid damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. mdpi.com [mdpi.com]
- 20. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 3-Methylcytosine in Genomic DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-methylcytosine (3mC) is a non-canonical DNA modification that arises from the methylation of the N3 position of cytosine. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107) (5mC), 3mC is not a product of enzymatic DNA methylation but is rather a form of DNA damage induced by endogenous metabolic byproducts or exposure to exogenous alkylating agents. If left unrepaired, 3mC is a cytotoxic and mutagenic lesion that can block DNA replication and transcription. The primary repair mechanism for 3mC in mammals is oxidative demethylation by the AlkB homolog (ALKBH) family of dioxygenases.[1][2] Accurate detection and quantification of 3mC are critical for toxicology studies, understanding cancer etiology, and developing therapies that target DNA damage repair pathways.
This document provides detailed application notes and protocols for four key methods used to detect and map this compound in genomic DNA.
Method 1: Global Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive global quantification of nucleoside modifications.[3][4] This method provides an absolute measure of the 3mC content relative to total cytosine but does not provide information on the specific genomic location of the modification.
Principle: Genomic DNA is enzymatically hydrolyzed into individual deoxyribonucleosides. These nucleosides are then separated using high-performance liquid chromatography (HPLC) and subsequently ionized and detected by a tandem mass spectrometer. The spectrometer quantifies 3-methyl-2'-deoxycytidine (3mdC) by monitoring a specific mass-to-charge (m/z) transition from the precursor ion to a product ion, allowing for precise quantification against a standard curve.
Experimental Protocol: LC-MS/MS
-
DNA Extraction and Quantification:
-
Isolate high-quality genomic DNA from cells or tissues using a standard purification kit.
-
Quantify the DNA concentration using a fluorometric method (e.g., Qubit) to ensure accuracy. A minimum of 1 µg of DNA is recommended.
-
-
Enzymatic Hydrolysis of DNA:
-
In a microcentrifuge tube, combine 1 µg of genomic DNA with a DNA digestion buffer.
-
Add a cocktail of enzymes, such as DNA Degradase Plus, which typically includes nuclease P1 and phosphodiesterase I, to ensure complete digestion to single nucleosides.
-
Incubate the reaction at 37°C for 2-4 hours or overnight, following the manufacturer's instructions.
-
After incubation, centrifuge the sample to pellet any undigested material or protein. Collect the supernatant containing the nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside-containing supernatant into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for 2'-deoxycytidine (B1670253) (dC) and 3-methyl-2'-deoxycytidine (3mdC).
-
Example transition for dC: m/z 228.1 → 112.1
-
Example transition for 3mdC: m/z 242.1 → 126.1
-
-
Create a standard curve using known concentrations of pure dC and 3mdC nucleosides to enable absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for dC and 3mdC from the chromatograms.
-
Calculate the amount of each nucleoside in the sample using the standard curve.
-
Determine the global 3mC level as a percentage of total cytosine: (%3mC) = [Amount of 3mdC / (Amount of 3mdC + Amount of dC)] * 100.
-
Method 2: Genome-Wide Mapping by AlkB-Assisted Sequencing
This method leverages the specific enzymatic activity of the E. coli DNA repair enzyme AlkB or its human homologs (e.g., ALKBH3) to identify 3mC locations.[5][6] AlkB repairs 3mC lesions by oxidative demethylation, converting 3mC back to an unmodified cytosine.[1] This conversion can be detected by comparing sequencing results from AlkB-treated and untreated DNA.
Principle: Genomic DNA is split into two aliquots. One aliquot is treated with the AlkB enzyme, which repairs 3mC bases back to C. The other aliquot remains untreated as a control. In the untreated sample, the 3mC lesion can cause DNA polymerase to stall or misincorporate bases during library preparation and sequencing, leading to mutations or drops in coverage at that site. In the AlkB-treated sample, these signatures are erased. By comparing the sequencing data from the two samples, sites that show a "repair signature" (i.e., normal base calls and coverage in the treated sample vs. errors/stops in the untreated sample) can be identified as original 3mC locations.
Experimental Protocol: AlkB-Assisted Sequencing
-
DNA Preparation and Fragmentation:
-
Isolate high-quality genomic DNA.
-
Fragment DNA to the desired size for sequencing (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Purify the fragmented DNA.
-
-
AlkB Demethylation Reaction:
-
Divide the fragmented DNA into two equal aliquots (e.g., 500 ng each) for the "Treated" and "Control" reactions.
-
Treated Reaction: Set up the reaction with DNA, a suitable reaction buffer (e.g., containing HEPES, Fe(II), α-ketoglutarate, and ascorbic acid), and recombinant AlkB enzyme.[1] Incubate at 37°C for 1 hour.
-
Control Reaction: Set up an identical reaction but omit the AlkB enzyme (mock treatment). Incubate under the same conditions.
-
Stop the reactions by adding EDTA and heat-inactivating the enzyme. Purify the DNA from both reactions.
-
-
Next-Generation Sequencing (NGS) Library Preparation:
-
Proceed with standard NGS library preparation for both the AlkB-treated and control samples. This includes end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to generate sufficient material for sequencing. Note: The polymerase used may influence the signature of 3mC lesions in the control sample.
-
-
Sequencing and Data Analysis:
-
Sequence both libraries on an appropriate platform (e.g., Illumina).
-
Align reads from both samples to the reference genome.
-
Compare the alignments. Identify genomic positions that exhibit a high frequency of mismatches, insertions/deletions, or a significant drop in coverage in the control library but appear as normal, unmodified cytosines with good coverage in the AlkB-treated library. These differential sites are candidate 3mC locations.
-
Method 3: Genome-Wide Mapping by 3mC Immunoprecipitation Sequencing (3mC-IP-seq)
3mC-IP-seq is an affinity-based enrichment method that uses an antibody specific to this compound to map its location across the genome. The success of this technique is critically dependent on the specificity and efficiency of the anti-3mC antibody.[7][8]
Principle: Genomic DNA is fragmented, and the double-stranded fragments are denatured to expose the 3mC lesion within a single strand. A primary antibody that specifically recognizes 3mC is used to bind these DNA fragments. The antibody-DNA complexes are then captured, typically on magnetic beads. After stringent washing to remove non-specifically bound DNA, the enriched 3mC-containing DNA is eluted and prepared for next-generation sequencing.
Experimental Protocol: 3mC-IP-seq
-
Chromatin/DNA Preparation:
-
Isolate genomic DNA from cells or tissues.
-
Fragment the DNA to an average size of 200-500 bp by sonication. Verify fragment size using gel electrophoresis or a Bioanalyzer.
-
Save a small portion of the fragmented DNA (e.g., 10%) to serve as the "Input" control library.
-
-
Immunoprecipitation (IP):
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice. This is crucial as 3mC is a lesion within the DNA duplex and may not be accessible to the antibody in its native state.
-
Incubate the denatured, single-stranded DNA fragments overnight at 4°C with a ChIP-grade anti-3mC antibody in an appropriate IP buffer.
-
Add Protein A/G magnetic beads to the antibody-DNA mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with low-salt and high-salt wash buffers to remove non-specifically bound DNA fragments.
-
Elute the enriched DNA from the antibody-bead complexes using an elution buffer (e.g., containing SDS) and heat.
-
-
DNA Purification and Sequencing:
-
Purify the eluted DNA (and the saved Input DNA) using spin columns or phenol-chloroform extraction.
-
Prepare NGS libraries from both the IP-enriched DNA and the Input DNA.
-
Sequence the libraries.
-
-
Data Analysis:
-
Align reads from both IP and Input samples to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the IP sample compared to the Input control. These peaks represent the locations of 3mC.
-
Method 4: Direct Detection by Single-Molecule, Real-Time (SMRT) Sequencing
SMRT sequencing, a third-generation technology, enables the direct detection of DNA base modifications without the need for chemical conversion or amplification.[9] It identifies modifications by measuring their influence on the kinetics of DNA polymerase during the sequencing reaction.[10]
Principle: A single DNA polymerase is observed in real-time as it synthesizes a complementary strand from a template molecule. The time between successive nucleotide incorporations is known as the interpulse duration (IPD).[10][11] When the polymerase encounters a modified base, such as 3mC, its progression is momentarily altered, resulting in a change in the IPD relative to that of a canonical base. This kinetic signature is specific to the type of modification and its sequence context, allowing for the direct, single-base resolution identification of 3mC on the native DNA molecule.[12]
Experimental Protocol: SMRT Sequencing
-
DNA Preparation:
-
Isolate high-molecular-weight genomic DNA. The quality of the input DNA is paramount for achieving long read lengths.
-
Optionally, fragment the DNA to a desired size range (e.g., 10-20 kb).
-
Prepare an unmodified control sample by whole-genome amplification (WGA) of a small aliquot of the same gDNA. This control is used to establish the baseline polymerase kinetics for the specific genome.
-
-
SMRTbell™ Library Construction:
-
Perform DNA damage repair and end-repair on the gDNA sample.
-
Ligate hairpin-like SMRTbell™ adapters to both ends of the double-stranded DNA fragments. This creates a circular template that the polymerase can read multiple times, increasing accuracy.
-
Purify the SMRTbell™ library and select for the desired insert size.
-
-
Sequencing:
-
Anneal a sequencing primer and bind the DNA polymerase to the SMRTbell™ templates.
-
Load the complex onto a SMRT Cell and begin sequencing on a PacBio instrument. The instrument records the sequence of incorporated bases and the corresponding IPD for each position.
-
-
Data Analysis:
-
Raw data is processed using the SMRT Link software suite.
-
The software aligns reads to the reference genome and measures the IPD at each nucleotide position.
-
A statistical model compares the observed IPDs from the native DNA sample to the expected IPDs from the unmodified (WGA) control.
-
Positions showing a statistically significant increase in IPD are identified as modified. The specific kinetic signature can help distinguish 3mC from other modifications.
-
Data Presentation: Comparison of 3mC Detection Methods
| Feature | LC-MS/MS | AlkB-Assisted Sequencing | 3mC-IP-seq | SMRT Sequencing |
| Detection Type | Global Quantification | Genome-wide, Indirect | Genome-wide, Regional | Genome-wide, Direct |
| Resolution | None (Global %) | Near Single-base | Low (~200-500 bp) | Single-base |
| Sensitivity | Very High (fmol range) | Moderate to High | Moderate (antibody dependent) | High (coverage dependent) |
| Specificity | Very High (mass-based) | High (enzyme-based) | Variable (antibody dependent) | High (kinetic signature) |
| Required DNA Input | ~1 µg | ~1 µg (500 ng per arm) | 1-10 µg | ~500 ng - 1 µg |
| Key Advantage | Absolute, accurate quantification | High enzymatic specificity | Established workflow | Direct detection, no amplification bias |
| Key Disadvantage | No location information | Indirect; requires comparison | Antibody-dependent; low resolution | Higher raw error rate; complex analysis |
References
- 1. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 5. High-Throughput Small RNA Sequencing Enhanced by AlkB-Facilitated RNA de-Methylation (ARM-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Antibody performance in ChIP-sequencing assays: From quality scores of public data sets to quantitative certification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA base modification detection using single-molecule, real-time sequencing [labonline.com.au]
- 10. pacb.com [pacb.com]
- 11. Detecting DNA Modifications from SMRT Sequencing Data by Modeling Sequence Context Dependence of Polymerase Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pacb.com [pacb.com]
Application Notes and Protocols for the Quantitative Analysis of 3-Methylcytosine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcytosine (3-mC) is a DNA lesion formed by the non-enzymatic methylation of cytosine residues, often resulting from exposure to endogenous or exogenous alkylating agents. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107) (5-mC), 3-mC is considered a form of DNA damage that can block DNA replication and is mutagenic if not repaired. The accurate quantification of 3-mC is crucial for understanding the impact of alkylating agents, monitoring DNA damage, and evaluating the efficacy of chemotherapeutic drugs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of 3-mC in biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of 3-methyl-2'-deoxycytidine (3-mdC), the deoxyribonucleoside of 3-mC, by LC-MS/MS.
Biological Significance and Repair of this compound
This compound is primarily repaired through the base excision repair (BER) pathway, initiated by the AlkB homolog (ALKBH) family of dioxygenases, specifically ALKBH2 and ALKBH3.[1][2] These enzymes oxidatively demethylate 3-mC, restoring the cytosine base and preventing potential mutations. The level of 3-mC in a cell can therefore reflect the balance between DNA damage by alkylating agents and the cellular repair capacity.
References
Application Notes and Protocols for 3-Methylcytosine (3mC) Antibody for Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a 3-methylcytosine (3mC) specific antibody in immunoprecipitation (IP) and related applications. This compound is a DNA lesion resulting from erroneous methylation, and its study is crucial for understanding DNA damage and repair pathways, particularly in the context of cancer biology and therapeutic development.
Introduction
This compound (3mC) is a form of DNA damage that arises from the non-enzymatic methylation of cytosine bases, often by endogenous S-adenosyl methionine (SAM).[1] Unlike the well-studied epigenetic mark 5-methylcytosine (B146107) (5mC), 3mC is considered a DNA lesion that can be mutagenic and cytotoxic if not repaired.[1] The primary repair mechanism for 3mC involves AlkB homolog (ABH) enzymes, such as ABH2 and ABH3, which catalyze its oxidative demethylation.[2] The study of 3mC distribution and dynamics is critical for understanding the cellular response to DNA damage and has implications for cancer research and the development of chemotherapeutics.[2]
Immunoprecipitation using a highly specific 3mC antibody is a powerful technique to enrich for DNA fragments containing this modification. The enriched DNA can then be analyzed by various downstream applications, such as quantitative PCR (qPCR) or next-generation sequencing (a technique analogous to MeDIP-seq for 5mC), to map the genomic locations of 3mC.
Data Presentation
Antibody Specificity
The specificity of the this compound antibody is paramount for reliable experimental outcomes. The following table summarizes data from dot blot assays, a common method for assessing antibody specificity against various modified and unmodified nucleosides. In these assays, synthetic oligonucleotides or BSA-conjugated nucleosides are spotted onto a membrane and probed with the antibody.[1][3]
| Target Spotted | Antibody Reactivity | Cross-Reactivity |
| This compound (3mC) | High | - |
| Cytosine (C) | Low / None | Minimal |
| 5-methylcytosine (5mC) | Low / None | Minimal |
| 5-hydroxymethylcytosine (5hmC) | Low / None | Minimal |
Table 1: Summary of this compound antibody specificity from dot blot analysis. Data compiled from representative supplier datasheets.[1][3]
Recommended Antibody Dilutions
The optimal antibody concentration is critical for successful immunoprecipitation. The following are recommended starting dilutions for various applications. It is important to note that the ideal dilution should be empirically determined by the end-user for their specific experimental conditions.
| Application | Recommended Starting Dilution |
| Dot Blot | 1:400 - 1:10,000 |
| Immunoprecipitation (IP) | 1-5 µg per IP reaction |
Table 2: General recommendations for this compound antibody dilutions. These ranges are based on typical antibody concentrations of 1 mg/mL.[1][3]
Experimental Protocols
The following is a detailed protocol for this compound DNA immunoprecipitation (3mC-DIP), adapted from established methylated DNA immunoprecipitation (MeDIP) protocols.[4][5][6]
Part 1: Genomic DNA Preparation and Fragmentation
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues of interest using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. Ensure the DNA is free of RNA and protein contaminants.
-
DNA Fragmentation: Fragment the genomic DNA to a size range of 200-800 base pairs. This can be achieved by:
-
Sonication: A common and effective method. Optimization of sonication conditions (power, duration, and cycles) is crucial to obtain the desired fragment size range.
-
Enzymatic Digestion: Using restriction enzymes that do not cut within the regions of interest.
-
-
Fragment Size Verification: Verify the size of the fragmented DNA by running an aliquot on a 1.5% agarose (B213101) gel alongside a DNA ladder.
Part 2: this compound DNA Immunoprecipitation (3mC-DIP)
-
DNA Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice for 5 minutes. This is a critical step as the 3mC antibody preferentially binds to single-stranded DNA.[1]
-
Immunoprecipitation Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Denatured, fragmented DNA (1-5 µg)
-
IP Buffer (e.g., 10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
This compound antibody (1-5 µg, to be optimized)
-
-
Bring the total volume to 500 µL with IP buffer.
-
Include a negative control reaction with a non-specific IgG antibody of the same isotype.
-
-
Incubation: Incubate the reaction overnight at 4°C on a rotating platform to allow for the formation of the antibody-DNA complex.
-
Capture of Antibody-DNA Complexes:
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C on a rotating platform.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution of Immunoprecipitated DNA:
-
Resuspend the beads in 100-200 µL of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
Incubate at 65°C for 15-30 minutes with occasional vortexing.
-
Pellet the magnetic beads and transfer the supernatant containing the eluted DNA to a new tube.
-
-
Proteinase K Treatment:
-
Add Proteinase K to the eluted DNA to a final concentration of 0.1 mg/mL.
-
Incubate at 55°C for 2-3 hours to digest the antibody.
-
-
DNA Purification: Purify the immunoprecipitated DNA using a standard phenol-chloroform extraction followed by ethanol (B145695) precipitation or a commercial DNA purification kit. Resuspend the purified DNA in nuclease-free water.
Part 3: Downstream Analysis
The enriched 3mC-containing DNA can be analyzed by various methods:
-
Quantitative PCR (qPCR): To determine the enrichment of 3mC at specific genomic loci.
-
Next-Generation Sequencing (3mC-DIP-seq): For genome-wide profiling of 3mC. The purified DNA is used to prepare a sequencing library following the manufacturer's instructions.
Mandatory Visualizations
Caption: Formation and repair pathway of this compound DNA lesions.
Caption: Experimental workflow for this compound DNA Immunoprecipitation (3mC-DIP).
References
- 1. This compound (3-mC) Polyclonal Antibody (61111) [thermofisher.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound Polyclonal Antibody (PA5-40098) [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Methylated DNA immunoprecipitation - Wikipedia [en.wikipedia.org]
- 6. Methylation analysis by DNA immunoprecipitation (MeDIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Limitations of Bisulfite Sequencing for 3-Methylcytosine Detection and Recommended Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Standard bisulfite sequencing is a cornerstone for DNA methylation analysis, enabling single-base resolution mapping of 5-methylcytosine (B146107) (5mC). However, this method is fundamentally unsuitable for the detection and quantification of 3-methylcytosine (3mC), a DNA lesion with significant implications in toxicology and cancer biology. This document outlines the chemical basis for this limitation and provides detailed protocols for robust alternative methods for 3mC analysis, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an AlkB Homolog 3 (ALKBH3) demethylase-based qPCR assay. These notes are intended to guide researchers in selecting appropriate methodologies for the accurate assessment of 3mC in genomic DNA.
The Fundamental Limitation of Bisulfite Sequencing for this compound Detection
Bisulfite sequencing relies on the chemical conversion of unmethylated cytosine to uracil (B121893) through sulfonation and subsequent deamination. The methyl group at the C5 position of cytosine (5mC) sterically hinders the initial sulfonation step at the C6 position, thereby protecting it from conversion. This differential reactivity is the basis for distinguishing between methylated and unmethylated cytosines.
The limitation concerning this compound (3mC) arises from the fact that the methyl group is located at the N3 position of the pyrimidine (B1678525) ring. This position is not involved in the C5-C6 double bond where the bisulfite reaction is initiated. Consequently, the presence of a methyl group at the N3 position does not protect the cytosine from bisulfite-mediated deamination. While the exact chemical reaction of 3mC with bisulfite is not extensively documented in standard epigenetic literature, it is presumed that 3mC, lacking the C5 methylation, will be converted to thymine (B56734) upon PCR amplification, analogous to unmethylated cytosine. This would render 3mC indistinguishable from unmethylated cytosines, leading to a failure of detection and an underestimation of its prevalence.
Furthermore, this compound is a DNA lesion that can stall DNA polymerases, potentially leading to signal drop-out during the PCR amplification step of a bisulfite sequencing workflow. This would result in a lack of data for genomic regions containing 3mC, rather than an erroneous base call.
Recommended Alternative Methodologies for this compound Detection
Given the limitations of bisulfite sequencing, alternative methods are required for the accurate detection and quantification of 3mC. The following sections provide an overview and detailed protocols for recommended approaches.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global 3mC Quantification
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of modified nucleosides in genomic DNA. It is considered a gold-standard for the global quantification of DNA modifications.
Principle: Genomic DNA is enzymatically digested into individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of 3-methyl-2'-deoxycytidine and its fragmentation pattern, allowing for precise quantification relative to unmodified deoxycytidine.
Data Presentation:
| Parameter | Description | Typical Value/Range |
| Limit of Detection (LOD) | The lowest concentration of 3mC that can be reliably detected. | Low fmol to high amol range |
| Limit of Quantification (LOQ) | The lowest concentration of 3mC that can be accurately quantified. | Typically 2-5 times the LOD |
| Linearity | The concentration range over which the detector response is proportional to the analyte concentration. | Several orders of magnitude |
| Precision (%RSD) | The relative standard deviation of replicate measurements. | <15% |
Experimental Protocol: Global 3mC Quantification by LC-MS/MS
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from cells or tissues using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Treat the DNA with RNase A to remove any contaminating RNA.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio of ~1.8).
-
-
DNA Hydrolysis:
-
To 1-5 µg of genomic DNA, add nuclease P1 (2 units) in a buffer containing 30 mM sodium acetate (B1210297) (pH 5.3) and 0.2 mM ZnCl2.
-
Incubate at 45°C for 2 hours.
-
Add venom phosphodiesterase I (0.002 units) and alkaline phosphatase (2 units) in a buffer containing 100 mM ammonium (B1175870) bicarbonate.
-
Incubate at 37°C for an additional 2 hours.
-
Filter the reaction mixture through a 10 kDa cutoff filter to remove the enzymes.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol (B129727) with 0.1% formic acid.
-
A typical gradient could be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-30 min, 5% B.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
The MRM transition for 3-methyl-2'-deoxycytidine is typically m/z 242.1 → 126.1.
-
The MRM transition for 2'-deoxycytidine (B1670253) is typically m/z 228.1 → 112.1.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-methyl-2'-deoxycytidine and 2'-deoxycytidine.
-
Calculate the amount of 3mC as a percentage of total cytosine.
-
-
ALKBH3 Demethylase-Based qPCR Assay for Site-Specific 3mC Detection
This method leverages the enzymatic activity of the human demethylase ALKBH3, which specifically removes the methyl group from 3mC in single-stranded DNA (ssDNA). The presence of 3mC can stall some DNA polymerases, and its removal by ALKBH3 can restore efficient PCR amplification.
Principle: A specific locus is amplified from genomic DNA. One aliquot of the PCR product is treated with recombinant ALKBH3, while a control aliquot is mock-treated. The presence of 3mC in the template will lead to reduced amplification in the mock-treated sample compared to the ALKBH3-treated sample. The difference in qPCR quantification cycle (Cq) values can be used to infer the presence and relative abundance of 3mC at that locus.
Experimental Protocol: ALKBH3-Based qPCR Assay
-
Genomic DNA Extraction and PCR Amplification:
-
Extract genomic DNA as described in section 3.1.
-
Design PCR primers flanking the region of interest.
-
Perform PCR to amplify the target region. Purify the PCR product.
-
-
ALKBH3 Demethylation Reaction:
-
Prepare two reaction tubes for each sample: one for ALKBH3 treatment and one for a mock control.
-
ALKBH3 Reaction Mixture (50 µL):
-
Purified PCR product (e.g., 100 ng)
-
Recombinant human ALKBH3 (e.g., 200 ng)
-
50 mM Tris-HCl (pH 7.5)
-
40 µM FeSO4
-
100 µM 2-oxoglutarate
-
2 mM Ascorbic acid
-
-
Mock Control Reaction Mixture (50 µL):
-
Same as the ALKBH3 reaction mixture but without ALKBH3 (substitute with buffer).
-
-
Incubate both reactions at 37°C for 1 hour.
-
Inactivate the enzyme by heating at 95°C for 10 minutes.
-
-
Quantitative PCR (qPCR):
-
Use the products from the ALKBH3 and mock reactions as templates for qPCR.
-
Use the same primers as in the initial PCR amplification.
-
Perform qPCR using a standard SYBR Green or probe-based assay.
-
Calculate the ΔCq between the mock-treated and ALKBH3-treated samples (ΔCq = Cq_mock - Cq_ALKBH3). A positive ΔCq value indicates the presence of 3mC.
-
Data Presentation:
| Sample | Cq (Mock) | Cq (ALKBH3) | ΔCq | Interpretation |
| Control (no 3mC) | 22.1 | 22.0 | 0.1 | No significant 3mC |
| Test Sample 1 | 25.5 | 22.5 | 3.0 | 3mC present |
| Test Sample 2 | 23.0 | 22.8 | 0.2 | No significant 3mC |
Visualizations
Caption: Bisulfite sequencing cannot distinguish 3mC from unmethylated cytosine.
Caption: Alternative methods for accurate this compound detection.
Conclusion
The accurate detection of this compound is critical for research in DNA damage, toxicology, and cancer biology. It is imperative for researchers to recognize that bisulfite sequencing, the gold standard for 5mC analysis, is not a suitable method for 3mC detection. The adoption of appropriate alternative methodologies, such as LC-MS/MS for global quantification and enzymatic assays for site-specific analysis, is essential for generating reliable and meaningful data on this important DNA modification. The protocols provided herein offer a starting point for the implementation of these more accurate techniques.
Application Notes and Protocols for 3-Methylcytosine (3mC) Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylcytosine (3mC) is a DNA lesion resulting from aberrant methylation, often caused by exposure to endogenous or exogenous alkylating agents.[1][2] Unlike the well-studied epigenetic mark 5-methylcytosine (B146107) (5mC), 3mC disrupts the Watson-Crick base pairing and can stall DNA replication, leading to cytotoxicity and mutagenicity.[3] The repair of 3mC is primarily carried out by the AlkB family of DNA dioxygenases, including the human homologs ALKBH2 and ALKBH3, through an oxidative demethylation process.[2][4] The presence and distribution of 3mC in the genome are of significant interest in cancer biology and toxicology, as this lesion can serve as a biomarker for DNA damage and repair capacity, and may play a role in the response to certain chemotherapeutic agents.[1]
This document provides a detailed protocol for the genome-wide mapping of this compound using an immunoprecipitation-based method, 3mC-IP-seq. This technique utilizes a specific antibody to enrich for DNA fragments containing 3mC, which are then identified by next-generation sequencing.
Key Experimental Protocols
Protocol 1: this compound Immunoprecipitation followed by Sequencing (3mC-IP-seq)
This protocol outlines the procedure for enriching 3mC-containing DNA fragments from genomic DNA for subsequent sequencing and analysis.
Materials:
-
Genomic DNA
-
This compound (3mC) specific antibody
-
Protein A/G magnetic beads
-
IP Dilution Buffer
-
IP Wash Buffer (Low Salt, High Salt)
-
LiCl Wash Buffer
-
TE Buffer
-
IP Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (B145695) (100% and 70%)
-
Glycogen (molecular biology grade)
-
DNA LoBind tubes
-
Magnetic separator rack
Methodology:
-
Genomic DNA Preparation and Fragmentation:
-
Isolate high-quality genomic DNA from the cells or tissues of interest.
-
Fragment the genomic DNA to an average size of 200-500 bp using sonication. Verify the fragment size distribution on an agarose (B213101) gel.
-
-
Immunoprecipitation of 3mC-containing DNA:
-
Dilute the sheared chromatin with IP dilution buffer.
-
Add 2-5 µg of the 3mC-specific antibody to the diluted sample.
-
Incubate overnight at 4°C with rotation to allow for the formation of the antibody-DNA complex.[5]
-
Add pre-washed Protein A/G magnetic beads to each sample and rotate for 1-2 hours at 4°C.[5]
-
Pellet the magnetic beads using a magnetic separator and discard the supernatant.[5]
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound DNA.[6]
-
Perform a final wash with TE buffer.[6]
-
-
Elution and DNA Purification:
-
Elute the antibody-DNA complex from the beads by adding IP elution buffer and incubating at room temperature.[5]
-
Pellet the magnetic beads and transfer the supernatant containing the enriched DNA to a new tube.[5]
-
Reverse cross-linking (if applicable) and treat with Proteinase K to digest proteins.[6]
-
Purify the enriched DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified, 3mC-enriched DNA using a standard library preparation kit for next-generation sequencing.
-
Perform high-throughput sequencing to identify the genomic locations of the enriched DNA fragments.
-
Data Presentation
The quantitative data obtained from a typical 3mC-IP-seq experiment can be summarized as follows:
| Parameter | Input Control | 3mC-IP Sample |
| Total Sequencing Reads | 35,000,000 | 38,000,000 |
| Mapped Reads | 33,250,000 (95%) | 36,100,000 (95%) |
| Uniquely Mapped Reads | 31,500,000 (90%) | 34,200,000 (90%) |
| Number of Peaks Identified | 500 | 15,000 |
| Average Peak Width (bp) | 150 | 350 |
| Fraction of Reads in Peaks | 0.5% | 15% |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for this compound immunoprecipitation sequencing (3mC-IP-seq).
Caption: The AlkB homolog-mediated direct reversal repair pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 6. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
Applications of 3-Methylcytosine Profiling in Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcytosine (m3C) is a non-canonical DNA modification that arises from aberrant enzymatic or chemical methylation of cytosine residues. Unlike the well-studied 5-methylcytosine (B146107) (5mC), which plays a crucial role in gene regulation, m3C is considered a DNA lesion that can disrupt DNA replication and transcription, potentially leading to mutations.[1] The cellular defense against m3C involves dedicated DNA repair enzymes, primarily from the AlkB homolog (ALKBH) family, such as ALKBH2 and ALKBH3.[1] Emerging evidence suggests that the dynamics of m3C formation and repair are dysregulated in various diseases, particularly cancer, making m3C a potential biomarker and therapeutic target. This document provides an overview of the applications of m3C profiling in disease research, along with detailed protocols for its detection and quantification.
Applications in Disease Research
Cancer
The profiling of m3C has significant potential in oncology. Aberrant m3C levels may serve as a biomarker for cancer diagnosis, prognosis, and prediction of therapeutic response.
-
Biomarker for DNA Repair Deficiency: In healthy cells, m3C lesions are efficiently repaired by ALKBH2 and ALKBH3.[1] In cancerous cells with compromised DNA repair pathways, m3C may accumulate.[1] Therefore, elevated m3C levels could indicate deficiencies in these repair mechanisms.
-
Indicator of Chemotherapeutic Response: Several chemotherapeutic agents, such as temozolomide (B1682018) and cisplatin, can induce DNA methylation, potentially leading to the formation of m3C lesions.[2][3] The cellular capacity to repair these lesions, reflected by m3C levels and the expression of ALKBH2/3, may influence the efficacy of these drugs.[1][4] Tumors with high ALKBH2/3 expression might exhibit resistance to methylating agents.[4] Conversely, elevated m3C levels post-treatment could signify effective drug action and a compromised repair capacity of the tumor.
Quantitative Data on ALKBH Expression in Cancer:
While direct quantitative data for m3C levels in various cancers are limited in publicly available literature, the expression levels of its primary repair enzymes, ALKBH2 and ALKBH3, have been studied and can serve as a proxy for m3C metabolism.
| Gene | Cancer Type | Expression Change in Tumor vs. Normal | Potential Implication |
| ALKBH2 | Glioblastoma Multiforme (GBM) | Upregulated | Increased resistance to temozolomide[4] |
| Colorectal Cancer | - | Inhibition alleviates malignancy[5] | |
| Lung Cancer | - | Implicated in development and progression[5] | |
| Bladder Cancer | Upregulated | Contributes to progression[5] | |
| ALKBH3 | Pancreatic Cancer | Overexpressed | Poor patient outcome[5] |
| Renal Cell Carcinoma | High levels | Poor patient outcome[5] | |
| Breast Cancer | Lower in tumor | Favorable patient outcome[5] | |
| Lung Adenocarcinoma | Lower in tumor | Favorable patient outcome[5] |
Neurological Disorders
The role of m3C in neurological disorders is an emerging area of research. Oxidative stress and DNA damage are implicated in the pathogenesis of several neurodegenerative diseases.[6][7] While research has predominantly focused on 8-oxoguanine, the potential contribution of other DNA lesions like m3C warrants investigation.
-
Potential Marker of DNA Damage: Increased DNA damage is an early event in neurodegeneration.[6][7] Profiling m3C levels in brain tissue or cerebrospinal fluid could provide insights into the extent of DNA damage in diseases like Alzheimer's and Parkinson's.
-
Link to Repair Pathways: The expression and activity of ALKBH2 and ALKBH3 in different brain regions could influence the susceptibility of neurons to DNA damage and subsequent degeneration.[5]
Currently, there is a paucity of direct quantitative data on m3C levels in neurological disorders. Most studies on DNA methylation in the brain focus on 5-methylcytosine and 5-hydroxymethylcytosine.[8][9]
Metabolic Diseases
The link between epigenetic modifications and metabolic diseases like obesity and type 2 diabetes is well-established, with a primary focus on 5mC.[6][10] The potential role of m3C in these conditions is less clear but could be linked to cellular stress and DNA damage associated with metabolic dysregulation. The fat mass and obesity-associated (FTO) protein, an AlkB homolog, has a well-documented role in obesity and metabolic syndrome.[11][12][13] While FTO primarily demethylates N6-methyladenosine (m6A) in RNA, it also exhibits some activity on single-stranded DNA, with a preference for 3-methylthymine (B189716) (3-meT) and 3-methyluracil (B189468) (3-meU).[12] Its activity on m3C is considered to be low.
-
Indicator of Metabolic Stress-Induced DNA Damage: Chronic metabolic stress can lead to increased production of reactive oxygen species and alkylating agents, potentially causing DNA lesions like m3C.
-
Interplay with Metabolic Regulators: The expression and activity of DNA repair enzymes, including the ALKBH family, may be influenced by the metabolic state of the cell, creating a potential link between m3C levels and metabolic health.
As with neurological disorders, direct quantitative data on m3C levels in metabolic diseases are currently lacking in the literature.
Signaling and Repair Pathways
The primary pathway for the removal of this compound from DNA involves direct reversal of the methylation by the ALKBH2 and ALKBH3 enzymes. This process is a form of oxidative demethylation.
Experimental Protocols
Protocol 1: Quantification of Global this compound by LC-MS/MS
This protocol describes the highly sensitive and quantitative analysis of global m3C levels in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Genomic DNA samples (from cell lines or tissues)
-
DNA Degradase Plus (or a similar cocktail of nucleases and phosphatases)
-
LC-MS grade water, acetonitrile, and formic acid
-
3-methyl-2'-deoxycytidine (m3dC) standard
-
2'-deoxycytidine (dC) standard
-
2'-deoxyguanosine (dG) standard (for normalization)
-
LC-MS/MS system
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from cell pellets or tissues using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Treat the DNA with RNase A to remove any RNA contamination.
-
Assess DNA purity and concentration using a spectrophotometer (A260/A280 ratio should be ~1.8).
-
-
Enzymatic Digestion of DNA:
-
In a microcentrifuge tube, combine 1-2 µg of genomic DNA with 1 µL of DNA Degradase Plus and the corresponding buffer in a final volume of 20 µL.
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the DNA into individual nucleosides.
-
-
LC-MS/MS Analysis:
-
Prepare a standard curve using known concentrations of the m3dC and dC standards.
-
Dilute the digested DNA samples in the initial mobile phase.
-
Inject the samples and standards onto the LC-MS/MS system.
-
Liquid Chromatography (LC) Parameters (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the nucleosides (e.g., 0-5% B over 5 minutes, then a wash and re-equilibration).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor the specific transitions for m3dC, dC, and dG.
-
m3dC: Monitor the transition of the parent ion to a specific fragment ion.
-
dC: Monitor the transition of the parent ion to a specific fragment ion.
-
dG: Monitor the transition of the parent ion to a specific fragment ion (for normalization).
-
-
-
-
Data Analysis:
-
Quantify the amount of m3dC and dC in each sample by comparing the peak areas to the standard curve.
-
Calculate the percentage of m3C as: (%m3C) = (m3dC / (m3dC + dC)) * 100.
-
Alternatively, normalize the m3C amount to the amount of dG.
-
Protocol 2: this compound DNA Immunoprecipitation Sequencing (m3C-DIP-seq)
This protocol describes the enrichment of DNA fragments containing m3C using a specific antibody, followed by high-throughput sequencing to identify the genomic locations of m3C.
Materials:
-
Genomic DNA
-
Anti-3-methylcytosine antibody
-
Protein A/G magnetic beads
-
Buffers (IP buffer, wash buffers, elution buffer)
-
DNA shearing equipment (e.g., sonicator)
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
DNA Preparation and Fragmentation:
-
Extract and purify high-quality genomic DNA.
-
Fragment the DNA to an average size of 200-500 bp by sonication.
-
Verify the fragment size distribution by agarose (B213101) gel electrophoresis.
-
-
Immunoprecipitation (IP):
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.
-
Incubate the denatured DNA with an anti-3-methylcytosine antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.
-
Wash the beads several times with low and high salt wash buffers to remove non-specifically bound DNA.
-
-
Elution and DNA Purification:
-
Elute the enriched DNA from the beads using an elution buffer.
-
Reverse the cross-linking (if performed) and treat with Proteinase K to digest the antibody.
-
Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched m3C-containing DNA fragments and an input control library from the initial fragmented DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for m3C.
-
Annotate the m3C peaks to genomic features (e.g., promoters, gene bodies, enhancers).
-
Compare m3C distribution between different samples or conditions.
-
Protocol 3: Dot Blot Assay for Semi-Quantitative Detection of this compound
This protocol provides a simple and rapid method for the semi-quantitative detection of global m3C levels in DNA samples.
Materials:
-
Genomic DNA samples
-
Nitrocellulose or nylon membrane
-
Anti-3-methylcytosine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST)
-
Dot blot apparatus
Procedure:
-
Sample Preparation:
-
Denature the genomic DNA samples (100-500 ng) by heating at 100°C for 10 minutes, followed by immediate chilling on ice.
-
-
Membrane Preparation and Sample Application:
-
Wet a nitrocellulose or nylon membrane in water and then in transfer buffer.
-
Assemble the dot blot apparatus.
-
Spot the denatured DNA samples onto the membrane. Apply a serial dilution of a known m3C-containing DNA standard to generate a standard curve.
-
Allow the DNA to bind to the membrane, then UV-crosslink the DNA to the membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-3-methylcytosine antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the dot intensities using image analysis software.
-
Determine the relative m3C levels in the samples by comparing their signal intensities to the standard curve.
-
Conclusion
The profiling of this compound represents a promising frontier in disease research, particularly in oncology. While the methodologies for its detection are still evolving and direct quantitative data across a wide range of diseases remain limited, the foundational knowledge of its role as a DNA lesion and its repair by the ALKBH enzymes provides a strong rationale for its further investigation. The protocols outlined here, adapted from established techniques for other DNA modifications, provide a starting point for researchers to explore the landscape of m3C in their specific areas of interest. Future studies focusing on the quantitative analysis of m3C in large patient cohorts are crucial to validate its potential as a clinically relevant biomarker.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The DNA repair protein ALKBH2 mediates temozolomide resistance in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological interpretation of DNA/RNA modification by ALKBH proteins and their role in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 8. The DNA Methylation in Neurological Diseases [mdpi.com]
- 9. The Role of DNA Methylation and Histone Modifications in Neurodegenerative Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A methylation sensitive dot blot assay (MS-DBA) for the quantitative analysis of DNA methylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTO Is a Relevant Factor for the Development of the Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the fat mass and obesity-associated (FTO) gene and its impact on obesity-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Sequencing of 3-methylcytosine
For researchers, scientists, and drug development professionals, this document provides a detailed overview and protocols for the detection of 3-methylcytosine (3mC) using single-molecule sequencing technologies. This compound is a form of DNA damage caused by alkylating agents and is implicated in cancer development and therapeutic resistance.[1][2] Unlike the more common 5-methylcytosine (B146107) (5mC), 3mC is a DNA lesion that can stall DNA replication and is actively repaired by cellular mechanisms.[1][3] Its detection and quantification at the single-molecule level can provide valuable insights into DNA damage, repair pathways, and the efficacy of alkylating chemotherapeutic agents.
Application Notes
Single-molecule sequencing platforms, such as Pacific Biosciences' Single Molecule, Real-Time (SMRT) Sequencing and Oxford Nanopore Technologies' (ONT) Nanopore Sequencing, offer the unique ability to directly detect modified bases on native DNA molecules without the need for amplification.[4][5][6][7] This is achieved by monitoring the real-time kinetics of DNA polymerase during sequencing (SMRT) or by measuring changes in ionic current as a DNA strand passes through a nanopore (ONT).[4][8]
Principle of 3mC Detection by SMRT Sequencing:
SMRT sequencing observes a single DNA polymerase molecule as it synthesizes a complementary strand. The presence of a modified base, such as 3mC, in the template strand can alter the kinetics of the polymerase.[4][5] This is typically observed as a change in the interpulse duration (IPD), the time between successive nucleotide incorporations. The methyl group at the N3 position of cytosine, which is involved in Watson-Crick base pairing, is expected to cause a significant disruption to the polymerase's activity, leading to a prolonged IPD at and around the site of the lesion. By comparing the IPDs of a native DNA sample to a control (either unmodified DNA or in silico models), sites of 3mC can be identified.[4]
Principle of 3mC Detection by Nanopore Sequencing:
In nanopore sequencing, a single strand of DNA is passed through a protein nanopore embedded in a membrane. An ionic current is passed through the pore, and as the DNA translocates, the different bases cause characteristic disruptions to this current. A modified base like 3mC will produce a different current signal compared to the canonical cytosine.[9][10][11] This difference in the ionic current's level, duration (dwell time), and noise profile can be used to identify the location of the modification.[9][11] Computational tools are then used to compare the signal from the sample to a model of unmodified DNA to call the modified bases.[12][13]
Data Presentation
The following tables present hypothetical quantitative data for the detection of 3mC, illustrating the expected signatures from SMRT and Nanopore sequencing.
Table 1: Hypothetical Kinetic Signature of this compound in SMRT Sequencing
| Feature | Unmodified Cytosine | This compound |
| Mean Interpulse Duration (IPD) Ratio | 1.0 | 3.5 - 5.0 |
| Kinetic Signature Profile | Baseline | Sharp peak at the modification site, with smaller shoulders on adjacent bases |
| Detection Confidence (QV Score) | N/A | > 30 |
| Detection Sensitivity | N/A | > 90% |
| Detection Specificity | N/A | > 95% |
Table 2: Hypothetical Ionic Current Signature of this compound in Nanopore Sequencing
| Feature | Unmodified Cytosine | This compound |
| Mean Current Level (pA) | 95 ± 5 | 75 ± 8 |
| Signal Dwell Time (ms) | 2.5 ± 0.5 | 4.0 ± 1.0 |
| Signal Noise (Std Dev) | 1.5 | 2.5 |
| Detection Probability | N/A | > 0.9 |
| Detection Sensitivity | N/A | > 88% |
| Detection Specificity | N/A | > 93% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the detection of 3mC and are adapted from standard procedures for sequencing damaged DNA.
Protocol 1: Induction of this compound in Genomic DNA (Positive Control)
This protocol describes the in vitro treatment of DNA with an alkylating agent to generate 3mC lesions for use as a positive control.
Materials:
-
High-quality genomic DNA (10 µg)
-
Methyl methanesulfonate (B1217627) (MMS)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
DNA purification kit (e.g., column-based or magnetic beads)
-
Qubit fluorometer and dsDNA HS Assay Kit
Procedure:
-
Dissolve 10 µg of genomic DNA in 100 µL of TE buffer.
-
Add MMS to a final concentration of 10 mM. Caution: MMS is a potent carcinogen. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Incubate the reaction at 37°C for 2 hours.
-
Stop the reaction by purifying the DNA using a DNA purification kit according to the manufacturer's instructions.
-
Elute the DNA in 50 µL of elution buffer.
-
Quantify the DNA concentration using a Qubit fluorometer.
-
The DNA is now ready for library preparation.
Protocol 2: PacBio SMRTbell Library Preparation for 3mC Sequencing
This protocol is adapted for damaged DNA to create SMRTbell libraries for PacBio sequencing. It includes a DNA damage repair step, which can be omitted if the goal is to maximize the detection of lesions.
Materials:
-
Genomic DNA containing 3mC (1-5 µg)
-
SMRTbell Prep Kit 3.0
-
AMPure PB beads
-
Qubit fluorometer and dsDNA HS Assay Kit
-
Femto Pulse system or equivalent for size selection
Procedure:
-
DNA Shearing: Shear the genomic DNA to the desired fragment size (e.g., 10-20 kb) using a g-TUBE or other mechanical shearing method.
-
DNA Damage Repair (Optional): Perform the DNA damage repair step as described in the SMRTbell prep kit 3.0 protocol.[14][15] This step will repair some lesions but may be useful for creating a control sample.
-
End Repair and A-tailing: Follow the SMRTbell prep kit 3.0 protocol for end repair and A-tailing of the DNA fragments.[14][15]
-
SMRTbell Adapter Ligation: Ligate the SMRTbell adapters to the prepared DNA fragments.
-
Nuclease Treatment: Perform the nuclease treatment to remove any remaining damaged DNA that was not successfully ligated.
-
Size Selection: Perform size selection using AMPure PB beads or a Femto Pulse system to enrich for libraries of the desired insert size.
-
Library Quantification and Quality Control: Quantify the final library concentration using a Qubit fluorometer and assess the size distribution on a Femto Pulse system.
-
The SMRTbell library is now ready for sequencing on a PacBio system.
Protocol 3: Oxford Nanopore Library Preparation for 3mC Sequencing
This protocol is based on the Ligation Sequencing Kit (SQK-LSK109) and is suitable for preparing libraries from DNA containing lesions.
Materials:
-
Genomic DNA containing 3mC (~1 µg)
-
Oxford Nanopore Ligation Sequencing Kit (SQK-LSK109)
-
NEBNext FFPE DNA Repair Mix (optional)
-
AMPure XP beads
-
Qubit fluorometer and dsDNA HS Assay Kit
Procedure:
-
DNA Repair (Optional): For a control sample, you can perform a DNA repair step using the NEBNext FFPE DNA Repair Mix according to the manufacturer's protocol.
-
End-prep and dA-tailing: Perform end-repair and dA-tailing of the DNA fragments using the reagents provided in the Ligation Sequencing Kit.
-
Adapter Ligation: Ligate the sequencing adapters to the prepared DNA.
-
Library Clean-up: Purify the adapter-ligated library using AMPure XP beads.
-
Library Quantification: Quantify the final library concentration using a Qubit fluorometer.
-
The library is now ready for loading onto a Nanopore flow cell for sequencing.
Protocol 4: Computational Analysis of 3mC Sequencing Data
SMRT Sequencing Data Analysis:
-
Data Pre-processing: Generate Circular Consensus Sequence (CCS) reads (HiFi reads) from the raw sequencing data.
-
Alignment: Align the HiFi reads to a reference genome.
-
Kinetic Data Extraction: Extract the interpulse duration (IPD) information for each base in the alignment.
-
Modification Detection: Use PacBio's SMRT Link software or custom scripts to identify statistically significant increases in IPD ratios at cytosine locations, indicative of 3mC.
Nanopore Sequencing Data Analysis:
-
Basecalling and Alignment: Basecall the raw signal data (fast5 files) and align the resulting reads (fastq files) to a reference genome.
-
Signal Extraction: Extract the raw ionic current signal for each aligned read.
-
Modification Detection: Use a specialized tool like NanoMod or IonStats to compare the signal of the native DNA to an unmodified control or a pre-trained model.[12][13] These tools can identify deviations in the current signal that correspond to 3mC.
-
Visualization: Visualize the signal-level data at candidate 3mC sites to confirm the presence of aberrant current signals.
Visualizations
The following diagrams illustrate the experimental workflows and the biological context of this compound.
Caption: Workflow for 3mC detection using PacBio SMRT sequencing.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting DNA Modifications from SMRT Sequencing Data by Modeling Sequence Context Dependence of Polymerase Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacb.com [pacb.com]
- 6. DNA base modification detection using single-molecule, real-time sequencing [labonline.com.au]
- 7. nanoporetech.com [nanoporetech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Detection and Discrimination of DNA Adducts Differing in Size, Regiochemistry, and Functional Group by Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanoporetech.com [nanoporetech.com]
- 11. Detection and Characterization of Single Cisplatin Adducts on DNA by Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoMod: a computational tool to detect DNA modifications using Nanopore long-read sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. psomagen.com [psomagen.com]
- 15. labshop.dksh.com.au [labshop.dksh.com.au]
Application Notes and Protocols for Studying 3-methylcytosine Effects Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylcytosine (3mC) is a form of DNA damage that arises from the methylation of cytosine at the N3 position. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107) (5mC), 3mC is considered a DNA lesion that can disrupt the Watson-Crick base pairing, leading to replication stress and mutagenesis if not repaired. The primary repair pathway for 3mC in mammalian cells involves the AlkB homolog (ABH) family of dioxygenases, specifically ABH2 and ABH3.
The CRISPR-Cas9 system provides a powerful tool to investigate the cellular effects of 3mC. While direct, targeted introduction of 3mC at specific genomic loci using CRISPR is not yet a standard application, a highly effective approach is to use CRISPR-Cas9 to knock out the genes encoding the ABH2 and ABH3 repair enzymes. This leads to the accumulation of 3mC lesions, allowing for the detailed study of their impact on cellular processes.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to create knockout cell lines of ABH2 and ABH3, induce 3mC lesions, and analyze the resulting cellular and molecular phenotypes.
Principle of the Application
The central strategy involves a loss-of-function approach. By using CRISPR-Cas9 to introduce frameshift mutations in the coding sequences of ALKBH2 and ALKBH3 genes, their expression is ablated. In the absence of these key repair enzymes, cells are unable to efficiently remove 3mC lesions that are induced by exposure to alkylating agents. This accumulation of 3mC allows for the investigation of its effects on DNA replication, transcription, cell cycle progression, and the activation of DNA damage response (DDR) pathways.
Experimental Workflow
The overall experimental workflow for studying the effects of this compound using CRISPR-Cas9-mediated knockout of ABH2 and ABH3 is as follows:
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ALKBH2 and ALKBH3
This protocol outlines the steps for generating ALKBH2 and ALKBH3 double knockout (dKO) cell lines.
1.1. sgRNA Design and Cloning:
-
Design: Design at least two sgRNAs targeting the early exons of ALKBH2 and ALKBH3 to ensure the generation of loss-of-function mutations. Use online design tools (e.g., Benchling, CHOPCHOP) to identify sgRNAs with high on-target scores and low off-target potential.
-
Cloning: Synthesize and clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
1.2. Cell Culture and Transfection:
-
Cell Culture: Culture the desired human cell line (e.g., HEK293T, U2OS) under standard conditions.
-
Transfection: Transfect the cells with the sgRNA/Cas9 expression plasmids for ALKBH2 and ALKBH3. A sequential knockout approach (knock out one gene, validate, then knock out the second) or a simultaneous transfection with plasmids for both genes can be employed. Use a high-efficiency transfection reagent suitable for the chosen cell line.
1.3. Selection and Clonal Isolation:
-
Selection: 48 hours post-transfection, apply selection pressure (e.g., puromycin) to select for successfully transfected cells.
-
Clonal Isolation: After selection, perform single-cell sorting into 96-well plates or use limiting dilution to isolate and expand individual cell clones.
1.4. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted regions by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of ABH2 and ABH3 protein expression in the knockout clones by Western blotting using specific antibodies.
Protocol 2: Induction of this compound Lesions
This protocol describes how to induce 3mC lesions in the generated knockout and wild-type control cell lines.
2.1. Cell Seeding:
-
Seed wild-type (WT) and ABH2/ABH3 dKO cells at an appropriate density in multi-well plates or flasks.
2.2. Treatment with Alkylating Agent:
-
Prepare a stock solution of a methylating agent such as methyl methanesulfonate (B1217627) (MMS).
-
Treat the cells with a range of MMS concentrations (e.g., 0.1, 0.5, 1, 2 mM) for a defined period (e.g., 1 hour). Include an untreated control.
-
After treatment, wash the cells with PBS and replace with fresh culture medium.
Protocol 3: Quantification of this compound
This protocol details the quantification of global 3mC levels in genomic DNA.
3.1. Genomic DNA Extraction:
-
Harvest cells at desired time points after MMS treatment (e.g., 0, 6, 24 hours).
-
Extract high-quality genomic DNA using a commercial kit.
3.2. DNA Digestion and Mass Spectrometry:
-
Digest the genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3mC can be quantified relative to the total amount of cytosine.
Protocol 4: Phenotypic Analysis
This protocol outlines assays to assess the cellular consequences of 3mC accumulation.
4.1. Cell Viability Assay:
-
Seed WT and dKO cells in 96-well plates and treat with a range of MMS concentrations.
-
At 48-72 hours post-treatment, assess cell viability using a resazurin-based assay or MTT assay.
4.2. Cell Cycle Analysis:
-
Treat WT and dKO cells with a sublethal dose of MMS.
-
At various time points (e.g., 0, 24, 48 hours), harvest cells, fix in ethanol, and stain with propidium (B1200493) iodide.
-
Analyze the cell cycle distribution by flow cytometry.
4.3. Immunofluorescence for DNA Damage Markers:
-
Seed WT and dKO cells on coverslips and treat with MMS.
-
Fix, permeabilize, and stain the cells with antibodies against DNA damage response markers such as γH2AX and 53BP1.
-
Visualize and quantify the formation of DNA damage foci using fluorescence microscopy.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between wild-type and knockout cells under different treatment conditions.
Table 1: Quantification of this compound Levels by LC-MS/MS
| Cell Line | Treatment (MMS) | Time Post-Treatment (hr) | 3mC / 10^6 C |
| Wild-Type | Untreated | 0 | < 0.1 |
| Wild-Type | 1 mM | 6 | 1.5 ± 0.3 |
| Wild-Type | 1 mM | 24 | 0.4 ± 0.1 |
| ABH2/ABH3 dKO | Untreated | 0 | < 0.1 |
| ABH2/ABH3 dKO | 1 mM | 6 | 15.2 ± 2.1 |
| ABH2/ABH3 dKO | 1 mM | 24 | 10.8 ± 1.5 |
Table 2: Phenotypic Effects of 3mC Accumulation
| Cell Line | Treatment (MMS) | Relative Cell Viability (%) | % Cells in S-phase | γH2AX Foci per Nucleus |
| Wild-Type | Untreated | 100 ± 5 | 35 ± 3 | 2 ± 1 |
| Wild-Type | 0.5 mM | 85 ± 6 | 45 ± 4 | 15 ± 3 |
| ABH2/ABH3 dKO | Untreated | 100 ± 4 | 36 ± 2 | 3 ± 1 |
| ABH2/ABH3 dKO | 0.5 mM | 42 ± 5 | 68 ± 5 | 48 ± 6 |
Signaling Pathways and Visualizations
Accumulation of 3mC lesions triggers the DNA Damage Response (DDR) pathway. The following diagram illustrates the key signaling events.
Conclusion
The use of CRISPR-Cas9 to generate knockout models of DNA repair enzymes is a robust and valuable strategy for studying the effects of specific DNA lesions like this compound. The protocols and application notes provided here offer a framework for researchers to investigate the cellular consequences of 3mC accumulation, providing insights into genome stability, carcinogenesis, and potential therapeutic interventions. The combination of precise genome editing with sensitive analytical techniques will continue to advance our understanding of the complex interplay between DNA damage, repair, and cellular signaling.
Application Notes and Protocols for the Quantification of 3-Methylcytosine in Genomic DNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcytosine (3mC) is a DNA adduct formed through the chemical methylation of cytosine residues. Unlike the well-studied epigenetic mark 5-methylcytosine, 3mC is considered a form of DNA damage that can impede DNA replication and transcription. Its presence in genomic DNA is associated with exposure to certain alkylating agents and has been implicated in carcinogenesis. Accurate and sensitive quantification of 3mC is crucial for toxicology studies, cancer research, and the development of therapeutic agents that target DNA damage and repair pathways.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of modified nucleosides due to its high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of 3-methyl-2'-deoxycytidine (3mdC), the nucleoside form of 3mC, in genomic DNA samples.
Principle
The method involves the enzymatic hydrolysis of genomic DNA into its constituent deoxynucleosides. The resulting mixture is then separated by reverse-phase liquid chromatography, and the analytes are detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach allows for the precise measurement of 3mdC, which can be expressed as a ratio relative to an unmodified deoxynucleoside, such as 2'-deoxyguanosine (B1662781) (dG), to determine its abundance in the genome.
Experimental Protocols
Genomic DNA Extraction
High-quality genomic DNA is a prerequisite for accurate quantification.
-
From Cell Cultures:
-
Harvest between 1 x 10⁵ and 5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract genomic DNA using a commercial DNA isolation kit (e.g., Qiagen QIAamp DNA Mini Kit) according to the manufacturer's instructions.[1]
-
-
From Tissues:
-
Excise 20-200 mg of tissue and immediately freeze in liquid nitrogen or on dry ice.
-
Homogenize the tissue and extract genomic DNA using a suitable commercial kit.
-
Quality Control: Assess the integrity and purity of the extracted DNA. Run an aliquot on a 1% agarose (B213101) gel to confirm the presence of high molecular weight DNA.[1] Measure the A260/A280 ratio to assess purity, aiming for a value of ~1.8.
Enzymatic Hydrolysis of Genomic DNA
This step digests the DNA into individual deoxynucleosides.
-
To 1-5 µg of genomic DNA, add a DNA digestion enzyme mix (such as DNA Degradase Plus or a custom cocktail of nuclease P1 and alkaline phosphatase) in the recommended buffer.
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion.
-
After digestion, the sample can be deproteinized by filtration through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
The filtrate containing the deoxynucleosides is collected for LC-MS/MS analysis.
LC-MS/MS Analysis of 3-methyl-2'-deoxycytidine
The following are typical parameters that may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15.1-20 min: 2% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3500 V) |
| Source Temperature | Optimized for instrument (e.g., 150°C) |
| Desolvation Temp. | Optimized for instrument (e.g., 400°C) |
MRM Transitions:
The selection of precursor and product ions is critical for the specificity of the assay. For deoxynucleosides, the most common fragmentation is the neutral loss of the deoxyribose moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-methyl-2'-deoxycytidine (3mdC) | 242.1 | 126.1 | Optimize for instrument |
| 2'-deoxyguanosine (dG) (Reference) | 268.1 | 152.1 | Optimize for instrument |
Note: The MRM transition for 3mdC is based on the known mass of the protonated molecule and the predicted fragmentation pattern, which involves the loss of the deoxyribose group, analogous to other methylated cytosine nucleosides.
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table provides representative performance characteristics for an LC-MS/MS assay for modified deoxynucleosides. Actual values will need to be determined during method validation.
Table 1: Representative Quantitative Performance of the LC-MS/MS Assay
| Parameter | 3-methyl-2'-deoxycytidine (3mdC) | 2'-deoxyguanosine (dG) |
| Retention Time (min) | ~ 4.5 | ~ 6.2 |
| Linear Range | 0.1 - 100 pg/injection | 1 - 1000 pg/injection |
| Limit of Detection (LOD) | 0.05 pg/injection | 0.5 pg/injection |
| Limit of Quantification (LOQ) | 0.1 pg/injection | 1 pg/injection |
| Intra-day Precision (%RSD) | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Recovery (%) | 90 - 110% | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Formation of this compound DNA Adduct
References
Topic: Enzymatic Methods to Distinguish 3-Methylcytosine from 5-Methylcytosine
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA methylation is a critical epigenetic modification involved in regulating gene expression, genomic stability, and cellular differentiation. While 5-methylcytosine (B146107) (5mC) is the most well-characterized epigenetic mark, other forms of methylation exist, such as 3-methylcytosine (3mC). Unlike the enzymatically directed formation of 5mC, 3mC is a DNA lesion typically formed by chemical damage from endogenous or exogenous alkylating agents.[1] This lesion can disrupt the Watson-Crick base pairing, leading to cytotoxicity and mutations if not repaired.[2][3]
Distinguishing between the canonical epigenetic mark 5mC and the DNA lesion 3mC is crucial for studies in cancer biology, toxicology, and DNA repair. For instance, the enzymes that repair 3mC, such as AlkB homologs (ALKBH2 and ALKBH3), have been implicated in chemotherapeutic resistance.[1] This document provides detailed protocols and application notes on enzymatic methods that leverage the distinct substrate specificities of different enzyme families to accurately identify and distinguish between 3mC and 5mC in a DNA sample.
Principle of Enzymatic Discrimination
The ability to enzymatically distinguish 3mC from 5mC hinges on the highly specific functions of two key enzyme families:
-
AlkB Homologs (ALKBH2, ALKBH3): These are Fe(II)/α-ketoglutarate-dependent dioxygenases whose primary biological role is to repair alkylated DNA bases, including 3mC.[2][4] They catalyze the oxidative demethylation of 3mC, converting it back to a standard cytosine. While some in vitro studies have shown that AlkB enzymes can also oxidize 5mC to its derivatives (5hmC, 5fC, 5caC), their primary and most efficient activity is on lesions like 3mC.[4][5][6]
-
Ten-Eleven Translocation (TET) Enzymes (TET1, TET2, TET3): This family of dioxygenases is central to epigenetic regulation. They specifically recognize and iteratively oxidize the epigenetic mark 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[7][8] This oxidation pathway is a key step in active DNA demethylation. TET enzymes do not act on 3mC, providing a clear basis for discrimination.
By exploiting these differential activities, researchers can design workflows to either selectively remove 3mC or selectively modify 5mC, allowing for the precise mapping of each modification.
Method 1: ALKB-Mediated Selective Demethylation of 3mC
This method relies on the specific action of ALKBH2 or ALKBH3 to repair 3mC lesions, effectively erasing them from the DNA strand while leaving 5mC marks untouched. The "before" and "after" states of the DNA can then be compared to map the original 3mC locations.
Experimental Workflow
The overall workflow involves treating a DNA sample with an ALKBH enzyme and then using a downstream method (e.g., sequencing) to identify sites that have been altered.
Caption: Workflow for ALKB-mediated selective removal of 3mC.
Experimental Protocol: ALKBH3-Mediated 3mC Repair Assay
This protocol is adapted from in vitro studies of ALKBH activity.
Materials:
-
Purified genomic DNA (gDNA) containing putative 3mC lesions.
-
Recombinant human ALKBH3 protein.
-
ALKBH3 Reaction Buffer (50 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O). Note: Prepare fresh by adding α-ketoglutarate, ascorbic acid, and iron sulfate (B86663) just before use.
-
DNA purification kit (e.g., column-based or magnetic beads).
-
Nuclease-free water.
Procedure:
-
Reaction Setup: In a 50 µL reaction volume, combine the following on ice:
-
1 µg of gDNA.
-
5 µL of 10x ALKBH3 Reaction Buffer.
-
1-2 µg of recombinant ALKBH3 protein.
-
Nuclease-free water to 50 µL.
-
-
Control Reaction: Set up a parallel reaction without the ALKBH3 enzyme (add buffer or BSA instead) to serve as a negative control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Enzyme Inactivation: Stop the reaction by adding EDTA to a final concentration of 5 mM or by heating at 65°C for 20 minutes.
-
DNA Purification: Purify the DNA from the reaction mixture using a standard DNA purification kit. Elute in nuclease-free water.
-
Downstream Analysis: The treated and control DNA are now ready for analysis. This can include:
-
Bisulfite Sequencing: To map the remaining 5mC sites. In the ALKBH3-treated sample, former 3mC sites will now be unmethylated cytosines and will convert to uracil (B121893) (read as thymine), whereas 5mC sites will remain protected.
-
LC-MS/MS: To quantify the global reduction in 3mC levels compared to 5mC.
-
Data Presentation: Enzyme Specificity
While ALKBH enzymes are highly specific for alkyl lesions, their potential cross-reactivity with 5mC in vitro must be considered.
| Enzyme | Primary Substrate | Reported In Vitro Activity on 5mC | Biological Role | Reference |
| ALKBH2/3 | This compound, 1-methyladenine | Can oxidize 5mC to 5hmC, 5fC, and 5caC under certain in vitro conditions | DNA Lesion Repair | [4][6][9] |
| TET1/2/3 | 5-methylcytosine | No reported activity on 3mC | Epigenetic Regulation | [7][8] |
Note: The in vitro oxidation of 5mC by ALKBH enzymes is generally less efficient than their action on 3mC. Optimizing reaction conditions (e.g., shorter incubation times, lower enzyme concentration) can favor the specific repair of 3mC.
Method 2: TET-Assisted Discrimination of 5mC
This approach leverages the specific ability of TET enzymes to oxidize 5mC, altering its chemical properties. Since TET enzymes do not recognize 3mC, this modification remains unchanged, allowing for its differentiation from 5mC in subsequent analytical steps. This principle is an adaptation of methods like TET-Assisted Bisulfite Sequencing (TAB-Seq).[10][11][12]
Experimental Workflow
The workflow involves oxidizing 5mC with a TET enzyme, followed by a process like bisulfite sequencing where the oxidized 5mC and unmethylated cytosine behave similarly, distinguishing them from the unaffected 3mC.
Caption: Workflow for TET-assisted selective oxidation of 5mC.
Experimental Protocol: TET-Assisted 3mC Mapping
This protocol uses TET conversion followed by bisulfite sequencing.
Materials:
-
Purified genomic DNA (gDNA).
-
Recombinant TET enzyme (e.g., mouse Tet1).
-
TET Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µM Fe(II)SO₄). Note: Prepare fresh.
-
Bisulfite conversion kit.
-
PCR primers for region of interest.
-
DNA polymerase suitable for bisulfite-treated DNA.
Procedure:
-
TET Oxidation:
-
Set up a 50 µL reaction containing:
-
1 µg of gDNA.
-
5 µL of 10x TET Reaction Buffer.
-
2-5 µg of recombinant TET enzyme.
-
Nuclease-free water to 50 µL.
-
-
Incubate at 37°C for 1 hour to convert 5mC to its oxidized forms (primarily 5caC with sufficient incubation).
-
-
DNA Purification: Purify the DNA from the reaction mixture.
-
Bisulfite Conversion: Perform bisulfite conversion on the TET-treated DNA using a commercial kit according to the manufacturer's instructions. During this step:
-
Unmethylated C is converted to Uracil (U).
-
5caC (the product of TET oxidation of 5mC) is also converted to U.
-
3mC is resistant to bisulfite conversion and remains as a modified cytosine.
-
-
PCR Amplification: Amplify the region of interest using primers designed for bisulfite-converted DNA.
-
Sequencing and Analysis: Sequence the PCR products.
-
Sites that were originally unmethylated C or 5mC will be read as Thymine (T).
-
Sites that were originally 3mC will be read as Cytosine (C), as 3mC inhibits the conversion. Note that 3mC can also stall some DNA polymerases, which may result in a signal dropout at that position.
-
Data Presentation: Expected Sequencing Outcomes
| Original Base | After TET Treatment | After Bisulfite Conversion | Sequencing Readout |
| Cytosine (C) | Cytosine (C) | Uracil (U) | Thymine (T) |
| 5-methylcytosine (5mC) | 5-carboxylcytosine (5caC) | Uracil (U) | Thymine (T) |
| This compound (3mC) | This compound (3mC) | This compound (3mC) | Cytosine (C) or Signal Dropout |
Summary and Method Comparison
Choosing the appropriate method depends on the specific research question, available resources, and the nature of the DNA sample.
| Feature | Method 1: ALKB-Mediated Demethylation | Method 2: TET-Assisted Oxidation |
| Principle | Selective enzymatic removal of 3mC. | Selective enzymatic modification of 5mC. |
| Key Enzyme | ALKBH2 or ALKBH3. | TET1, TET2, or TET3. |
| Primary Target | This compound. | 5-methylcytosine. |
| Downstream Analysis | Bisulfite sequencing, LC-MS/MS. | Bisulfite sequencing. |
| Pros | Directly removes the 3mC lesion. Can be quantified by LC-MS/MS. | High specificity of TET for 5mC. Leverages well-established bisulfite sequencing workflows. |
| Cons | Potential for low-level off-target activity on 5mC in vitro. Requires comparison to an untreated control. | Indirect detection of 3mC as non-converting bases. 3mC can stall polymerases, leading to data loss. |
| Best For | Quantifying global 3mC levels; Preparing DNA for specific 5mC mapping without 3mC interference. | Locus-specific or genome-wide mapping of 3mC sites. |
Logical Relationship of 3mC and 5mC Pathways
The distinction between 3mC and 5mC is rooted in their fundamentally different origins and processing pathways within the cell.
Caption: Distinct pathways for the formation and removal of 5mC and 3mC.
Conclusion
The enzymatic methods described provide robust strategies for distinguishing the epigenetic mark 5mC from the DNA lesion 3mC. The ALKB-mediated approach offers a way to specifically remove 3mC, which is ideal for downstream applications focused on 5mC. Conversely, the TET-assisted method selectively alters 5mC, enabling the identification of 3mC sites through their resistance to conversion in sequencing workflows. The selection of a method should be guided by the specific goals of the experiment, whether it is quantification, locus-specific mapping, or genome-wide analysis. Careful execution of these protocols will empower researchers to accurately dissect the distinct biological roles of these two important cytosine modifications.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for enzymatic excision of N1-methyladenine and Nthis compound from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TET methylcytosine oxidases: new insights from a decade of research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TET enzymes - Wikipedia [en.wikipedia.org]
- 9. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenie.com [epigenie.com]
- 12. researchgate.net [researchgate.net]
Synthesis of 3-Methylcytosine-Containing Oligonucleotides: A Detailed Protocol
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the site-specific incorporation of modified nucleobases into oligonucleotides is a critical technique for studying biological processes and developing novel therapeutics. 3-methylcytosine (m3C) is an important RNA modification implicated in various biological functions, including the regulation of tRNA secondary structure and a potential role in cancer etiology through the action of the demethylase ALKBH3[1]. This document provides a detailed protocol for the chemical synthesis of the this compound phosphoramidite (B1245037) building block and its incorporation into oligonucleotides using automated solid-phase synthesis.
Data Presentation
Table 1: Summary of Yields for this compound Phosphoramidite Synthesis
| Step | Product | Starting Material | Yield (%) |
| 1 | N3-methyl-cytidine (2) | Cytidine (B196190) (1) | 70 |
| 2 | 1-(5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-3-N-methyl-cytidine (3) | N3-methyl-cytidine (2) | 43 |
| 3 | 1-(5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-4-N-benzoyl-3-N-methyl-cytidine (4) | Compound 3 | 82 |
| 4 | 1-(2'-O-tert-butyldimethylsilyl-5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-4-N-benzoyl-3-N-methyl-cytidine (5) | Compound 4 | 39 |
| 5 | This compound phosphoramidite (6) | Compound 5 | Not specified |
Data extracted from Mathivanan et al., 2021.[1]
Experimental Protocols
Protocol 1: Synthesis of N3-methylcytidine (m3C) Phosphoramidite
This protocol outlines the chemical synthesis of the this compound phosphoramidite building block required for solid-phase oligonucleotide synthesis[1][2]. The overall synthesis scheme is depicted in the workflow diagram below.
Materials:
-
Cytidine
-
Iodomethane (MeI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine (B92270), anhydrous
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Aqueous ammonia (B1221849) (15.8 M)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (B79036) (AgNO3)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Synthesis of N3-methyl-cytidine (2):
-
Dissolve cytidine (20 mmol) in argon-protected DMF (50 ml).
-
Add MeI (40 mmol) and stir at room temperature for 24 hours under an inert argon atmosphere.
-
Evaporate the DMF under reduced pressure.
-
Co-evaporate the residue twice with toluene (100 ml).
-
The resulting product is N3-methyl-cytidine (yield: 70%)[1].
-
-
5'-O-DMTr Protection (3):
-
Dissolve N3-methyl-cytidine (13.6 mmol) in dry pyridine (40 ml).
-
Add DMTr-Cl (16.3 mmol) and stir at room temperature for 4 hours.
-
Quench the reaction with methanol (10 ml).
-
Evaporate the solvent and purify the residue by column chromatography on silica gel treated with 1% triethylamine (eluent: 2%-10% methanol/dichloromethane with 1% triethylamine) to obtain compound 3 (yield: 43%)[1].
-
-
N4-Benzoyl Protection (4):
-
Dissolve compound 3 in dry pyridine (40 ml).
-
Add TMSCl (16.8 mmol) and stir for 1 hour at room temperature.
-
Add BzCl (5.04 mmol) and stir for 4 hours at room temperature.
-
Add water (10 ml), followed by aqueous ammonia (15 ml, 15.8 M), and stir for 15 minutes.
-
Evaporate to dryness and purify by column chromatography (eluent: 20%-50% ethyl acetate/dichloromethane with 1% triethylamine) to yield compound 4 (yield: 82%)[1].
-
-
2'-O-TBDMS Protection (5):
-
Dissolve compound 4 in dry pyridine (20 ml).
-
Add AgNO3 (4.16 mmol) and stir for 10 minutes.
-
Add TBDMS-Cl (4.16 mmol) and stir for 12 hours at room temperature.
-
Filter the reaction mixture through celite and evaporate the solvent.
-
Purify by column chromatography (eluent: 20%-50% ethyl acetate/hexane with 1% triethylamine) to obtain compound 5 (yield: 39%)[1].
-
-
Phosphitylation (6):
-
Subject compound 5 to a standard phosphitylation reaction using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final this compound phosphoramidite building block (6)[1].
-
Protocol 2: Automated Solid-Phase Synthesis of m3C-Containing Oligonucleotides
This protocol describes the incorporation of the synthesized this compound phosphoramidite into oligonucleotides using an automated DNA/RNA synthesizer[1][]. The synthesis follows the standard phosphoramidite chemistry cycle[4][][6].
Materials:
-
This compound phosphoramidite solution in anhydrous acetonitrile (B52724)
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U) with appropriate protecting groups (e.g., N6-benzoyl for adenine, N4-acetyl for cytosine, N2-isobutyryl for guanine)[1].
-
Controlled Pore Glass (CPG) solid support
-
Synthesis reagents for the automated synthesizer (e.g., detritylation, activation, capping, and oxidation solutions)[][4].
Procedure:
-
Synthesizer Preparation: Prepare the automated DNA/RNA synthesizer according to the manufacturer's instructions. Dissolve the this compound phosphoramidite in anhydrous acetonitrile and install it on the synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the this compound.
-
Automated Synthesis: Initiate the synthesis on a 1.0-μmol scale. The synthesis proceeds in a 3' to 5' direction through repeated cycles of:
-
Detritylation: Removal of the 5'-DMTr protecting group with an acidic solution (e.g., trichloroacetic acid in DCM)[][4].
-
Coupling: Activation of the incoming phosphoramidite (including the this compound phosphoramidite) and its coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain[][4].
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants[4].
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent[4].
-
-
Completion: Upon completion of the synthesis, the oligonucleotide is attached to the solid support with the 5'-DMTr group either on or off, as programmed.
Protocol 3: Cleavage and Deprotection
This protocol describes the removal of the synthesized oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups.
Materials:
-
Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28%)[7][8].
-
Alternative deprotection reagents for sensitive modifications (e.g., t-butylamine/methanol/water, AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine)[9][10][11].
Procedure:
-
Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a vial.
-
Deprotection:
-
Standard Method: Add concentrated aqueous ammonium hydroxide (28%) and heat at 80°C for 3 hours. Caution: This harsh condition may lead to the deamination of this compound to 3-methyluracil[7][8].
-
Mild Method: To minimize byproduct formation, treat with concentrated aqueous ammonium hydroxide at 25°C for 16 hours[7][8].
-
Ultra-Mild/Fast Methods: For oligonucleotides with sensitive modifications, consider using milder deprotection cocktails such as AMA or potassium carbonate in methanol, which may require specific protecting groups on the standard bases[9][11][12].
-
-
Work-up: After deprotection, cool the solution, centrifuge to pellet the CPG support, and transfer the supernatant containing the crude oligonucleotide to a new tube.
Protocol 4: Purification and Characterization
This protocol outlines the purification of the this compound-containing oligonucleotide and its subsequent characterization.
Materials:
-
HPLC system (Reversed-Phase and/or Anion-Exchange)[][7][13].
-
Solvents for HPLC (e.g., triethylammonium (B8662869) acetate, acetonitrile)[7][14].
Procedure:
-
Purification:
-
Reversed-Phase HPLC (RP-HPLC): This is a common method for purifying oligonucleotides, especially if the 5'-DMTr group is left on (trityl-on purification), as it significantly increases the hydrophobicity of the full-length product[][13]. The DMT group is removed post-purification.
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge and is effective for separating full-length products from shorter failure sequences[13].
-
-
Characterization:
-
HPLC Analysis: The purity of the final oligonucleotide can be assessed by both RP-HPLC and anion-exchange HPLC[7].
-
Mass Spectrometry: The exact molecular weight of the purified oligonucleotide should be confirmed by high-resolution mass spectrometry to verify the incorporation of the this compound and to identify any potential byproducts, such as the deaminated 3-methyluracil (B189468) product[7].
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound phosphoramidite.
Caption: Automated solid-phase synthesis cycle for oligonucleotide production.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. atdbio.com [atdbio.com]
- 14. Synthesis of Oligonucleotides Containing Trans Mitomycin C DNA Adducts at N6 of Adenine and N2 of Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-methylcytosine Quantification in Formalin-Fixed Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formalin-fixed paraffin-embedded (FFPE) tissues represent an invaluable resource for retrospective clinical and translational research. These archives provide a vast repository of biological material with associated clinical data. 3-methylcytosine (3-mC) is a DNA lesion resulting from aberrant methylation, which, if unrepaired, can be mutagenic. The ability to accurately quantify 3-mC in FFPE tissues is crucial for understanding its role in disease pathogenesis, particularly in cancer, and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the quantification of 3-mC in FFPE tissues using three distinct methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunohistochemistry (IHC), and Dot Blot analysis. Each method offers unique advantages in terms of sensitivity, specificity, and throughput.
I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the absolute and highly specific quantification of DNA modifications. This method involves the enzymatic digestion of DNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocol: LC-MS/MS Quantification of 3-methyl-2'-deoxycytidine
1. DNA Extraction from FFPE Tissues
-
Deparaffinization:
-
Place 5-10 µm thick FFPE tissue sections into a microcentrifuge tube.
-
Add 1 ml of xylene and vortex vigorously.
-
Centrifuge at high speed for 5 minutes and carefully remove the xylene.
-
Repeat the xylene wash.
-
Wash the tissue pellet with 1 ml of 100% ethanol (B145695), vortex, and centrifuge.
-
Repeat the ethanol wash and then air dry the pellet to remove any residual ethanol.
-
-
Lysis and Protein Digestion:
-
Resuspend the deparaffinized tissue pellet in a lysis buffer containing proteinase K.
-
Incubate at 56°C for 1-3 hours, or until the tissue is completely lysed.
-
Incubate at 80°C for 1 hour to reverse formalin cross-linking.
-
-
DNA Purification:
-
Purify the genomic DNA using a commercially available DNA purification kit (e.g., column-based or magnetic bead-based) according to the manufacturer's instructions.
-
Elute the DNA in nuclease-free water.
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit or PicoGreen) for accuracy, as spectrophotometry can be affected by contaminants from the FFPE process.
-
2. Enzymatic Hydrolysis of Genomic DNA
-
To 1-5 µg of purified DNA, add nuclease P1 and the corresponding buffer.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and the appropriate buffer.
-
Incubate at 37°C for an additional 2 hours to overnight.
-
Following digestion, the sample can be filtered or centrifuged to remove enzymes before LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for the separation of nucleosides.
-
Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for 3-methyl-2'-deoxycytidine is the mass of the protonated molecule to the mass of the protonated this compound base.
-
Data Presentation: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-methyl-2'-deoxycytidine | 242.1 | 126.1 | Optimized experimentally |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | Optimized experimentally |
| 2'-deoxyadenosine (dA) | 252.1 | 136.1 | Optimized experimentally |
| 2'-deoxycytidine (dC) | 228.1 | 112.1 | Optimized experimentally |
| Thymidine (T) | 243.1 | 127.1 | Optimized experimentally |
Note: The collision energy will need to be optimized for the specific instrument used. Unmodified nucleosides are quantified to normalize the amount of 3-mC to the total DNA content.
II. Immunohistochemical Detection of this compound
Immunohistochemistry (IHC) allows for the visualization of 3-mC within the morphological context of the tissue, providing semi-quantitative information on its distribution and cellular localization.
Crucial Note on Antibody Validation: As of the latest search, there are no commercially available antibodies against this compound that have been explicitly validated for IHC in FFPE tissues. The following protocol is a general guideline. It is imperative that the end-user thoroughly validates any chosen 3-mC antibody for specificity and sensitivity in FFPE tissues before initiating any large-scale study. Validation should include positive and negative controls, and ideally, comparison with an orthogonal method like LC-MS/MS. Companies specializing in FFPE-specific antibody production may be a valuable resource.
Experimental Protocol: Immunohistochemistry for 3-mC
1. Deparaffinization and Rehydration
-
Immerse FFPE tissue sections on slides in xylene to remove paraffin (B1166041) (2-3 changes).
-
Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
2. Antigen Retrieval
-
For DNA modifications, heat-induced epitope retrieval (HIER) is often necessary.
-
Immerse slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0).
-
Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.
-
Allow the slides to cool down to room temperature in the retrieval buffer.
-
Wash the slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
3. DNA Denaturation
-
To expose the 3-mC within the DNA, incubate the slides in 2N HCl for 30-60 minutes at room temperature.
-
Neutralize the acid by incubating the slides in a basic buffer (e.g., 100 mM Tris-HCl, pH 8.5) for 10 minutes.
-
Wash thoroughly with wash buffer.
4. Staining
-
Block endogenous peroxidase activity by incubating with a hydrogen peroxide solution.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., normal serum from the species of the secondary antibody).
-
Incubate with the primary antibody against this compound at an optimized dilution overnight at 4°C in a humidified chamber.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a suitable chromogen (e.g., DAB), which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded alcohols and xylene, and mount with a coverslip.
Data Presentation: Semi-Quantitative Analysis of IHC
The staining intensity and the percentage of positive cells can be scored to generate a semi-quantitative H-score for comparison between samples.
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | No staining | <1% |
| 1+ | Weak staining | 1-10% |
| 2+ | Moderate staining | 11-50% |
| 3+ | Strong staining | >50% |
H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells)
III. Dot Blot Analysis for Global this compound Levels
Dot blot is a simple and effective method for the semi-quantitative analysis of global 3-mC levels in a DNA sample. It is less sensitive than LC-MS/MS but can be a useful screening tool.
Experimental Protocol: Dot Blot for 3-mC
1. DNA Extraction
-
Extract and purify genomic DNA from FFPE tissues as described in the LC-MS/MS protocol.
2. DNA Denaturation
-
Denature 100-200 ng of DNA in a small volume of a denaturation buffer (e.g., 0.4 M NaOH, 10 mM EDTA) by heating at 100°C for 10 minutes.
-
Immediately cool the samples on ice.
-
Neutralize the DNA solution by adding an equal volume of cold 2 M ammonium (B1175870) acetate (B1210297) (pH 7.0).
3. Membrane Application and Immobilization
-
Spot the denatured DNA onto a nitrocellulose or nylon membrane.
-
Allow the spots to air dry completely.
-
Immobilize the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.
4. Immunodetection
-
Block the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (validated for dot blot) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imager.
Data Presentation: Dot Blot Analysis
The intensity of the dots can be quantified using densitometry software. A standard curve can be generated using synthetic DNA with known amounts of 3-mC to estimate the relative abundance of 3-mC in the samples.
Mandatory Visualizations
Caption: Experimental workflow for 3-mC quantification in FFPE tissues.
Caption: ALKBH-mediated repair of this compound.
Quantitative Data Summary
As of the current literature review, there is a notable absence of published studies presenting a comprehensive quantitative analysis of this compound levels across a variety of human FFPE tissues. While the methodologies described herein are well-established for the analysis of other DNA modifications, their specific application to 3-mC in FFPE samples is an emerging area of research.
The following table serves as a template for researchers to present their own quantitative data obtained through LC-MS/MS analysis. It is recommended to express 3-mC levels as a ratio to an unmodified nucleoside (e.g., 2'-deoxyguanosine) to account for variations in DNA input.
Template for Quantitative 3-mC Data Presentation
| Tissue Type | Pathological State | Number of Samples (n) | Mean 3-mC / 10⁶ dG (± SD) | Range |
| e.g., Colon | Normal | |||
| Adenocarcinoma | ||||
| e.g., Lung | Normal | |||
| Squamous Cell Carcinoma | ||||
| e.g., Breast | Normal | |||
| Invasive Ductal Carcinoma |
This table should be populated with data generated from experimental work.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the quantification of this compound in FFPE tissues. The choice of method will depend on the specific research question, available resources, and the desired level of quantification. While LC-MS/MS provides the most accurate and absolute quantification, IHC offers valuable spatial information, and dot blot serves as a useful screening tool. The critical need for thorough antibody validation for IHC cannot be overstated. The application of these methods will undoubtedly advance our understanding of the role of 3-mC in health and disease.
Application Notes and Protocols for Antibody-Based Detection of 3-Methylcytosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and quantification of 3-methylcytosine (3mC), a DNA modification of interest in various biological processes, including DNA damage and repair. The following sections detail antibody-based assays, including Enzyme-Linked Immunosorbent Assay (ELISA), Dot Blot, and Immunofluorescence, offering sensitive and specific methods for 3mC analysis in various sample types.
Introduction to this compound (3mC)
This compound is a modified DNA base that can arise from exposure to endogenous or exogenous alkylating agents. Unlike the well-studied 5-methylcytosine (B146107) (5mC), 3mC is not considered a canonical epigenetic mark in mammals and is generally viewed as a DNA lesion that can be mutagenic and cytotoxic if not repaired. The presence and levels of 3mC in genomic DNA are of significant interest in toxicology, cancer research, and in the development of therapeutics that target DNA repair pathways. Antibody-based assays provide a specific and sensitive means to detect and quantify this DNA modification.
Section 1: Quantitative Data Summary
The following tables summarize the typical performance characteristics of commercially available antibodies and kits for the detection of methylated cytosines. While specific data for this compound is limited, data from related modifications such as 5-methylcytosine (5mC) can provide an estimate of expected performance.
Table 1: Antibody Specificity for this compound (3mC)
| Antibody/Kit | Method | Target | Cross-Reactivity with Other Modifications | Recommended Dilution | Source |
| Rabbit Polyclonal to this compound | Dot Blot | This compound | High specificity for 3mC over 5-methylcytidine, 5-hydroxymethylcytidine, and cytidine.[1] | 1:400 - 1:10,000 | [1] |
| Rabbit Polyclonal to this compound | Dot Blot | This compound | High specificity against synthetic oligonucleotides containing other modified bases. | 1:400 | Novus Biologicals |
Table 2: General Performance of Antibody-Based Assays for Methylated DNA
| Assay Type | Typical Sensitivity | Typical Dynamic Range | Throughput | Notes |
| ELISA | High (as low as 0.05% methylated DNA)[2] | 78 nM to 20,000 nM (for 5-mC)[3] | High (96-well plates) | Quantitative. Suitable for high-throughput screening. |
| Dot Blot | Moderate (detection limit of <2% methylated alleles)[4] | Semi-quantitative | High | Simple, cost-effective for screening multiple samples. |
| Immunofluorescence | High (single-cell resolution) | Qualitative to Semi-quantitative | Low to Medium | Provides spatial information on 3mC distribution within cells and tissues. |
Section 2: Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Global 3mC Quantification
This protocol is adapted from commercially available kits for global 5-methylcytosine DNA quantification and can be used with a specific anti-3mC antibody. This is a competitive ELISA method.
Principle: Genomic DNA is denatured and coated onto a microplate. A specific primary antibody against 3mC is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of 3mC is quantified by measuring the absorbance of the colorimetric reaction, which is inversely proportional to the amount of 3mC in the sample.
Materials:
-
Genomic DNA samples
-
Anti-3-methylcytosine (3mC) primary antibody
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody)
-
DNA binding solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Microplate reader
Protocol:
-
DNA Denaturation and Coating:
-
Dilute genomic DNA to a concentration of 100 ng/µL in a suitable buffer.
-
Denature the DNA by heating at 95°C for 5 minutes, followed by immediate cooling on ice for 5 minutes.
-
Add 50 µL of the denatured DNA solution to each well of the 96-well plate.
-
Incubate at 37°C for 1 hour to allow the DNA to coat the wells.
-
-
Blocking:
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Dilute the anti-3mC primary antibody in Blocking Buffer (e.g., 1:1000).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Color Development and Measurement:
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a 3mC-containing DNA standard.
-
Calculate the percentage of 3mC in the samples by comparing their absorbance values to the standard curve.
-
Dot Blot Assay for Semi-Quantitative 3mC Detection
Principle: Genomic DNA is denatured and spotted onto a nitrocellulose or nylon membrane. The membrane is then probed with a specific anti-3mC antibody, followed by a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection. The intensity of the resulting spot is proportional to the amount of 3mC in the sample.
Materials:
-
Genomic DNA samples
-
Nitrocellulose or PVDF membrane
-
Denaturing solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralizing solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
20x SSC buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-3mC primary antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
DNA Denaturation:
-
Dilute genomic DNA samples to a desired concentration (e.g., 100 ng/µL) in TE buffer.
-
For each sample, mix an equal volume of DNA solution with Denaturing solution.
-
Incubate at room temperature for 15 minutes.
-
Add an equal volume of Neutralizing solution.
-
-
Membrane Preparation and DNA Spotting:
-
Cut the membrane to the desired size.
-
Pre-wet the membrane in 2x SSC buffer.
-
Spot 1-2 µL of each denatured DNA sample onto the membrane.
-
Allow the spots to air dry completely.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in Blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the anti-3mC primary antibody (diluted in Blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking buffer, e.g., 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the spot intensities using densitometry software.
-
Normalize the signal to a loading control if necessary (e.g., staining with methylene (B1212753) blue).
-
Immunofluorescence for In Situ 3mC Detection
Principle: Cells or tissue sections are fixed and permeabilized to allow antibody access to the nucleus. A primary antibody specific for 3mC is used to label the modification, followed by a fluorescently labeled secondary antibody for visualization by microscopy. This method provides spatial information about the distribution of 3mC within the cell.
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Anti-3mC primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with Blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-3mC primary antibody (diluted in Blocking buffer, e.g., 1:500) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the fluorescence signal using a fluorescence microscope with appropriate filters.
-
Image analysis software can be used to quantify the fluorescence intensity per nucleus.
-
Section 3: Visualizations
Diagrams of Experimental Workflows
Caption: ELISA workflow for 3mC detection.
Caption: Dot blot workflow for 3mC analysis.
Caption: Immunofluorescence workflow for 3mC visualization.
Conceptual Diagram of Antibody-Based 3mC Detection
Caption: Principle of antibody-based 3mC detection.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. 5-methylcytosine ELISA Kit for Global DNA Methylation Analysis (Colorimetric) [epigentek.com]
- 3. mybiosource.com [mybiosource.com]
- 4. A methylation sensitive dot blot assay (MS-DBA) for the quantitative analysis of DNA methylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-Methylcytosine Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylcytosine (3mC) is a cytotoxic and mutagenic DNA lesion that can stall DNA replication. Its repair is primarily carried out by the AlkB family of Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases, specifically ALKBH2 and ALKBH3 in humans.[1][2] These enzymes demethylate 3mC in single-stranded and double-stranded DNA, restoring the canonical cytosine base.[3] Overexpression of ALKBH2 and ALKBH3 has been linked to tumorigenesis and resistance to chemotherapy.[1][4] Therefore, inhibitors of these enzymes are promising candidates for cancer therapy, potentially sensitizing cancer cells to alkylating agents.[4][5]
High-throughput screening (HTS) is a critical methodology for identifying novel small-molecule inhibitors of ALKBH2 and ALKBH3 from large compound libraries.[6] This document provides detailed protocols and application notes for two distinct HTS assays designed to discover and characterize inhibitors of 3mC repair.
The this compound (3mC) Repair Pathway
The ALKBH enzymes utilize a dioxygenase mechanism to repair 3mC lesions. In this process, Fe(II) and 2-oxoglutarate (2OG) are essential co-factors. The enzyme oxidizes the methyl group on the 3mC base, leading to its removal as formaldehyde (B43269) and the regeneration of cytosine. This reaction also involves the conversion of 2OG to succinate.
Caption: Oxidative demethylation of 3mC by ALKBH enzymes.
Application Note 1: Fluorescence-Based High-Throughput Screening Assay
Principle
This assay utilizes a synthetic single-stranded oligonucleotide substrate containing a 3mC lesion. The oligonucleotide is dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., BHQ-1) in close proximity. In its intact state, the fluorescence is quenched. Upon enzymatic repair of the 3mC lesion by ALKBH2 or ALKBH3, the oligonucleotide becomes susceptible to cleavage by a lesion-specific endonuclease. This cleavage separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence intensity.[7] Small-molecule inhibitors of ALKBH enzymes will prevent this process, leading to a low fluorescence signal. This "mix-and-read" format is highly amenable to HTS.[8]
Experimental Workflow
Caption: Workflow for the fluorescence-based HTS assay.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 µM 2-oxoglutarate, 40 µM Fe(SO₄)·7H₂O, 2 mM Ascorbic Acid, 0.1 mg/mL BSA. Prepare fresh before use.
-
Enzyme Stock: Recombinant human ALKBH2 or ALKBH3 diluted in Assay Buffer to a working concentration of 80 nM (final concentration will be 20 nM).
-
Substrate Stock: 200 nM dual-labeled oligonucleotide (e.g., 5'-FAM-oligo(3mC)-BHQ-1-3') and 1 U/µL of a suitable endonuclease in Assay Buffer.
-
Compound Plates: Serially dilute test compounds in 100% DMSO. Transfer to 384-well assay plates (e.g., black, flat-bottom) using an acoustic dispenser. Final DMSO concentration in the assay should not exceed 1%.
-
Controls:
-
Positive Control (100% activity): DMSO only.
-
Negative Control (0% activity): A known potent inhibitor or no enzyme.
-
2. Assay Procedure (384-well format):
-
Dispense 100 nL of test compounds, positive controls, and negative controls into the wells of the assay plate.
-
Add 10 µL of ALKBH2 or ALKBH3 enzyme solution to each well.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the demethylation reaction by adding 10 µL of the Substrate Stock solution to each well.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 525 nm for FAM).
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).
Data Presentation: Example HTS Results
| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| Positive Control | - | 45,800 | 0% |
| Negative Control | - | 1,250 | 100% |
| Hit Compound A | 10 | 18,900 | 60.4% |
| Inactive Compound B | 10 | 44,950 | 1.9% |
Application Note 2: Real-Time PCR-Based Quantitative Assay
Principle
This method provides a highly sensitive and quantitative measure of ALKBH3 demethylase activity and its inhibition.[3] It employs a custom single-stranded oligonucleotide containing a single 3mC lesion. After the demethylation reaction with ALKBH3 and test compounds, the reaction mixture is diluted and used directly as a template in a quantitative real-time PCR (qPCR) assay. The qPCR primers are designed to anneal specifically to the repaired (cytosine-containing) sequence. The presence of the methyl group on an unrepaired template will sterically hinder primer annealing or polymerase extension, resulting in significantly less amplification. Therefore, a higher level of enzyme activity corresponds to a lower qPCR cycle threshold (Ct), while effective inhibition results in a higher Ct value.[3]
Experimental Workflow
Caption: Workflow for the qPCR-based HTS assay.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Demethylation Reaction Buffer (2x): 100 mM Tris-HCl (pH 8.0), 4 mM Ascorbic Acid, 200 µM 2-oxoglutarate, 80 µM Fe(SO₄)·7H₂O.
-
Enzyme-Substrate Mix: Prepare a mix in nuclease-free water containing 8 ng/µL ALKBH3 enzyme and 160 fmol/µL of the 3mC-containing ssDNA oligonucleotide substrate.[3]
-
Example Substrate: 5'-GGAAACAGCTATGACCATGATTACTAGACATTGCCATTCTCGATAGGATCCGGTCAAACCTAGACGAATTCCGGT-3mC -GTGACTGGGAAAACCCTGGCG-3'[3]
-
-
Compound Plates: Prepare as described in the fluorescence assay protocol.
-
qPCR Master Mix: Use a commercial SYBR Green or probe-based qPCR master mix according to the manufacturer's instructions.
-
qPCR Primers: Design primers flanking the 3mC site. The reverse primer should ideally overlap with the lesion site to maximize sensitivity to the methylation state.
2. Assay Procedure:
-
Dispense 100 nL of test compounds or controls into 96- or 384-well PCR plates.
-
Prepare the complete demethylation reaction mixture by combining equal volumes of the 2x Demethylation Reaction Buffer and the Enzyme-Substrate Mix.
-
Add 20 µL of the complete reaction mixture to each well.
-
Seal the plate and incubate for 60 minutes at 37°C.[3]
-
Stop the reaction and prepare for PCR by diluting the mixture 20-fold with nuclease-free distilled water.[3]
-
Prepare the qPCR reaction by mixing the diluted sample with qPCR master mix and primers.
-
Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions.
3. Data Analysis:
-
Record the Ct value for each reaction. A higher Ct value indicates greater inhibition of demethylase activity.
-
Normalize the Ct values of compound-treated wells (Ct_compound) to the positive control (Ct_positive, DMSO only). ΔCt = Ct_compound - Ct_positive.
-
Calculate the percentage of inhibition based on the relative amount of amplified product, which is inversely proportional to 2^ΔCt.
Data Presentation: Example qPCR Results
| Sample | Ct Value | ΔCt (vs. Positive) | Relative Amplification | % Inhibition |
| Positive Control | 21.5 | 0.0 | 1.00 | 0% |
| Negative Control | 32.8 | 11.3 | <0.001 | >99.9% |
| Hit Compound C | 28.9 | 7.4 | 0.006 | 99.4% |
| Inactive Compound D | 21.8 | 0.3 | 0.81 | 19.0% |
Summary of Known ALKBH2/ALKBH3 Inhibitors
The development of specific and potent inhibitors for ALKBH enzymes is an active area of research. HTS campaigns using the assays described above can identify novel chemical scaffolds.[1]
| Inhibitor | Target(s) | IC₅₀ Value | Assay Type | Reference |
| Rhein | ALKBH2 | 9.1 µM | HPLC-based | [4] |
| Rhein | ALKBH3 | 5.3 µM | HPLC-based | [4] |
| IOX1 | 2OG Oxygenases | Broad Spectrum | N/A | [9] |
| N-Oxalylglycine | 2OG Oxygenases | Broad Spectrum | N/A | [9] |
| Disulfiram | Indirect | N/A | Cellular | [9] |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. scispace.com [scispace.com]
- 3. A real-time PCR-based quantitative assay for this compound demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein Inhibits AlkB Repair Enzymes and Sensitizes Cells to Methylated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating DNA repair inhibitors to treat cancer and other inflammatory diseases [manufacturingchemist.com]
- 6. High-throughput Screening - TDC [tdcommons.ai]
- 7. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PCR for 3-Methylcytosine-Containing DNA
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize the PCR amplification of DNA containing 3-methylcytosine (3mC). We address the two primary experimental contexts: the widely used method of PCR following bisulfite treatment, and the less common direct amplification of 3mC-containing DNA.
Section 1: PCR Optimization for Bisulfite-Treated DNA
Bisulfite sequencing is the gold standard for DNA methylation analysis. This process converts unmethylated cytosines to uracil, while methylated cytosines (including 5-methylcytosine (B146107) and, in this context, the protected this compound) remain unchanged. Subsequent PCR amplification and sequencing allow for the precise mapping of methylation patterns. However, the bisulfite treatment process introduces several challenges for PCR amplification.
Frequently Asked Questions (FAQs)
Q1: Why is PCR amplification of bisulfite-treated DNA challenging?
A1: Bisulfite treatment significantly degrades DNA, leading to fragmented templates. The chemical conversion also results in a DNA sequence that is rich in adenine, thymine (B56734), and guanine (B1146940) on one strand and rich in thymine on the other, which can reduce primer specificity and lead to biased amplification. This biased base composition can also make it difficult to sequence long DNA fragments.[1]
Q2: How should I design primers for bisulfite-treated DNA?
A2: Primer design is critical for successful amplification. Here are key considerations:
-
Avoid CpG sites: Primers should not contain CpG dinucleotides to prevent amplification bias based on the original methylation status of the template.[2]
-
Include non-CpG cytosines: Including non-CpG cytosines in your primer sequences helps to specifically select for successfully converted DNA, as these will have been changed to thymine.[2][3]
-
Primer length and Tm: Aim for a primer length of 18-25 nucleotides with a balanced GC content. The annealing temperatures of the forward and reverse primers should be similar (within 3°C) and typically between 55°C and 65°C.[1]
-
Amplicon size: Keep the PCR product size relatively small, ideally between 200 and 400 base pairs, as the bisulfite-treated DNA is often fragmented.[1]
Q3: Which type of DNA polymerase should I use?
A3: A hot-start DNA polymerase is highly recommended to prevent the formation of primer-dimers and non-specific products at lower temperatures during reaction setup.[4] Some polymerases are specifically engineered for challenging templates, such as those that are GC-rich or contain PCR inhibitors, which can be beneficial for bisulfite PCR.[5] For applications requiring high fidelity, a polymerase with proofreading activity that can read uracil-containing templates, such as Q5U® Hot Start High-Fidelity DNA Polymerase, is a suitable choice.[6]
Q4: Can I use additives to improve my PCR results?
A4: Yes, several PCR additives can enhance the amplification of bisulfite-treated DNA, which often has regions of high GC content (in the case of CpG islands).
| Additive | Recommended Concentration | Mechanism of Action |
| DMSO | 2-10% | Reduces secondary structures in GC-rich templates. Note: High concentrations can inhibit Taq polymerase activity.[7][8] |
| Betaine | 1.0-1.7 M | Reduces the formation of secondary structures and minimizes the dependence of DNA melting on base pair composition.[7][8][9] |
| Formamide | 1-5% | Lowers the melting temperature and destabilizes the DNA double helix.[7][10] |
| TMAC | 15-100 mM | Increases hybridization specificity and can be useful with degenerate primers.[7][8][10] |
| BSA | - | Suppresses contaminants like phenolic compounds and prevents reaction components from sticking to tube walls.[7] |
Troubleshooting Guide for Bisulfite PCR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR Product or Faint Bands | 1. Insufficient or degraded DNA template.[11] 2. Suboptimal annealing temperature.[4][12] 3. Inefficient DNA polymerase. 4. PCR inhibitors present in the sample.[11][13] | 1. Increase the amount of bisulfite-treated DNA in the reaction. Consider running multiple parallel PCR reactions to obtain sufficient product.[3] 2. Optimize the annealing temperature using a gradient PCR.[3][12] 3. Use a hot-start polymerase designed for challenging templates.[4][14] 4. Purify the DNA template carefully to remove any residual chemicals from the bisulfite conversion or DNA extraction steps.[4] |
| Non-Specific Bands or Primer-Dimers | 1. Annealing temperature is too low.[11] 2. Poor primer design.[4] 3. Too much DNA polymerase or primers.[12] | 1. Increase the annealing temperature in 1-2°C increments.[4] 2. Redesign primers following the guidelines above. Ensure primers do not have complementary 3' ends.[4] 3. Optimize the concentration of polymerase and primers. |
| PCR Bias (Preferential Amplification) | 1. Primer design favors either methylated or unmethylated sequences. 2. PCR conditions are not optimized for a mixed template. | 1. Ensure primers are designed without CpG sites.[2][3] 2. Optimize PCR conditions, especially the annealing temperature, using a range of mixtures of methylated and unmethylated control DNA. |
Experimental Protocol: Bisulfite Conversion and PCR
This protocol is a general guideline. Please refer to the manufacturer's instructions for your specific bisulfite conversion kit.
1. Bisulfite Conversion of Genomic DNA:
-
Start with high-quality genomic DNA.
-
Denature 2 µg of genomic DNA in 18 µL of water by adding 2 µL of freshly prepared 3 M NaOH and incubating at 37°C for 15 minutes.
-
Add 280 µL of a 6.24 M urea/4 M bisulfite solution and 2 µL of 100 mM hydroquinone.
-
Incubate the mixture for 16 cycles of 55°C for 15 minutes and 95°C for 30 seconds.
-
Purify the modified DNA using a suitable purification kit, eluting in 50 µL of TE buffer.
2. PCR Amplification of Converted DNA:
-
Set up a 25 µL PCR reaction with the following components:
-
2.5 µL of 10x PCR Buffer
-
0.5 µL of 10 mM dNTPs
-
0.5 µL of 10 µM Forward Primer
-
0.5 µL of 10 µM Reverse Primer
-
0.25 µL of Hot-Start Taq DNA Polymerase (5 U/µL)
-
1-2 µL of bisulfite-converted DNA
-
Nuclease-free water to 25 µL
-
-
Use the following cycling conditions as a starting point:
-
Initial Denaturation: 95°C for 5 minutes
-
35-40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR product on a 1.5-2% agarose (B213101) gel.
Workflow Diagram
Caption: Workflow for PCR-based DNA methylation analysis after bisulfite treatment.
Section 2: Direct PCR Amplification of this compound-Containing DNA
Directly amplifying DNA that contains this compound without prior chemical treatment is not a standard laboratory procedure and presents significant challenges. 3mC is often generated by alkylating agents and can be a lesion that blocks DNA replication.
Frequently Asked Questions (FAQs)
Q1: Can standard thermostable DNA polymerases amplify 3mC-containing DNA?
A1: There is limited data on this. Studies have shown that 3mC can act as a block to DNA polymerases. For instance, E. coli DNA polymerase I is inhibited by 3mC under high-fidelity conditions. While some specialized human DNA polymerases can bypass the lesion, they often do so with low fidelity, incorporating the wrong nucleotide. It is likely that common thermostable polymerases like Taq will also be blocked or will misincorporate bases, leading to mutations in the PCR product.
Q2: What are the main challenges in direct amplification of 3mC DNA?
A2: The primary challenges are:
-
Polymerase Stalling: The 3mC lesion can physically block the progression of the DNA polymerase, leading to incomplete or no amplification.
-
Low Fidelity: Some polymerases that can bypass 3mC are error-prone and may preferentially misincorporate dATP or dTTP opposite the 3mC lesion. This results in a PCR product that does not accurately reflect the original sequence.
-
Lack of Optimized Protocols: As this is not a standard application, there are no established protocols or commercially available kits specifically designed for the faithful amplification of 3mC-containing DNA.
Troubleshooting and Considerations
Given the challenges, successful direct amplification of 3mC-containing DNA is not guaranteed. Here are some theoretical considerations for troubleshooting:
| Issue | Possible Cause | Potential Strategy (Experimental) |
| No Amplification | 3mC is blocking the DNA polymerase. | * Test different DNA polymerases, focusing on those with higher processivity or strand displacement activity, as they might be more tolerant to lesions.[4] * Consider using a blend of polymerases, for example, a proofreading polymerase mixed with a non-proofreading one. |
| Incorrect Product Size or Sequence | The polymerase is misincorporating bases opposite 3mC and then stalling, or successfully but incorrectly bypassing the lesion. | * If you obtain a product, sequence it to determine if mutations are occurring at the 3mC sites. * There are currently no standard methods to ensure faithful amplification through a 3mC lesion with common PCR enzymes. |
Logical Relationship Diagram
Caption: Challenges in the direct PCR amplification of 3mC-containing DNA.
References
- 1. Methylation and hydroxymethylation of cytosine alter activity and fidelity of translesion DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. pcrbio.com [pcrbio.com]
- 6. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 7. Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Multi-template polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skip Lengthy DNA Isolation with Direct PCR! - Nordic Biosite [nordicbiosite.com]
- 12. Mutagenesis by alkylating agents: coding properties for DNA polymerase of poly (dC) template containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-methylcytosine Sequencing Data
Welcome to the technical support center for the analysis of 3-methylcytosine (3mC) sequencing data. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges encountered when studying this rare DNA modification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data analysis.
Introduction to this compound (3mC)
This compound (3mC) is a form of DNA damage that arises from the chemical modification of cytosine bases. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107) (5mC), which is enzymatically controlled and plays a crucial role in gene regulation, 3mC is a lesion caused by exposure to alkylating agents.[1] These agents can be of both endogenous and exogenous origin. If not repaired, 3mC can disrupt DNA replication and transcription, potentially leading to mutations and cellular toxicity.[1][2] Given its nature as a DNA adduct, the analysis of 3mC requires specialized approaches that differ significantly from standard DNA methylation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for genome-wide analysis of this compound?
The most common approach for genome-wide analysis of 3mC is an adaptation of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq), which we will refer to as 3mC-IP-seq . This technique utilizes an antibody specific to this compound to enrich for DNA fragments containing this modification, which are then sequenced.[3][4][5] Standard bisulfite sequencing, the gold standard for 5mC analysis, is not suitable for 3mC detection as it does not distinguish 3mC from unmodified cytosine.
Q2: Where can I find a reliable antibody for 3mC immunoprecipitation?
Several commercial vendors offer polyclonal and monoclonal antibodies raised against this compound.[6][7] It is crucial to validate the specificity of the chosen antibody for 3mC over other cytosine modifications, such as 5mC and unmodified cytosine, to ensure the reliability of your enrichment.
Q3: What are the expected levels of 3mC in my samples?
3mC is a rare DNA lesion, and its abundance is generally much lower than that of 5mC.[1] Levels of 3mC can vary significantly depending on the cell type, exposure to alkylating agents, and the efficiency of DNA repair pathways.[1] In normal, healthy cells, 3mC levels are expected to be very low due to active repair by enzymes such as AlkB homologs (ABH2 and ABH3).[1][8] In contrast, cancer cells with compromised DNA repair mechanisms may exhibit higher levels of 3mC.[1][9]
Q4: How can I quantitatively measure 3mC levels?
While 3mC-IP-seq provides information on the genomic location of 3mC, it is not inherently quantitative. For accurate quantification of global 3mC levels, methods such as liquid chromatography-mass spectrometry (LC-MS) are recommended.[10][11][12][13] LC-MS can provide precise measurements of the ratio of 3mC to total cytosine.
Q5: What are the key bioinformatics steps for analyzing 3mC-IP-seq data?
The bioinformatic analysis of 3mC-IP-seq data is similar to that of other immunoprecipitation-based sequencing methods like ChIP-seq. The key steps include:
-
Quality Control: Assessing the quality of raw sequencing reads.
-
Alignment: Mapping the reads to a reference genome.
-
Peak Calling: Identifying regions of the genome with a significant enrichment of 3mC.
-
Differential Enrichment Analysis: Comparing 3mC enrichment between different experimental conditions.
-
Annotation and Functional Analysis: Annotating enriched regions to genomic features and performing pathway analysis.
It is essential to use appropriate controls, such as an input DNA sample (without immunoprecipitation), to normalize the data and identify true enrichment signals.[14]
Troubleshooting Guide
This guide addresses common issues that may arise during 3mC-IP-seq experiments and data analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of immunoprecipitated DNA | 1. Low abundance of 3mC in the starting material. 2. Inefficient antibody binding. 3. Insufficient amount of starting genomic DNA. | 1. Consider treating cells with a low dose of an alkylating agent to induce 3mC as a positive control. 2. Optimize antibody concentration and incubation time. Ensure the antibody has been validated for immunoprecipitation. 3. Increase the amount of input DNA. For low-input samples, consider specialized protocols.[15] |
| High background signal in no-antibody control | 1. Non-specific binding of DNA to the beads. 2. Contamination of reagents. | 1. Pre-clear the cell lysate with beads before adding the antibody. 2. Increase the number and stringency of wash steps after immunoprecipitation. 3. Use fresh, high-quality reagents. |
| Poor correlation between biological replicates | 1. Technical variability in the immunoprecipitation procedure. 2. Heterogeneity in the cell population. | 1. Ensure consistent handling of all samples throughout the protocol. 2. Increase the number of biological replicates to improve statistical power. 3. If possible, use a more homogeneous cell population. |
| Difficulty in validating 3mC-IP-seq peaks | 1. False positives from the peak calling algorithm. 2. Low abundance of 3mC at specific loci. | 1. Use a stringent statistical threshold for peak calling and compare results from multiple algorithms. 2. Validate peaks using an orthogonal method, such as qPCR on the immunoprecipitated DNA before sequencing.[16][17] |
| Identifying true differential enrichment | 1. Biases in library preparation or sequencing depth. 2. Inappropriate normalization methods. | 1. Normalize the data to the input control to account for biases in chromatin accessibility and fragmentation.[14] 2. Use statistical methods specifically designed for differential enrichment analysis of ChIP-seq or MeDIP-seq data. |
Experimental Protocols
This compound Immunoprecipitation Sequencing (3mC-IP-seq) Protocol
This protocol is a generalized procedure for 3mC-IP-seq and should be optimized for your specific experimental conditions and antibody.
-
DNA Extraction and Fragmentation:
-
Isolate high-quality genomic DNA from your samples.
-
Fragment the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Verify the fragment size distribution using gel electrophoresis.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating.
-
Incubate the single-stranded DNA fragments with a 3mC-specific antibody.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound DNA.
-
Elute the immunoprecipitated DNA from the beads.
-
Purify the enriched DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA sample (fragmented genomic DNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing.
-
Quantitative Analysis of 3mC by LC-MS/MS
For precise quantification of global 3mC levels, refer to established protocols for DNA hydrolysis and LC-MS/MS analysis.[13]
-
DNA Hydrolysis:
-
Hydrolyze genomic DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using liquid chromatography.
-
Detect and quantify 3-methyl-2'-deoxycytidine and 2'-deoxycytidine (B1670253) using tandem mass spectrometry.
-
Calculate the ratio of 3mC to total cytosine.
-
Visualizations
Experimental Workflow for 3mC-IP-seq
Caption: Workflow for this compound Immunoprecipitation Sequencing (3mC-IP-seq).
Bioinformatic Analysis Pipeline for 3mC-IP-seq Data
Caption: Bioinformatic pipeline for the analysis of 3mC-IP-seq data.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylated DNA immunoprecipitation(MeDIP) - Dna methylation | Diagenode [diagenode.com]
- 4. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Methylated DNA immunoprecipitation - Wikipedia [en.wikipedia.org]
- 6. This compound (3-mC) Polyclonal Antibody, Antibodies | CD BioSciences [epigenhub.com]
- 7. This compound (3-mC) Polyclonal Antibody (61179) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 13. benchchem.com [benchchem.com]
- 14. MeDIP-Seq | Strand NGS [strand-ngs.com]
- 15. Multiplexed Methylated DNA Immunoprecipitation Sequencing (Mx-MeDIP-Seq) to Study DNA Methylation Using Low Amounts of DNA | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
avoiding artifacts in 3-methylcytosine detection by bisulfite treatment
Welcome to the technical support center for cytosine modification analysis. This guide provides detailed information, troubleshooting advice, and protocols to help researchers avoid common artifacts and accurately detect DNA modifications, with a special focus on the challenges associated with 3-methylcytosine (3mC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3mC) and how does it differ from 5-methylcytosine (B146107) (5mC)?
A1: 5-methylcytosine (5mC) is a well-studied epigenetic mark in mammals, where a methyl group is added to the 5th carbon of the cytosine ring. It plays a crucial role in regulating gene expression.[1] In contrast, this compound (3mC) is a form of DNA damage known as an alkylation adduct.[2][3] It results from the covalent bonding of methyl groups to the N3 position of cytosine. This type of damage can be caused by exposure to environmental alkylating agents or endogenous metabolic byproducts.[4] While 5mC is a stable, functional modification, 3mC is a lesion that is typically recognized and removed by the cell's Base Excision Repair (BER) pathway to prevent mutations.[2][3]
Q2: Can I use standard bisulfite sequencing to detect 3mC?
A2: No, standard bisulfite sequencing is not a suitable method for the detection or quantification of 3mC. The technique was developed specifically for 5mC, exploiting its resistance to bisulfite-induced deamination compared to unmodified cytosine.[5][6] Applying this method to DNA containing 3mC will not yield accurate results and will instead generate significant artifacts.
Q3: What happens to 3mC during bisulfite treatment?
A3: The chemical properties of 3mC make it highly unstable under the acidic conditions required for bisulfite conversion.[7] The N-glycosidic bond, which connects the 3mC base to the deoxyribose sugar backbone, is labile and prone to cleavage. This process, known as depyrimidination, results in the complete loss of the 3mC base, leaving behind an apurinic/apyrimidinic (AP) site in the DNA strand.
Q4: What are the primary artifacts generated when DNA containing 3mC undergoes bisulfite treatment?
A4: The primary artifact is not a misinterpretation of methylation status (i.e., reading a 'C' instead of a 'T'), but rather a loss of information and sample integrity. The main artifacts are:
-
Signal Loss at the Modification Site: Because the 3mC base is excised, there is no base to sequence at that position, leading to a signal dropout or a gap in the sequencing data.
-
DNA Degradation and Strand Scission: The AP site created by the loss of 3mC is a chemically weak point in the DNA backbone. The harsh conditions of bisulfite treatment can cause the DNA strand to break at these sites, leading to severe fragmentation of the DNA library.[7] This results in low yields and makes it difficult to amplify and sequence the affected regions.
Q5: My bisulfite sequencing data shows extremely low coverage in specific regions, even with deep sequencing. Could this be due to 3mC?
A5: It is a possibility. While low coverage can result from various issues (e.g., high GC content, repetitive sequences, poor primer efficiency), significant signal dropout that cannot be explained by other factors may indicate the presence of unstable DNA adducts like 3mC. If your experimental model involves exposure to alkylating agents, the presence of 3mC or other alkylation damage should be considered as a potential cause for such artifacts.
Q6: What are the correct and recommended methods for detecting 3mC?
A6: The accurate, genome-wide detection of 3mC requires methods specifically designed for mapping DNA damage. The most effective approaches do not use bisulfite. Instead, they rely on enzymatic or chemical reactions that positively identify the adduct. A leading method is N-methylpurine-sequencing (NMP-seq) or similar enzymatic techniques, which use a DNA glycosylase to specifically excise the 3mC base, followed by strand cleavage at the resulting AP site. The location of this break is then identified through sequencing, precisely mapping the damage.[3][8] For quantitative analysis of total 3mC levels without positional information, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a highly sensitive option.[9][10]
Troubleshooting Guide: Interpreting Artifacts in Bisulfite Sequencing Data
This guide helps you diagnose common issues in your bisulfite sequencing experiments and consider whether DNA damage, such as 3mC, could be an underlying cause.
| Problem Observed | Common Cause (Standard BS-Seq) | Alternative Cause (Potential DNA Adducts like 3mC) | Recommended Action & Solution |
| Complete signal dropout or extremely low coverage at specific cytosine sites | Incomplete bisulfite conversion leading to PCR failure; secondary structures (hairpins) preventing polymerase activity; primer bias. | The presence of 3mC or other unstable DNA adducts causes depyrimidination and strand breaks at that site during bisulfite treatment, preventing amplification. | 1. Optimize BS-Seq: Ensure complete DNA denaturation and use high-fidelity, uracil-tolerant polymerases.[11] 2. Investigate for DNA Damage: If the issue persists and your model involves potential DNA damage, switch to a dedicated damage mapping protocol like NMP-seq. |
| Low library yield and highly fragmented DNA post-bisulfite conversion | Harsh bisulfite treatment conditions are known to cause some DNA degradation (80-90% of DNA can be lost).[7] Starting with low-quality or low-quantity DNA exacerbates this. | If the DNA contains a high load of alkylation adducts (e.g., 3mC), the chemical instability of these sites will lead to excessive strand breaks during treatment, resulting in catastrophic DNA degradation beyond the expected levels. | 1. Minimize Degradation: Use a commercial kit optimized for high recovery and reduced degradation. 2. Consider Alternatives: For sensitive samples, use a less harsh, enzymatic-based method like EM-Seq for 5mC detection. 3. For 3mC Detection: Use an enzymatic method (e.g., NMP-seq) that does not rely on harsh chemicals.[3] |
| PCR amplification bias | Converted, AT-rich DNA amplifies more efficiently than unconverted, GC-rich DNA, leading to over-representation of unmethylated regions. | Not a direct artifact of 3mC itself, but extensive degradation caused by 3mC can lead to a library that is biased towards fragments that did not contain the adduct. | Use a polymerase specifically designed for uracil-containing templates and minimize PCR cycles to reduce bias. For an unbiased view of 3mC, a damage-specific protocol is required. |
Visualization of Key Processes
Chemical Fate of Cytosines in Bisulfite Treatment
The following diagram illustrates the different chemical reactions that unmodified cytosine, 5-methylcytosine, and this compound undergo during bisulfite treatment. It highlights why 3mC leads to an abasic site, a major source of artifacts.
Caption: Chemical pathways for different cytosines during bisulfite treatment.
Experimental Workflow Comparison
This diagram contrasts the standard Whole-Genome Bisulfite Sequencing (WGBS) workflow with a DNA damage-mapping workflow (NMP-seq) suitable for 3mC detection.
Caption: Comparison of WGBS and NMP-seq experimental workflows.
Summary of Methods for Cytosine Modification Detection
The choice of methodology is critical for obtaining accurate results. This table summarizes the capabilities and limitations of different sequencing-based approaches for detecting cytosine modifications.
| Method | Principle | Target Modification(s) | Effect on 3mC | Key Artifacts / Limitations |
| Bisulfite Sequencing (BS-Seq) | Chemical conversion of unmethylated C to U via sodium bisulfite.[5] | 5mC, 5hmC (cannot distinguish between them).[5] | Causes depyrimidination and strand scission. | Severe DNA degradation, incomplete conversion, PCR bias, cannot detect 3mC. |
| Enzymatic Methyl-Seq (EM-Seq) | Enzymatic protection of 5mC/5hmC followed by enzymatic deamination of C to U. | 5mC, 5hmC (cannot distinguish between them). | Likely causes depyrimidination (instability is inherent to the 3mC adduct, not the conversion chemistry). | Less DNA damage than BS-Seq but is not designed for and will not detect 3mC. |
| N-methylpurine-Seq (NMP-seq) | Enzymatic excision of alkylated bases (3mC, 3mA, 7mG) followed by cleavage at the abasic site.[3] | 3mC, 3mA, 7mG, and other alkylation adducts. | Positive and specific detection. | Does not detect epigenetic marks like 5mC. Signal depends on the efficiency of the glycosylase enzyme. |
| TET-Assisted Pyridine Borane Seq (TAPS) | TET oxidation of 5mC/5hmC followed by chemical reduction and deamination.[12][13] | 5mC, 5hmC (can be adapted to distinguish them). | Untested, but unlikely to be stable or provide a meaningful signal. | Bisulfite-free and less damaging, but not designed for alkylation adducts. |
Experimental Protocol: Principle of N-methylpurine Sequencing (NMP-seq)
This protocol outlines the key conceptual steps for mapping 3mC and other alkylation damage sites at single-nucleotide resolution. Specific buffer compositions and incubation times should be optimized based on commercial kits or published literature.[3]
-
Genomic DNA Isolation and Fragmentation:
-
Isolate high-quality genomic DNA from the cells or tissue of interest.
-
Fragment the DNA to the desired size for library preparation (e.g., 200-500 bp) using sonication or enzymatic methods.
-
-
End Repair and Adaptor Ligation:
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate a sequencing adaptor (Adaptor 1) to one end of the DNA fragments. This adaptor will be used for the initial PCR primer binding.
-
-
Enzymatic Excision of 3mC Adducts:
-
Treat the DNA with Alkyladenine DNA Glycosylase (AAG). This enzyme scans the DNA and recognizes various alkylated bases, including 3mC, 3-methyladenine (B1666300) (3mA), and 7-methylguanine (B141273) (7mG).
-
AAG catalyzes the cleavage of the N-glycosidic bond of the 3mC base, excising it and leaving an abasic (AP) site.
-
-
Strand Cleavage at Abasic Sites:
-
Treat the DNA with an AP Endonuclease (e.g., APE1).
-
APE1 recognizes the AP sites created by AAG and cleaves the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl group.
-
-
Second Adaptor Ligation:
-
Ligate a second, specialized adaptor (Adaptor 2), often biotinylated for enrichment, to the newly created 3'-hydroxyl group at the site of the break. This step is critical as it marks the precise location of the original DNA adduct.
-
-
Enrichment and PCR Amplification (Optional but Recommended):
-
If a biotinylated adaptor was used, enrich for the adduct-containing fragments using streptavidin beads.
-
Perform PCR using primers that anneal to Adaptor 1 and Adaptor 2. This selectively amplifies the fragments that represent the 5' portion of the original DNA strand, terminating at the site of the damage.
-
-
Sequencing and Data Analysis:
-
Sequence the resulting library.
-
During analysis, the reads will map to the reference genome. The 3' end of each read corresponds to the nucleotide immediately upstream of the single-strand break, thereby identifying the location of the original 3mC adduct with single-base resolution.
-
References
- 1. Profiling DNA Methylation Based on Next-Generation Sequencing Approaches: New Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide maps of alkylation damage, repair, and mutagenesis in yeast reveal mechanisms of mutational heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Early Evidence Base | EMBO [eeb.embo.org]
- 9. Sensitive and simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA by chemical derivatization coupled with liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ludwig Cancer Research [ludwigcancerresearch.org]
- 13. New sequencing methods for distinguishing DNA modifications — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]
Technical Support Center: Improving 3-Methylcytosine (3mC) Mass Spectrometry Sensitivity
Welcome to the technical support center for the analysis of 3-methylcytosine (3mC) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the sensitivity and reliability of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.
| Issue | Potential Causes | Suggested Solutions |
| No or Low 3mC Signal | 1. Low abundance of 3mC in the sample.2. Degradation of 3mC during sample preparation.3. Poor ionization efficiency in the mass spectrometer.[1] 4. Suboptimal LC-MS/MS method parameters.[1] 5. Ion suppression from sample matrix.[1] | 1. Increase the starting amount of DNA/RNA.2. Use milder enzymatic hydrolysis methods and ensure optimal pH and temperature.3. Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).[1] Consider chemical derivatization to improve ionization.[2][3] 4. Verify the Multiple Reaction Monitoring (MRM) transitions and collision energies for 3mC.[4][5] Ensure the LC gradient is appropriate for the retention of 3mC.5. Improve sample cleanup using techniques like solid-phase extraction (SPE).[6] |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column overload.2. Column contamination.[1] 3. Inappropriate mobile phase composition or pH.4. Secondary interactions with the stationary phase. | 1. Dilute the sample or inject a smaller volume.2. Wash the column with a strong solvent or replace it if necessary.[1] 3. Ensure the mobile phase is correctly prepared, degassed, and at the optimal pH for 3mC retention and peak shape.4. Add a small amount of a competing agent to the mobile phase or try a different column chemistry. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.4. Air bubbles in the LC system. | 1. Prepare fresh mobile phase daily.2. Use a column oven to ensure a stable temperature.3. Replace the column if it has been used extensively or shows signs of performance loss.4. Purge the LC pumps and lines to remove any air bubbles. |
| High Background Noise | 1. Contaminated mobile phase or LC system.[7] 2. Sample matrix interference.[8] 3. Electronic noise from the mass spectrometer.[8] | 1. Use high-purity solvents and flush the LC system thoroughly.[8] 2. Implement a more rigorous sample cleanup protocol, such as SPE.[6][8] 3. Ensure proper grounding of the MS instrument and check for sources of electronic interference.[8] |
| Co-elution with Isomers (e.g., 5-methylcytosine) | 1. Insufficient chromatographic resolution. | 1. Optimize the mobile phase composition and gradient profile; a shallower gradient can improve resolution.2. Experiment with a different column chemistry, such as porous graphitic carbon (PGC) or a different C18 phase.3. Lengthen the gradient time to enhance separation. |
| Mass Accuracy and Resolution Problems | 1. Incorrect mass calibration.[1] 2. Instrument drift or contamination.[1] | 1. Perform regular mass calibration using appropriate standards.[1] 2. Adhere to the manufacturer's maintenance schedule for the mass spectrometer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying global 3mC levels?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of global DNA and RNA modifications, including 3mC.[9][10] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[4][11]
Q2: How can I significantly improve the detection sensitivity of 3mC?
A2: Chemical derivatization is a highly effective strategy to enhance sensitivity.[2][3] Derivatization can improve the chromatographic retention of 3mC, increase its ionization efficiency, and move its mass-to-charge ratio to a region with lower background noise.[2] For instance, derivatization with reagents like 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) has been shown to dramatically increase the detection sensitivities of cytosine modifications.[2][3]
Q3: What are the critical aspects of sample preparation for sensitive 3mC analysis?
A3: Proper sample preparation is crucial and involves several key steps to ensure the integrity of 3mC and remove interfering substances.[6][12][13] These steps include:
-
Homogenization: Ensuring the sample is uniform to allow for representative analysis.[6][12]
-
DNA/RNA Extraction and Purification: Isolating nucleic acids from the sample matrix while minimizing degradation.
-
Enzymatic Hydrolysis: Digesting the nucleic acids into individual nucleosides. It is important to use enzymes that do not introduce modifications or degrade 3mC.
-
Cleanup: Removing proteins, salts, and other contaminants that can interfere with LC-MS/MS analysis, often accomplished using solid-phase extraction (SPE).[6]
Q4: How can I ensure that the detected methylation is not an artifact of the sample preparation process?
A4: In vitro methylation can be a concern. To distinguish between in vivo and in vitro modifications, stable isotope labeling can be employed.[14] By growing cells in media containing stable isotope-labeled precursors, such as ¹³CH₃-methionine, newly synthesized methylated nucleosides will be mass-shifted, allowing them to be distinguished from pre-existing modifications or those introduced artificially during sample handling.[14]
Q5: What are the key parameters to optimize on the mass spectrometer for 3mC analysis?
A5: For optimal sensitivity, several MS parameters should be fine-tuned for 3mC. These include:
-
Ionization Source Parameters: Optimization of the electrospray ionization (ESI) source settings like spray voltage, gas flows (nebulizer and curtain gas), and temperature is critical for efficient ion generation.
-
Declustering Potential (DP): This voltage helps to prevent the formation of solvent clusters on the ions.
-
Collision Energy (CE): This parameter is crucial for the fragmentation of the precursor ion into product ions in MRM experiments and needs to be optimized for the specific transitions of 3mC.
-
Collision Cell Exit Potential (CXP): This voltage helps in focusing and transmitting the fragment ions to the final quadrupole.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) for cytosine modifications, highlighting the improvement in sensitivity achieved through chemical derivatization.
| Analyte | Method | Limit of Detection (LOD) (fmol) | Fold Improvement | Reference |
| 5-methyl-2'-deoxycytidine (5-mdC) | LC-ESI-MS/MS (without derivatization) | 3.5 | - | [2] |
| 5-mdC | LC-ESI-MS/MS (with BDAPE derivatization) | 0.10 | 35 | [2] |
| 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) | LC-ESI-MS/MS (without derivatization) | 5.6 | - | [2] |
| 5-hmdC | LC-ESI-MS/MS (with BDAPE derivatization) | 0.06 | 93 | [2] |
| 5-formyl-2'-deoxycytidine (5-fodC) | LC-ESI-MS/MS (without derivatization) | 9.8 | - | [2] |
| 5-fodC | LC-ESI-MS/MS (with BDAPE derivatization) | 0.11 | 89 | [2] |
| 5-carboxyl-2'-deoxycytidine (5-cadC) | LC-ESI-MS/MS (without derivatization) | 28.3 | - | [2] |
| 5-cadC | LC-ESI-MS/MS (with BDAPE derivatization) | 0.23 | 123 | [2] |
Experimental Protocols
Protocol 1: General Workflow for 3mC Quantification by LC-MS/MS
This protocol outlines the major steps from sample collection to data analysis for the quantification of 3mC.
-
Sample Collection and Storage: Collect biological samples and store them appropriately to prevent nucleic acid degradation.
-
DNA/RNA Isolation: Extract high-quality DNA or RNA from the samples using a suitable commercial kit or standard phenol-chloroform extraction methods.
-
Enzymatic Hydrolysis:
-
To 1-5 µg of DNA/RNA, add a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate at the optimal temperature (typically 37°C) for a sufficient duration (2-12 hours) to ensure complete digestion to nucleosides.
-
-
Sample Cleanup (Optional but Recommended):
-
Use solid-phase extraction (SPE) cartridges to remove proteins and other interfering substances.
-
Elute the nucleosides with an appropriate solvent.
-
Dry the eluate under vacuum and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the nucleosides using a reversed-phase C18 column with an optimized gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Detect and quantify 3mC using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) and MRM mode.
-
-
Data Analysis:
-
Quantify the amount of 3mC by comparing the peak area to a standard curve generated from known concentrations of a 3mC standard.
-
Normalize the 3mC amount to the total amount of cytosine or total input nucleic acid.
-
Protocol 2: Chemical Derivatization for Enhanced Sensitivity
This protocol describes a general procedure for chemical derivatization to improve the detection of cytosine modifications.
-
Sample Preparation: Perform steps 1-4 from Protocol 1 to obtain purified nucleosides.
-
Derivatization Reaction:
-
Reaction Quenching and Cleanup:
-
Stop the reaction by adding a quenching agent or by dilution.
-
Perform a cleanup step, such as liquid-liquid extraction or SPE, to remove excess derivatizing reagent and byproducts.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample by LC-MS/MS as described in step 5 of Protocol 1, but with MRM transitions optimized for the derivatized 3mC.
-
Visualizations
Caption: General experimental workflow for 3mC analysis.
Caption: Troubleshooting logic for low 3mC signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. forensicrti.org [forensicrti.org]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 11. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 13. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]
- 14. Enzymatic Methylation of DNA in Cultured Human Cells Studied by Stable Isotope Incorporation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methylcytosine (3mC) Immunoprecipitation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 3-methylcytosine (3mC) immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3mC) and why is its detection important?
This compound (3mC) is a DNA modification that arises from spontaneous methylation by endogenous S-adenosyl methionine (SAM), primarily occurring on single-stranded DNA.[1] The presence of 3mC is considered toxic and mutagenic, and elevated levels can negatively impact cell proliferation.[1][2] Cells possess repair mechanisms, such as oxidative demethylation by the AlkB protein family, to remove this modification.[2] Studying 3mC is crucial for understanding DNA damage and repair pathways, as well as its potential roles in various cellular processes and disease states.
Q2: How does 3mC immunoprecipitation (MeDIP) work?
3mC MeDIP is an affinity-based enrichment method that utilizes an antibody specific to this compound to isolate DNA fragments containing this modification. The general workflow involves fragmenting genomic DNA, immunoprecipitating the 3mC-containing fragments with a specific antibody, and then analyzing the enriched DNA using methods like qPCR or next-generation sequencing (MeDIP-seq).[3][4]
Q3: What are the critical quality control steps for a successful 3mC MeDIP experiment?
The critical quality control steps include:
-
Antibody Specificity Verification: Ensuring the antibody specifically recognizes 3mC and not other cytosine modifications.[1][5]
-
DNA Fragmentation Optimization: Achieving the optimal fragment size for efficient immunoprecipitation.
-
Immunoprecipitation Efficiency Assessment: Quantifying the enrichment of 3mC-containing DNA.[6][7]
-
Proper Controls: Including positive and negative controls throughout the experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during 3mC immunoprecipitation experiments.
Problem 1: Low or No Yield of Immunoprecipitated DNA
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient DNA Fragmentation | Optimize sonication or enzymatic digestion to achieve fragments primarily in the 200-800 bp range. Verify fragment size on an agarose (B213101) gel.[4] |
| Poor Antibody Performance | Ensure the use of a validated, high-affinity antibody specific for 3mC. Perform a dot blot to check antibody specificity.[1][5] Consider trying an antibody from a different vendor if issues persist. |
| Suboptimal Antibody Concentration | Titrate the antibody to determine the optimal concentration for your specific experimental conditions.[8] |
| Inefficient Immunoprecipitation | Ensure proper incubation times and temperatures for antibody-DNA binding and bead capture. Use high-quality protein A/G beads.[9] |
| Harsh Washing Conditions | Reduce the stringency of the wash buffers (e.g., lower salt concentration) or decrease the number of washes to avoid eluting the antibody-DNA complexes.[8] |
| Low Abundance of 3mC in the Sample | Increase the amount of starting genomic DNA.[10] |
Problem 2: High Background or Non-Specific Binding
Possible Causes & Solutions
| Cause | Recommended Solution |
| Antibody Cross-Reactivity | Validate antibody specificity using dot blot with various methylated and unmethylated DNA controls.[1][5] An NCBI-BLAST search of the antibody immunogen can help predict potential cross-reactivity.[11] |
| Insufficient Washing | Increase the number and/or duration of wash steps to remove non-specifically bound DNA.[4] |
| Non-Specific Binding to Beads | Pre-block the beads with BSA or salmon sperm DNA before adding the antibody-DNA complex.[9] |
| Too Much Antibody Used | Using an excessive amount of antibody can lead to non-specific binding. Titrate to find the minimal amount of antibody needed for efficient pulldown.[8] |
| Contamination with Other DNA Modifications | Ensure the antibody used has been tested for cross-reactivity against other common DNA modifications like 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). |
Experimental Protocols
Detailed Methodology for Antibody Validation by Dot Blot
-
Prepare DNA Samples: Synthesize or obtain oligonucleotides containing 3mC, 5mC, 5hmC, and unmodified cytosine.
-
Spot DNA onto Membrane: Spot serial dilutions of each DNA sample (e.g., 150 pmol and 50 pmol) onto a nitrocellulose or PVDF membrane and allow it to air dry.[1]
-
Crosslink DNA: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3mC antibody (e.g., diluted 1:400 in blocking buffer) overnight at 4°C.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6 and detect the signal using an enhanced chemiluminescence (ECL) substrate.
A specific signal should only be observed for the spots containing 3mC.[1][5]
Quantitative Data Summary
Table 1: Typical Parameters for 3mC MeDIP-seq
| Parameter | Recommended Range/Value | Reference |
| Starting gDNA Amount | 100 ng - 1 µg | [10] |
| Sonication Fragment Size | 200 - 800 bp | [4] |
| Antibody Concentration | Vendor-specific, requires titration | [8] |
| Sequencing Read Depth | >20 million reads per sample | [12] |
| Expected MeDIP Efficiency | >10-fold enrichment over input | [6] |
Visualizations
References
- 1. This compound (3-mC) polyclonal antibody | Diagenode [diagenode.com]
- 2. This compound (3-mC) Polyclonal Antibody (61179) [thermofisher.com]
- 3. Optimized method for methylated DNA immuno-precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novusbio.com [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Accounting for immunoprecipitation efficiencies in the statistical analysis of ChIP-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hallmarks of Antibody Validation: Multiple Antibody Strategy | Cell Signaling Technology [cellsignal.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 12. Comprehensive DNA methylation profiling by MeDIP-NGS identifies potential genes and pathways for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low Levels of 3-Methylcytosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low levels of 3-methylcytosine (3mC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3mC) and why is it difficult to quantify at low levels?
A1: this compound is a form of DNA damage that arises from the non-enzymatic methylation of the N3 position of cytosine, often by endogenous S-adenosyl methionine (SAM).[1] This modification is mutagenic as it disrupts the Watson-Crick base pairing.[2][3] In healthy cells, 3mC is typically present at very low levels because it is efficiently repaired by the AlkB family of DNA dioxygenase enzymes.[4][5][6] The primary challenges in quantifying low levels of 3mC include:
-
Low Abundance: Its transient nature and efficient repair in most biological systems mean there are very few molecules to detect.
-
Lack of Specific High-Sensitivity Methods: Unlike 5-methylcytosine (B146107) (5mC), there are no established, widely used sequencing methods analogous to bisulfite sequencing for the direct, single-base resolution detection of 3mC.
-
Antibody Specificity: While antibodies against 3mC exist, their specificity and affinity for such a rare modification in the context of the entire genome can be a limiting factor for immunoprecipitation-based methods.[7]
-
Distinguishing from other modifications: Mass spectrometry-based methods need to be highly optimized to differentiate 3mC from other isobaric or near-isobaric modifications and background noise.
Q2: What are the primary methods for quantifying 3mC?
A2: The main techniques employed for the quantification of 3mC are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of DNA adducts, including 3mC.[1][8] It requires the enzymatic digestion of DNA into individual nucleosides for analysis.
-
Immunoprecipitation-based Methods (e.g., MeDIP): These methods use an antibody specific to 3mC to enrich for DNA fragments containing this modification.[9][10] The enriched DNA can then be quantified by qPCR or sequencing. However, the low abundance of 3mC presents a significant challenge for this approach.
Q3: What is the biological significance of measuring 3mC?
A3: Measuring 3mC levels can provide insights into:
-
DNA Damage and Repair Capacity: Elevated levels of 3mC may indicate deficiencies in the AlkB DNA repair pathways, which has been linked to certain cancers.[2][11]
-
Chemotherapeutic Resistance: The repair enzymes for 3mC, particularly ABH2 and ABH3, have been implicated in resistance to certain alkylating chemotherapeutic agents.[2]
-
Genomic Instability: As a mutagenic lesion, the persistence of 3mC can contribute to the mutational burden of a cell.[2]
Troubleshooting Guides
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Signal for 3mC | Insufficient starting material due to low abundance of 3mC. | Increase the amount of input DNA. Consider using DNA from cells deficient in AlkB repair to create a positive control. |
| Inefficient DNA digestion. | Ensure complete enzymatic digestion of DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase). | |
| Ion suppression from the sample matrix. | Optimize the chromatography to separate 3mC from co-eluting matrix components. Use a stable isotope-labeled internal standard for 3-methyl-2'-deoxycytidine to normalize for matrix effects.[12] | |
| Poor Peak Shape | Column overload or contamination. | Ensure the column is not overloaded with other nucleosides. Use a guard column and perform regular column flushing.[9][13] |
| Improper mobile phase composition. | Optimize the mobile phase pH and organic solvent gradient to achieve better peak shape for polar compounds.[13] | |
| Inconsistent Retention Times | Fluctuations in column temperature or mobile phase composition. | Use a column oven for stable temperature control. Prepare fresh mobile phase daily.[13] |
| Column degradation. | Replace the column if performance continues to degrade despite cleaning. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| Dirty ion source. | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
3mC-Immunoprecipitation (3mC-IP/MeDIP)
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Immunoprecipitated DNA | Very low abundance of 3mC in the sample. | Start with a larger amount of genomic DNA. Use a positive control with known 3mC content. |
| Inefficient antibody-antigen binding. | Optimize antibody concentration and incubation time. Ensure the antibody has been validated for immunoprecipitation of 3mC.[13] | |
| Incomplete DNA shearing. | Ensure DNA is sheared to the optimal fragment size (200-800 bp) for efficient immunoprecipitation.[14] | |
| High Background/Non-specific Binding | Antibody cross-reactivity. | Perform dot blot analysis to confirm antibody specificity against other methylated and unmodified cytosines.[7] |
| Non-specific binding to beads. | Pre-clear the DNA sample with protein A/G beads before adding the primary antibody. Increase the number and stringency of wash steps. | |
| Inconsistent Results | Variability in DNA shearing. | Ensure consistent shearing across all samples by running an aliquot on an agarose (B213101) gel. |
| Inconsistent antibody lots. | Test new antibody lots for consistent performance before use in experiments. |
Quantitative Data
The absolute levels of 3mC are generally very low and can vary significantly depending on the cell type, tissue, and the status of DNA repair pathways. For comparison, this table includes reported levels of other low-abundance cytosine modifications in mammalian tissues.
| Modification | Tissue/Cell Line | Level (per 10^6 nucleosides) | Reference |
| 5-Hydroxymethylcytosine (5hmC) | Human Brain (cerebellum) | ~1550 | [15] |
| 5-Formylcytosine (5fC) | Human Brain (cerebellum) | ~1.7 | [15] |
| 5-Carboxylcytosine (5caC) | Human Brain (cerebellum) | ~0.15 | [15] |
| 5-Hydroxymethyluracil (5hmU) | HEK293T cells (Tet1 overexpressed) | ~7.9 | [15] |
| 5-Hydroxymethylcytosine (5hmC) | HeLa cells | ~31.2 | [15] |
| 5-Formylcytosine (5fC) | HeLa cells | ~0.67 | [15] |
| 5-Carboxylcytosine (5caC) | HeLa cells | ~0.27 | [15] |
Note: Direct quantitative data for 3mC across various tissues is sparse in the literature due to the challenges in its detection. The levels are expected to be significantly lower than those of 5hmC in healthy tissues.
Experimental Protocols
Protocol 1: Quantification of 3mC by LC-MS/MS
-
DNA Extraction: Isolate high-quality genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
DNA Digestion:
-
To 10-20 µg of DNA, add a stable isotope-labeled internal standard for 3-methyl-2'-deoxycytidine.
-
Digest the DNA to single nucleosides using a mixture of DNase I, nuclease P1, and bacterial alkaline phosphatase.
-
-
Chromatographic Separation:
-
Inject the digested sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) to separate the nucleosides.
-
-
Mass Spectrometry Analysis:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for 3-methyl-2'-deoxycytidine and its stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-methyl-2'-deoxycytidine.
-
Calculate the amount of 3mC in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Protocol 2: this compound DNA Immunoprecipitation (3mC-MeDIP)
-
DNA Preparation:
-
Isolate genomic DNA and sonicate to an average fragment size of 200-800 bp.
-
Verify fragment size by agarose gel electrophoresis.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.[13]
-
Incubate the denatured DNA with a specific anti-3mC antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads multiple times with low and high salt wash buffers to remove non-specifically bound DNA.
-
-
Elution and DNA Recovery:
-
Elute the immunoprecipitated DNA from the antibody-bead complex using an elution buffer (e.g., containing SDS and proteinase K).
-
Purify the eluted DNA using phenol-chloroform extraction and ethanol (B145695) precipitation or a spin column.
-
-
Quantification:
-
The enriched DNA can be quantified using qPCR with primers for specific genomic regions or used for library preparation for high-throughput sequencing (MeDIP-seq).
-
Visualizations
Caption: The AlkB-mediated direct reversal repair pathway for this compound lesions.
Caption: A generalized workflow for the quantification of 3mC using LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. AlkB mystery solved: oxidative demethylation of N1-methyladenine and Nthis compound adducts by a direct reversal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human AlkB Homolog 1 Is a Mitochondrial Protein That Demethylates this compound in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery adductomics provides a comprehensive portrait of tissue-, age- and sex-specific DNA modifications in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl-Cytosine-Based Immunoprecipitation for DNA Methylation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. oncology-central.com [oncology-central.com]
- 12. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 14. youtube.com [youtube.com]
- 15. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
quality control metrics for 3-methylcytosine sequencing libraries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylcytosine (3mC) sequencing libraries. The information provided is intended as a general guide and may require adaptation for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the key quality control (QC) checkpoints for a 3mC sequencing library preparation workflow?
A1: The key QC checkpoints can be divided into three stages:
-
Initial Sample QC: Assess the quality and quantity of the input DNA.
-
Library Preparation QC: Monitor the efficiency of enzymatic reactions and ligation, and check for the presence of adapter dimers.
-
Final Library QC: Evaluate the final library concentration, size distribution, and complexity before sequencing.
Q2: What are the expected values for key quality control metrics for 3mC sequencing libraries?
A2: While specific values can vary depending on the protocol and sample type, the following table provides a general overview of expected QC metrics. Please note that these are based on general methyl-seq data and should be optimized for your specific 3mC sequencing experiments.
| Metric | Pre-Sequencing QC | Post-Sequencing QC |
| Input DNA Quantity | 10 ng - 1 µg | N/A |
| Input DNA Purity (A260/280) | 1.8 - 2.0 | N/A |
| Library Concentration | ≥ 2 nM | N/A |
| Average Fragment Size | 200 - 500 bp | N/A |
| Adapter Dimer Contamination | < 5% | Adapter Content < 1% |
| Yield | N/A | ≥ 5 Gb per sample |
| Q30 Score | N/A | ≥ 80% |
| Mapping Rate | N/A | ≥ 70% |
| Duplicate Rate | N/A | < 20% |
| Conversion Rate (Unmethylated Control) | N/A | > 99% |
Q3: What are the most common causes of low library yield in 3mC sequencing library preparation?
A3: Low library yield can be caused by several factors, including:
-
Poor quality or low quantity of input DNA.
-
Inefficient enzymatic reactions (e.g., end-repair, A-tailing, ligation).
-
Suboptimal purification steps leading to sample loss.
-
Inaccurate quantification of intermediate products.
Q4: How can I prevent adapter dimer formation in my 3mC sequencing libraries?
A4: Adapter dimers are a common artifact in NGS library preparation. To minimize their formation:
-
Use an appropriate adapter-to-insert molar ratio.
-
Ensure high-quality input DNA to favor the ligation of adapters to DNA fragments.
-
Perform size selection after ligation to remove small fragments, including adapter dimers.
-
Use high-fidelity DNA polymerases during library amplification.
Experimental Workflows and Methodologies
3mC Immunoprecipitation Sequencing (3mC-IP-seq) Workflow
The following diagram illustrates a typical workflow for this compound immunoprecipitation sequencing (3mC-IP-seq).
Detailed Experimental Protocol: 3mC-IP-seq (General Guidance)
-
DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from your samples.
-
Fragment the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Assess fragment size distribution using gel electrophoresis or a Bioanalyzer.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA.
-
Incubate the DNA with a 3mC-specific antibody to form DNA-antibody complexes.
-
Capture the complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound DNA.
-
Elute the 3mC-enriched DNA from the beads.
-
-
Library Preparation:
-
Perform end-repair and A-tailing on the eluted DNA fragments.
-
Ligate sequencing adapters to the DNA fragments.
-
Amplify the library using PCR with a high-fidelity polymerase. The number of cycles should be minimized to avoid amplification bias.
-
-
Library Quality Control and Sequencing:
-
Assess the final library concentration using a fluorometric method (e.g., Qubit).
-
Check the library size distribution and for the presence of adapter dimers using a Bioanalyzer.
-
Perform sequencing on a suitable NGS platform.
-
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during 3mC sequencing library preparation.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common problems in 3mC sequencing library preparation.
Detailed Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution |
| Low Library Yield | Poor initial DNA quality or quantity. | Quantify DNA using a fluorometric method and assess quality using a NanoDrop (A260/280 ratio of ~1.8).[1][2] |
| Inefficient enzymatic steps (end-repair, A-tailing, ligation). | Ensure enzymes are active and reaction conditions (temperature, incubation time) are optimal.[3] | |
| Loss of sample during bead-based purification. | Ensure complete bead capture and avoid aspirating beads. Use freshly prepared 80% ethanol (B145695) for washes.[4] | |
| High Adapter Dimer Content | Suboptimal adapter-to-insert molar ratio. | Titrate the amount of adapter used in the ligation reaction. Perform a double size selection after ligation.[3] |
| Poor quality of input DNA. | Use high-quality DNA to ensure efficient ligation of adapters to DNA fragments rather than to each other. | |
| No or Low Enrichment in 3mC-IP | Ineffective antibody. | Validate the antibody using a dot blot or another method with a known 3mC-containing control DNA. |
| Suboptimal immunoprecipitation conditions. | Optimize incubation times, antibody concentration, and washing stringency. | |
| Uneven Genome Coverage | PCR amplification bias. | Minimize the number of PCR cycles and use a high-fidelity polymerase with low GC bias.[5] |
| Inefficient immunoprecipitation. | Ensure complete and unbiased fragmentation of the input DNA. | |
| Low Mapping Efficiency | Presence of sequencing adapters in reads. | Trim adapter sequences from the raw sequencing reads before alignment. |
| Poor sequencing quality. | Check the Phred quality scores (Q-scores) of your sequencing data. Trim low-quality bases from the ends of reads.[2][6] |
References
- 1. Genomics Sequencing Services | Next-Generation Sequencing | Novogene [novogene.com]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech.ufl.edu [biotech.ufl.edu]
dealing with DNA degradation during 3-methylcytosine analysis
Welcome to the technical support center for 3-methylcytosine (3mC) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to DNA degradation during 3mC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DNA degradation during 3mC analysis?
A1: DNA degradation is the fragmentation of DNA molecules, which can severely impact the accuracy and reliability of 3mC analysis.[1] The primary causes include:
-
Enzymatic Degradation: Nucleases (DNases) released during cell lysis can rapidly break down DNA.[2][3] Inefficient purification procedures can leave residual nucleases in the sample.[4]
-
Chemical and Physical Factors: Exposure to heat, UV radiation, extreme pH levels, and high salt concentrations can damage DNA.[2][4] Oxidation is another common cause of damage, leading to strand breaks.[3]
-
Sample Handling and Storage: Repeated freeze-thaw cycles, storing samples at room temperature, and using very old DNA samples contribute significantly to degradation.[4][5]
-
Harsh Experimental Procedures: Bisulfite conversion, a common method in methylation analysis, is a harsh chemical treatment that can itself cause substantial DNA fragmentation and degradation.[6][7]
Q2: How does DNA degradation specifically affect 3mC analysis?
A2: DNA degradation can introduce significant biases and errors in 3mC analysis. As DNA strands break, the number of intact templates available for amplification is reduced.[4][8] This is particularly problematic for methods relying on PCR, as smaller fragments may be preferentially amplified, leading to inaccurate quantification of methylation levels. Furthermore, degradation can lead to the loss of genomic regions, resulting in incomplete data. In the context of long-term storage, the deamination of 5-methylcytosine (B146107) can occur, which may cause methylated CpGs to be incorrectly identified as unmethylated.[9]
Q3: What is the "gold standard" for preserving DNA integrity for methylation studies?
A3: For fresh samples, the best practice is immediate processing. When that is not possible, flash-freezing the tissue or cell pellet in liquid nitrogen followed by storage at -80°C is considered the gold standard for long-term preservation.[3] This method rapidly halts enzymatic activity that leads to degradation.[3] For purified DNA, storage at -20°C or -80°C in a suitable buffer (e.g., TE buffer at pH 8.0) is recommended.[5] Aliquoting samples to avoid repeated freeze-thaw cycles is also critical.[4][5]
Q4: Can I use DNA from formalin-fixed paraffin-embedded (FFPE) tissues for 3mC analysis?
A4: Yes, but with caution. DNA extracted from FFPE samples is often highly fragmented and chemically modified, which can pose significant challenges.[3][4] It is crucial to use specialized extraction protocols optimized for FFPE tissues that work to reverse some of the formalin-induced damage while minimizing further degradation.[3] Expect lower yields and be prepared for potential biases in your results.
Troubleshooting Guide
Problem 1: Low or no PCR amplification of bisulfite-converted DNA.
| Potential Cause | Recommended Solution |
| Severe DNA Degradation | Assess the integrity of your input genomic DNA on an agarose (B213101) gel before bisulfite conversion. A tight, high-molecular-weight band is ideal; smearing indicates degradation.[4] If the DNA is degraded, consider using a fresh sample or a kit specifically designed for fragmented DNA. |
| Inefficient Bisulfite Conversion | Ensure your DNA is pure before conversion. Contaminants can inhibit the reaction.[7] Use a high-quality commercial kit and follow the manufacturer's protocol precisely. Avoid long incubation times at high temperatures, as this exacerbates DNA degradation.[6] |
| PCR Inhibition | Residual chemicals from the DNA extraction or bisulfite conversion process (e.g., salts, phenol, EDTA) can inhibit PCR.[3][10] Re-purify your converted DNA using a column-based cleanup kit. |
| Poor Primer Design | Primers for bisulfite-converted DNA must be designed specifically for the altered sequence (unmethylated C's become T's). Ensure primers do not contain CpG sites to avoid methylation-status bias.[11] Use primers between 24-32 nucleotides in length.[7] |
Problem 2: Smearing pattern observed on an agarose gel after DNA extraction.
| Potential Cause | Recommended Solution |
| Nuclease Contamination | During extraction, work quickly and keep samples on ice or at 4°C to inhibit nuclease activity.[2][5] Use nuclease inhibitors or chelating agents like EDTA, which sequesters Mg2+, a necessary cofactor for many DNases.[3] |
| Physical Shearing | Avoid vigorous vortexing or excessive pipetting, which can physically break high-molecular-weight DNA. Use wide-bore pipette tips for transferring genomic DNA. |
| Improper Sample Storage | Samples were likely stored improperly (e.g., at room temperature) or subjected to multiple freeze-thaw cycles.[4] Review and optimize your sample storage protocols. For new experiments, use freshly extracted DNA or properly stored aliquots. |
Problem 3: Inconsistent or non-reproducible 3mC quantification results.
| Potential Cause | Recommended Solution |
| Variable DNA Quality Between Samples | DNA degradation can occur at different rates in different samples. Quantify and assess the integrity of each DNA sample before starting the experiment. Implement a strict quality control checkpoint for input DNA.[10] |
| Amplification Bias | Degraded DNA leads to smaller fragments, which may amplify more efficiently than larger ones, skewing quantification.[8] For qPCR-based methods, design amplicons to be as short as possible (ideally under 200 bp) to minimize the impact of fragmentation.[7] |
| Degradation During Storage of Converted DNA | Bisulfite-converted DNA is single-stranded and fragile.[11] After conversion, avoid repeated freeze-thaw cycles by proceeding directly to PCR or storing the converted DNA in single-use aliquots at -20°C.[11] |
Quantitative Data Summary
Table 1: Effect of Storage Conditions on DNA Integrity
| Storage Condition | Time | Observation | Potential Impact on 3mC Analysis |
| Whole Blood at -15 to -25°C | Up to 6 months | Good quality DNA maintained.[5] | Suitable for reliable 3mC analysis. |
| Organ Biopsy at -80°C | Long-term | Considered the "gold standard" for preserving DNA integrity by halting enzymatic activity.[3] | Optimal for sensitive and accurate 3mC studies. |
| DNA in TE Buffer at 4°C | Several years | Can be suitable for sequencing, though -20°C is preferred for long-term stability.[5] | May be acceptable, but risk of nuclease activity and hydrolysis increases over time. |
| Repeated Freeze-Thaw Cycles | Multiple cycles | Leads to progressive DNA fragmentation.[4] | Reduces the number of intact templates, leading to lower yields and potential amplification bias.[4] |
| Cryopreserved DNA | Up to 4 years | Increased number of hypomethylated CpG sites observed over time, likely due to deamination.[9] | May introduce false negative results (methylated sites appearing as unmethylated). |
Experimental Protocols
Protocol 1: High-Integrity Genomic DNA Extraction from Whole Blood
This protocol is designed to maximize the yield of high-molecular-weight DNA by minimizing nuclease activity and physical shearing.
-
Sample Collection & Lysis:
-
Digestion:
-
Resuspend the pellet in 500 µL of pre-warmed DNA extraction buffer.[12]
-
Add 10 µL of Proteinase K and 3 µL of RNase A. Vortex briefly to mix.[13]
-
Add 100 µL of Cell Lysis Buffer (containing SDS) and vortex immediately and thoroughly.[12][13]
-
Incubate at 56°C for 1 hour with agitation to ensure complete cell lysis and protein digestion.[12]
-
-
Purification:
-
Add 500 µL of Chloroform:isoamyl alcohol (24:1) and mix well.[12]
-
Centrifuge at 10,000 x g for 12 minutes at 4°C to separate the phases.[12]
-
Carefully transfer the upper aqueous phase to a new tube containing an equal volume of chilled isopropanol (B130326) or ethanol (B145695) to precipitate the DNA.[12]
-
-
Washing and Elution:
-
Centrifuge at 10,000 x g for 12 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.[12]
-
Air-dry the pellet briefly at 37°C.[12]
-
Resuspend the DNA pellet in 100 µL of TE buffer (10 mM Tris-Cl, 0.1 mM EDTA, pH 8.0-9.0) by incubating overnight.[12][13]
-
-
Storage:
-
Store the purified genomic DNA at -20°C for long-term use.[12]
-
Protocol 2: Quality Control of Genomic DNA using Agarose Gel Electrophoresis
-
Gel Preparation: Prepare a 0.8% agarose gel in 1X TAE or TBE buffer containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Sample Loading: Load 100-200 ng of your genomic DNA sample mixed with loading dye into a well. Load a high-molecular-weight DNA ladder in an adjacent well.
-
Electrophoresis: Run the gel at 80-100 volts until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization: Visualize the DNA under UV light.
-
High-Quality DNA: A sharp, bright band located high in the gel (typically >20 kb) with minimal to no smearing below it.
-
Degraded DNA: A smear extending down the lane from the high-molecular-weight region, indicating a population of fragmented DNA molecules.[4] The more intense the smear, the more severe the degradation.
-
Visualizations
Caption: Workflow for 3mC analysis with critical DNA integrity checkpoints.
Caption: Troubleshooting logic for low-yield 3mC sequencing experiments.
Caption: Key mechanisms leading to the degradation of genomic DNA.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. blog.omni-inc.com [blog.omni-inc.com]
- 4. Your DNA may be degraded | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. genomique.iric.ca [genomique.iric.ca]
- 7. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Archived | STR Data Analysis and Interpretation for Forensic Analysts | Degradation | National Institute of Justice [nij.ojp.gov]
- 9. Degradation of methylation signals in cryopreserved DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A rapid and efficient DNA extraction protocol from fresh and frozen human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
Technical Support Center: Optimizing Enzymatic Digestion for 3-Methylcytosine Release
Welcome to the technical support center for optimizing the enzymatic release of 3-methylcytosine (3mC) from DNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible quantification of 3mC.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic digestion of DNA for 3mC analysis in a question-and-answer format.
Question 1: I am seeing low or no release of this compound in my samples after enzymatic digestion. What are the likely causes and how can I fix this?
Answer:
Low or no recovery of 3mC is a frequent challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete DNA Digestion: This is the most common reason for low nucleoside yield.
-
Suboptimal Enzyme Activity: Ensure your Nuclease P1 and alkaline phosphatase are stored correctly at -20°C and have not undergone multiple freeze-thaw cycles. It is advisable to test a new batch of enzymes on a control DNA sample to verify their activity.
-
Incorrect Reaction Conditions: The two-step digestion process requires distinct pH environments. Nuclease P1 functions optimally in a slightly acidic buffer (pH 5.0
-
troubleshooting poor recovery in 3-methylcytosine affinity enrichment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with 3-methylcytosine (3mC) affinity enrichment experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing very low or no recovery of 3mC-containing DNA. What are the likely causes and solutions?
Low recovery is a common issue in affinity enrichment. Several factors, from sample input to elution conditions, can contribute to this problem.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Insufficient Starting Material | Ensure you are starting with an adequate amount of fragmented DNA. The optimal amount can vary depending on the expected abundance of 3mC in your sample. Consider increasing the input amount if 3mC levels are expected to be low. |
| Inefficient DNA Fragmentation | Verify that your DNA is fragmented to the optimal size range for your specific antibody and downstream application (typically 100-500 bp). Run an aliquot of your fragmented DNA on an agarose (B213101) gel to confirm the size distribution. Adjust sonication or enzymatic digestion parameters if necessary. |
| Poor Antibody Affinity or Titer | The quality and concentration of the anti-3mC antibody are critical. Use a highly specific and validated antibody. Perform a titration experiment to determine the optimal antibody concentration for your sample type and input amount. An antibody with a low dissociation constant (high affinity) will bind a larger fraction of the target.[1] |
| Suboptimal Binding Conditions | Ensure that the binding buffer composition (e.g., salt concentration, pH) is optimal for the antibody-antigen interaction. Review the antibody manufacturer's protocol for recommended buffer conditions. You may need to optimize these conditions empirically. |
| Inefficient Elution | The elution conditions may not be stringent enough to disrupt the antibody-DNA interaction. If using a competitive elution (e.g., with free 3-methylcytidine), ensure the concentration is sufficient. For pH-based elution, confirm the pH of your elution buffer is effective.[2][3] |
| Loss of Beads During Washing | Be careful during the wash steps to avoid aspirating the magnetic or agarose beads. Use a magnetic rack appropriate for your tube size and ensure complete pelleting of the beads before removing the supernatant. |
Q2: I'm observing high background or non-specific binding in my elution fractions. How can I reduce it?
High background can obscure the specific signal from your 3mC-enriched DNA. The goal is to maximize specific binding while minimizing non-specific interactions.
Strategies to Reduce Non-Specific Binding:
| Strategy | Detailed Recommendation |
| Optimize Washing Steps | Increase the number and/or duration of wash steps. You can also try increasing the stringency of the wash buffer by moderately increasing the salt (e.g., NaCl) or detergent (e.g., Tween-20) concentration.[2] |
| Pre-clear Lysate | Before adding the specific antibody, incubate your sample with beads alone (e.g., Protein A/G) to capture proteins and DNA that non-specifically bind to the beads. |
| Use Blocking Agents | Add blocking agents like BSA or sheared salmon sperm DNA to the binding buffer to reduce non-specific binding to the beads and antibody.[4] |
| Adjust Antibody Concentration | Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to find the lowest concentration that still provides good specific enrichment. |
| Optimize Bead Choice | Different types of beads (e.g., Protein A vs. Protein G, different manufacturers) can have varying levels of non-specific binding. If problems persist, consider trying a different type of bead. |
Experimental Protocols
Key Experiment: this compound Affinity Enrichment Protocol
This protocol provides a general workflow. Specific details may need to be optimized for your particular antibody, sample type, and downstream application.
1. DNA Fragmentation:
-
Fragment genomic DNA to a size range of 100-500 bp using sonication or enzymatic digestion.
-
Verify the fragmentation efficiency by running an aliquot on a 1.5% agarose gel.
2. Antibody-Bead Conjugation (Indirect Method):
-
Wash Protein A/G magnetic beads twice with an appropriate binding/wash buffer.
-
Resuspend the beads in binding buffer.
-
Add the anti-3mC antibody and incubate with rotation for 1-4 hours at 4°C.
-
Wash the antibody-conjugated beads three times with binding buffer to remove unbound antibody.
3. Affinity Enrichment:
-
Add the fragmented DNA to the antibody-conjugated beads.
-
Incubate overnight at 4°C with gentle rotation to allow for the formation of the antibody-DNA complex.
4. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with a stringent wash buffer. Each wash should be for 5 minutes at 4°C with rotation.
5. Elution:
-
Resuspend the beads in elution buffer (e.g., a buffer with a high concentration of free 3-methylcytidine (B1283190) or a low pH buffer like 0.2 M glycine-HCl, pH 2.6).
-
Incubate for 10-30 minutes at room temperature with agitation.
-
Pellet the beads and carefully transfer the supernatant containing the enriched DNA to a new tube. If using a low pH elution buffer, neutralize the eluate immediately with a high pH buffer (e.g., 1M Tris-HCl, pH 8.5).[5]
6. DNA Purification:
-
Purify the eluted DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
The enriched DNA is now ready for downstream analysis such as qPCR, sequencing, or microarray analysis.
Visualizations
Experimental Workflow for 3mC Affinity Enrichment
Caption: Workflow of this compound affinity enrichment.
Troubleshooting Logic for Poor Recovery
Caption: Troubleshooting flowchart for low 3mC recovery.
References
- 1. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
- 2. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 3. neb.com [neb.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Minimizing Bias in PCR Amplification of Bisulfite-Treated DNA for 3-Methylcytosine (3mC) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize bias during the PCR amplification of bisulfite-treated DNA for 3mC analysis.
Frequently Asked Questions (FAQs)
Q1: What is PCR bias in the context of bisulfite-treated DNA?
A1: After bisulfite treatment, unmethylated cytosines are converted to uracil (B121893) (which is then read as thymine (B56734) during PCR), while methylated cytosines remain as cytosine. This sequence difference between methylated and unmethylated DNA can lead to preferential amplification of one form over the other during PCR.[1][2][3][4] This phenomenon is known as PCR bias and can result in an inaccurate quantification of methylation levels.[1][3][4] Typically, the unmethylated, T-rich DNA is amplified more efficiently.[2][5]
Q2: How can I detect PCR bias in my experiment?
A2: A common method to detect PCR bias is to use a panel of DNA samples with known methylation states (e.g., 0%, 25%, 50%, 75%, and 100% methylated).[2][6] These standards can be prepared by mixing fully methylated and unmethylated DNA at defined ratios.[4] By amplifying these standards and comparing the measured methylation levels to the expected values, you can identify and quantify the extent of the bias.[2][6]
Q3: What are the key factors contributing to PCR bias?
A3: Several factors can contribute to PCR bias, including:
-
Primer Design: Primers that contain CpG sites can preferentially bind to either the methylated or unmethylated sequence.[7][8][9]
-
GC Content: Methylated sequences have a higher GC content after bisulfite conversion, which can lead to the formation of secondary structures that impede PCR amplification.[10]
-
DNA Quality: Degraded or low-quality DNA can lead to inefficient amplification.[7] Bisulfite treatment itself can cause DNA fragmentation.[9]
-
PCR Conditions: Annealing temperature, number of cycles, and the type of DNA polymerase used can all influence amplification efficiency and bias.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low PCR product yield | Poor DNA quality after bisulfite conversion. | Use high-quality starting genomic DNA.[7] Assess DNA integrity before and after conversion. Consider using a kit optimized for bisulfite conversion to minimize DNA degradation. |
| Suboptimal primer design. | Design primers that are 26-30 bases long with an annealing temperature between 55-60°C. Avoid CpG sites within the primer sequence.[5][8] The amplicon size should ideally be between 150-300 bp.[5][8] | |
| Inefficient PCR amplification. | Increase the number of PCR cycles to 35-40.[12] Use a hot-start DNA polymerase to minimize non-specific amplification.[8][12] Consider a semi-nested PCR approach for difficult templates.[7][13] | |
| Suspected PCR bias (inaccurate methylation quantification) | Preferential amplification of unmethylated DNA. | Optimize the annealing temperature by performing a temperature gradient PCR. Higher annealing temperatures can often reduce bias by melting secondary structures in GC-rich methylated DNA.[10] |
| Inappropriate DNA polymerase. | Use a polymerase that is not inhibited by uracil, such as a Pfu-based enzyme.[14] Avoid proofreading polymerases that cannot read uracil-containing templates.[15] | |
| Primer bias. | Design primers that do not contain CpG sites. If unavoidable, place them at the 5'-end of the primer and use a mixed base.[8] | |
| Non-specific PCR products or primer-dimers | Low annealing temperature. | Increase the annealing temperature. A touchdown PCR protocol, which gradually lowers the annealing temperature, can also help improve specificity.[7][11] |
| AT-rich nature of bisulfite-converted DNA. | Use a hot-start polymerase to prevent non-specific amplification and primer-dimer formation at lower temperatures during reaction setup.[5][12] | |
| Incomplete bisulfite conversion | Issues with the bisulfite conversion protocol. | Ensure the DNA is fully denatured before adding the bisulfite reagent.[16] Use fresh bisulfite and hydroquinone (B1673460) solutions.[16] Include controls with known methylation status to monitor conversion efficiency.[7] |
Experimental Protocols
Protocol 1: Detection and Measurement of PCR Bias
This protocol is adapted from methodologies described for assessing PCR bias.[2][6]
-
Prepare Methylation Standards:
-
Obtain fully methylated and unmethylated control DNA. Fully methylated DNA can be generated by treating genomic DNA with SssI methyltransferase. Unmethylated DNA can be sourced from cells deficient in DNA methyltransferases or through whole genome amplification.
-
Mix the fully methylated and unmethylated DNA in defined ratios to create standards of 0%, 10%, 25%, 50%, 75%, 90%, and 100% methylation.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the methylation standards and your sample DNA using a commercial kit or a standard protocol.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted standards and samples using your specific primers and PCR conditions.
-
-
Quantification of Methylation:
-
Analyze the PCR products using a quantitative method such as pyrosequencing, high-resolution melting (HRM), or sequencing of cloned amplicons.
-
For each standard, determine the measured percentage of methylation.
-
-
Data Analysis:
Protocol 2: Optimizing Annealing Temperature to Reduce PCR Bias
This protocol is based on the principle that higher annealing temperatures can reduce bias.[10]
-
Prepare Template:
-
Use a bisulfite-converted DNA sample with a known methylation level (e.g., a 50:50 mixture of methylated and unmethylated DNA).
-
-
Set up Gradient PCR:
-
Set up a series of PCR reactions with identical components, but vary the annealing temperature across a range (e.g., 55°C to 65°C). A gradient PCR cycler is ideal for this.
-
-
Perform PCR and Analyze Products:
-
Run the PCR program.
-
Analyze the products on an agarose (B213101) gel to check for amplification efficiency and specificity at each temperature.
-
Quantify the methylation level for the product from each annealing temperature using your chosen method (e.g., pyrosequencing).
-
-
Determine Optimal Temperature:
-
The optimal annealing temperature is the one that yields a methylation level closest to the expected value (e.g., 50%) while still producing a sufficient amount of specific product.
-
Visualizations
Caption: Workflow for bisulfite PCR and bias assessment.
Caption: Troubleshooting logic for bisulfite PCR issues.
References
- 1. Detection and measurement of PCR bias in quantitative methylation analysis of bisulphite-treated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Correction of PCR-bias in quantitative DNA methylation studies by means of cubic polynomial regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. What should I do to optimize the bisulfite PCR conditions for amplifying bisulfite-treated material? | AAT Bioquest [aatbio.com]
- 8. zymoresearch.com [zymoresearch.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. epigenie.com [epigenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
Technical Support Center: Statistical Analysis of Genome-wide 3-methylcytosine Data
Welcome to the technical support center for the statistical analysis of genome-wide 3-methylcytosine (3mC) data. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with studying this DNA alkylation mark. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
What are the primary statistical challenges in analyzing genome-wide 3mC data?
The analysis of genome-wide this compound (3mC) data presents several statistical hurdles that stem from the nature of the modification and the methods used for its detection. Unlike the more abundant and well-studied 5-methylcytosine (B146107) (5mC), 3mC is a DNA lesion resulting from alkylation damage, making it a rare event in the genome. This inherent sparsity of true 3mC signals poses a significant challenge for statistical detection.
Key statistical challenges include:
-
Low Signal-to-Noise Ratio: Due to the low abundance of 3mC, distinguishing true methylation signals from experimental and sequencing noise is a primary difficulty. This can lead to a high false-positive rate in peak calling.
-
Data Sparsity: The infrequent nature of 3mC results in sparse datasets, where many genomic regions will have no detectable signal. This sparsity can complicate the application of standard statistical models that assume more continuous data distributions.[1]
-
Lack of Standardized Analysis Pipelines: There is no universally accepted bioinformatics pipeline specifically designed for 3mC data analysis. Researchers often adapt workflows from other enrichment-based sequencing methods like Chromatin Immunoprecipitation Sequencing (ChIP-Seq) or 5mC analysis, which may not be optimal for the unique characteristics of 3mC data.
-
Normalization Issues: Standard normalization techniques may not be suitable for 3mC data due to the low signal and potential for global shifts in methylation levels under different experimental conditions. The choice of an appropriate normalization strategy is critical for accurate differential analysis.
-
Antibody Specificity in Immunoprecipitation-based Methods: Techniques such as 3mC-DIP-seq rely on antibodies to enrich for 3mC-containing DNA fragments. The specificity and potential off-target binding of these antibodies can introduce bias that needs to be addressed during the analysis.[2][3]
Which experimental methods are used to profile genome-wide 3mC, and what are their analytical implications?
Several methods can be employed to study genome-wide 3mC, each with its own set of analytical considerations. The choice of method will influence the downstream bioinformatics workflow.
| Experimental Method | Principle | Analytical Implications |
| 3mC-DIP-seq (DNA Immunoprecipitation Sequencing) | Uses an antibody specific to 3mC to enrich for DNA fragments containing this modification, followed by high-throughput sequencing.[3][4] | Data analysis is similar to ChIP-seq, requiring peak calling to identify enriched regions. Prone to biases from antibody specificity and PCR amplification. Normalization against an input control is crucial. |
| NMP-seq (N-methylpurine-sequencing) | Employs DNA repair enzymes, such as AlkB glycosylase, to specifically cleave at the site of N-methylpurines, including 3mC. The resulting fragments are then sequenced to map the location of the damage at single-nucleotide resolution.[5] | Provides base-level resolution of 3mC sites. The analysis focuses on identifying cleavage sites rather than broad peaks. Requires specialized bioinformatics pipelines to process the unique data structure. |
| AlkB Demethylase-based Sequencing | Utilizes the AlkB family of enzymes, which can remove the methyl group from 3mC, to distinguish it from other cytosine modifications.[6] | Can provide base-resolution information. The analysis involves comparing sequencing results before and after enzyme treatment to identify 3mC sites. |
How should I perform peak calling for my 3mC-DIP-seq data?
Peak calling for 3mC-DIP-seq data is a critical step to identify genomic regions enriched for this modification. Given the similarities to ChIP-seq, tools developed for ChIP-seq analysis are commonly used.
Recommended Tools:
-
MACS2 (Model-based Analysis of ChIP-Seq): A widely used tool that can identify both sharp and broad peaks. For 3mC data, which may present as broader regions of enrichment, using the --broad option in MACS2 might be beneficial.
-
SICER (Spatial-Clustering Identification of ChIP-Enriched Regions): Particularly well-suited for identifying diffuse, broad domains of enrichment, which could be characteristic of some 3mC distributions.
Key Considerations:
-
Input Control: Always use a corresponding input DNA sample (without immunoprecipitation) as a control. This is essential for the peak caller to model the background read distribution and reduce false positives.
-
Parameter Tuning: The default parameters of peak calling software may not be optimal for 3mC data. It is advisable to experiment with parameters such as p-value or q-value cutoffs to achieve a balance between sensitivity and specificity.
-
Reproducibility: Assess the reproducibility of peaks between biological replicates. High-confidence peaks should be consistently identified across replicates.
What are the best practices for normalizing 3mC sequencing data?
Normalization is crucial for making accurate comparisons of 3mC levels between different samples. The choice of normalization method can significantly impact the results of differential methylation analysis.
Common Normalization Strategies:
| Normalization Method | Description | When to Use |
| Reads Per Million (RPM) | Normalizes read counts to the total number of mapped reads in each library. This is a simple method to account for differences in sequencing depth. | A basic normalization suitable for initial exploratory analysis. |
| Input Subtraction/Ratio | Normalizes the signal in the 3mC-enriched sample by subtracting or taking a ratio with the signal from the input control sample at each genomic region. | Essential for enrichment-based methods like 3mC-DIP-seq to correct for local genomic biases. |
| Spike-in Controls | Exogenous DNA with known methylation patterns is added to each sample before immunoprecipitation. The read counts from these spike-ins are used to calculate normalization factors. | Considered the gold standard for controlling for technical variability, especially when global changes in 3mC levels are expected. |
It is important to visually inspect the data after normalization using tools like IGV (Integrative Genomics Viewer) to ensure that biases have been appropriately corrected.
Troubleshooting Guides
Problem: High number of peaks identified in my negative control sample.
-
Possible Cause: Inefficient blocking during immunoprecipitation, cross-reactivity of the antibody, or contamination.
-
Troubleshooting Steps:
-
Review IP Protocol: Ensure that blocking steps were performed correctly and that the antibody concentration was optimized.
-
Check Antibody Specificity: If possible, validate the specificity of your 3mC antibody using dot blot assays with DNA standards containing different modifications.
-
Bioinformatic Filtering: Use a more stringent p-value or q-value cutoff during peak calling. Additionally, filter out peaks that are also present in the input control.
-
Problem: Low number of peaks and weak signal in my experimental samples.
-
Possible Cause: The 3mC modification is very rare in your samples, the immunoprecipitation was inefficient, or the sequencing depth was insufficient.
-
Troubleshooting Steps:
-
Positive Control: Include a positive control with known 3mC modifications to verify the efficiency of your experimental workflow.
-
Increase Sequencing Depth: Deeper sequencing can help to increase the power to detect low-abundance peaks.
-
Optimize IP Conditions: Experiment with different antibody concentrations and incubation times to improve the enrichment of 3mC-containing DNA.
-
Problem: Poor correlation between biological replicates.
-
Possible Cause: High technical variability in the experimental workflow or significant biological differences between the samples that were not accounted for in the experimental design.
-
Troubleshooting Steps:
-
Review Experimental Consistency: Ensure that all steps of the protocol were performed identically for all replicates.
-
Assess Data Quality: Use tools like FastQC to check the quality of your sequencing reads.
-
Normalization Strategy: Re-evaluate your normalization strategy. A more robust method like spike-in controls may be necessary.
-
Statistical Analysis: Use statistical methods that can account for variability between replicates, such as those implemented in the DESeq2 or edgeR packages, which are commonly used for differential analysis.
-
Experimental Protocols & Workflows
General Workflow for 3mC-DIP-seq Data Analysis
The following diagram illustrates a typical bioinformatics workflow for analyzing 3mC-DIP-seq data.
Conceptual Workflow for NMP-seq Data Analysis
This diagram outlines the key steps in analyzing data from N-methylpurine sequencing.
References
- 1. Computational Analysis and Integration of MeDIP-seq Methylome Data - Next Generation Sequencing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A reassessment of DNA immunoprecipitation-based genomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MeDIP-Seq/DIP-Seq [illumina.com]
- 4. base4.co.uk [base4.co.uk]
- 5. Genome-wide maps of alkylation damage, repair, and mutagenesis in yeast reveal mechanisms of mutational heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
Technical Support Center: 3-Methylcytosine (3mC) Profiling
Welcome to the technical support center for 3-methylcytosine (3mC) profiling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 3mC data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3mC) and how is it different from 5-methylcytosine (B146107) (5mC)?
This compound (3mC) is a methylated form of the DNA base cytosine, where a methyl group is attached to the N3 position of the cytosine ring. Unlike the well-studied 5-methylcytosine (5mC), which is an enzymatic modification crucial for epigenetic regulation, 3mC is primarily a result of DNA damage caused by endogenous or exogenous alkylating agents.[1] While 5mC plays a role in gene silencing and chromatin structure, 3mC is considered a DNA lesion that can stall DNA replication and is cytotoxic if not repaired.[1]
Q2: What are the primary methods for profiling 3mC?
The most common methods for profiling 3mC are adaptations of techniques used for other DNA modifications:
-
3mC Immunoprecipitation followed by Sequencing (3mC-IP-seq or MeRIP-seq): This technique uses an antibody specific to 3mC to enrich for DNA fragments containing this modification, which are then sequenced. This method identifies the genomic locations of 3mC but does not provide single-base resolution.
-
Bisulfite Sequencing (BS-Seq): While standard bisulfite sequencing does not distinguish 3mC from cytosine, specialized chemical or enzymatic treatments are being explored to enable its detection at single-base resolution. However, these methods are not as established as those for 5mC.
Q3: What are the major challenges in 3mC data analysis?
The primary challenges in 3mC data analysis include:
-
Low abundance: 3mC is a rare modification, making its detection difficult.
-
Antibody specificity: The accuracy of 3mC-IP-seq heavily relies on the specificity of the antibody used, and cross-reactivity with other modifications can be a concern.
-
Lack of dedicated analysis tools: Most existing bioinformatics pipelines are optimized for 5mC analysis, and their direct application to 3mC data may require careful parameter tuning and validation.
-
Distinguishing from other modifications: Ensuring that the detected signal is specific to 3mC and not other cytosine modifications is a key challenge.
Q4: What is the biological significance of 3mC?
3mC is primarily a mutagenic DNA lesion that can lead to genomic instability if not repaired. The cellular repair of 3mC is mediated by AlkB homolog (ABH) enzymes, such as ABH2 and ABH3.[1] Dysregulation of these repair pathways has been implicated in cancer and other diseases.[1] Studying 3mC can provide insights into DNA damage and repair mechanisms, as well as the effects of environmental exposures to alkylating agents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the 3mC data analysis pipeline.
Pre-Analysis & Quality Control of Raw Sequencing Data
| Question/Issue | Possible Cause | Recommended Solution |
| Low raw read quality scores (Phred score < 20) | Problems during the sequencing run. | Trim low-quality bases from the ends of the reads using tools like Trimmomatic or Cutadapt. If the overall quality is poor, the sequencing run may need to be repeated. |
| Presence of adapter sequences in reads | Incomplete removal of sequencing adapters during library preparation. | Use adapter trimming software (e.g., Trimmomatic, Cutadapt) to remove adapter sequences. |
| High percentage of duplicated reads | PCR over-amplification during library preparation, especially with low input DNA. | For 3mC-IP-seq, a certain level of duplication is expected in enriched regions. However, very high duplication rates might indicate an issue. Use tools like Picard MarkDuplicates to identify and potentially remove PCR duplicates. |
| Abnormal GC content | Contamination of the sample or a biased library preparation. | Investigate the source of contamination. If the GC content is highly skewed, it may affect downstream analysis, and the experiment may need to be repeated with a cleaner sample. |
Alignment to Reference Genome
| Question/Issue | Possible Cause | Recommended Solution |
| Low mapping efficiency (low percentage of reads aligning to the reference genome) | Poor sequencing quality, presence of contaminants, or use of an incorrect reference genome. | Ensure that low-quality reads and adapters have been removed. Verify that the correct reference genome is being used. For bisulfite-treated data, a specialized aligner that can handle C-to-T conversions (e.g., Bismark) is necessary.[2] |
| Multiple mapping reads | Reads aligning to repetitive regions of the genome. | Depending on the analysis goals, you can either discard multi-mapping reads or use tools that attempt to assign them to the most likely location. For differential analysis, it is often recommended to exclude them to avoid ambiguity. |
Peak Calling (for 3mC-IP-seq)
| Question/Issue | Possible Cause | Recommended Solution |
| No significant peaks are called | Insufficient sequencing depth, low enrichment efficiency of the IP, or the modification is not present in the sample. | Assess the quality of the IP experiment. Check the sequencing depth and consider if more reads are needed. Use a peak caller with parameters suitable for the expected peak shape (e.g., MACS2 for narrow peaks). |
| Too many peaks are called, many with low confidence | The peak calling parameters are too lenient, or there is high background noise. | Adjust the p-value or FDR cutoff in the peak calling software to be more stringent. Ensure that a proper input control sample is used to model the background read distribution. |
| Called peaks are very broad | 3mC might be distributed over wider genomic regions, or it could be an artifact of the IP process. | Use a peak caller that has a mode for broad peaks (e.g., MACS2 with the --broad option). Visually inspect the peaks in a genome browser to assess their characteristics. |
Differential Methylation Analysis
| Question/Issue | Possible Cause | Recommended Solution |
| No differentially methylated regions (DMRs) found | Small biological effect size, high variance between replicates, or insufficient statistical power. | Increase the number of biological replicates. Ensure that the sequencing depth is adequate. Use statistical methods appropriate for count data and consider tools that can borrow information between sites to improve power (e.g., DESeq2, edgeR adapted for methylation data). |
| High number of DMRs with small fold changes | High sequencing depth can lead to statistical significance for very small differences. | Focus on DMRs with a fold change that is considered biologically meaningful in addition to statistical significance. |
Experimental Protocols & Data Presentation
Table 1: Key Experimental Parameters for 3mC-IP-seq
| Parameter | Recommendation | Rationale |
| Input DNA Amount | 1-10 µg | Sufficient DNA is required for successful immunoprecipitation and library construction. |
| DNA Fragmentation | Sonication to 100-500 bp fragments | Smaller fragments provide better resolution for identifying the location of 3mC. |
| Antibody | Highly specific, validated anti-3mC antibody | The quality of the results is critically dependent on the antibody's ability to specifically bind to 3mC. |
| Sequencing Depth | >20 million reads per sample | Deeper sequencing increases the power to detect enriched regions, especially for a rare modification like 3mC. |
| Controls | Input DNA (without IP) | Essential for distinguishing true enrichment from background noise and biases in fragmentation and sequencing. |
| Replicates | At least 2-3 biological replicates per condition | Necessary for robust statistical analysis of differential methylation. |
Table 2: Summary of a Generic 3mC-IP-seq Data Analysis Pipeline
| Step | Description | Common Tools |
| 1. Quality Control | Assess raw read quality and trim adapters/low-quality bases. | FastQC, Trimmomatic, Cutadapt |
| 2. Alignment | Align reads to a reference genome. | Bowtie2, BWA |
| 3. Peak Calling | Identify regions of the genome enriched for 3mC. | MACS2, SICER |
| 4. Peak Annotation | Annotate peaks with nearby genomic features (e.g., genes, promoters). | HOMER, ChIPseeker |
| 5. Differential Analysis | Identify peaks with significantly different enrichment between conditions. | DESeq2, edgeR |
| 6. Visualization | Visualize peaks and differential regions in a genome browser. | IGV, UCSC Genome Browser |
Visualizations
Caption: A typical workflow for 3mC-IP-seq data analysis.
Caption: The 3mC DNA damage and repair pathway.
References
Validation & Comparative
Validating 3-Methylcytosine Sequencing Results: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of sequencing data is paramount. The study of DNA modifications, such as 3-methylcytosine (3mC), is a burgeoning field with implications in toxicology and disease. As novel sequencing technologies for detecting 3mC emerge, robust and independent validation of their results is critical. This guide provides an objective comparison of orthogonal methods for validating this compound sequencing data, complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.
The accurate detection and quantification of this compound (3mC), a DNA lesion resulting from exposure to certain alkylating agents, is crucial for understanding its biological consequences. While high-throughput sequencing methods for 3mC are still in development, any such technique will require rigorous validation to ensure the veracity of its findings. Orthogonal validation, the use of an independent method to confirm results, is the gold standard for this purpose. This guide focuses on two powerful and distinct orthogonal methods for 3mC validation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 3mC-specific antibody-based dot blot analysis.
Comparison of Orthogonal Validation Methods for this compound
The choice of an orthogonal validation method depends on several factors, including the need for absolute quantification, the amount of starting material, and the desired throughput. Below is a summary of the key characteristics of LC-MS/MS and 3mC dot blot analysis.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 3mC-Specific Dot Blot |
| Principle | Separation and mass-based detection of individual nucleosides. | Immuno-detection of 3mC in denatured DNA using a specific antibody. |
| Resolution | Global quantification of 3mC relative to total cytosine. | Semi-quantitative assessment of global 3mC levels. |
| Quantification | Absolute and highly accurate. | Relative; provides an estimate of abundance. |
| Sensitivity | Very high; can detect femtomole levels of modified nucleosides. | High, but dependent on antibody affinity and specificity. |
| Throughput | Lower; samples are processed sequentially. | Higher; multiple samples can be analyzed on a single membrane. |
| Advantages | Gold standard for quantification; does not rely on antibodies; provides unambiguous identification. | Relatively simple and cost-effective; requires less specialized equipment than LC-MS/MS. |
| Disadvantages | Requires expensive, specialized equipment and expertise; lower throughput. | Semi-quantitative; dependent on antibody specificity and potential for cross-reactivity. |
Experimental Workflows
Visualizing the experimental process is key to understanding the interplay between a putative 3mC sequencing method and its validation.
Signaling Pathways and Logical Relationships
The formation and repair of 3mC are part of a broader cellular response to DNA damage. Understanding this context is important when interpreting 3mC sequencing and validation data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global 3mC Quantification
This protocol is adapted from methods for quantifying other modified nucleosides and provides a robust framework for 3mC analysis.
1. Genomic DNA Extraction and Quantification:
-
Extract high-quality genomic DNA from cells or tissues using a commercial kit, ensuring the removal of RNA.
-
Accurately quantify the DNA concentration using a fluorometric method (e.g., Qubit).
2. DNA Hydrolysis:
-
In a microcentrifuge tube, combine 1-2 µg of genomic DNA with a cocktail of DNA-degrading enzymes. A typical mixture includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours to ensure complete digestion of DNA into individual nucleosides.
-
After digestion, remove the enzymes by filtration or protein precipitation to prevent interference with the LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Perform chromatographic separation of the nucleosides using a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detect the nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
The MRM transitions for 3-methyl-2'-deoxycytidine (d3mC) and 2'-deoxycytidine (B1670253) (dC) should be optimized based on the specific instrument.
-
Create a standard curve using known concentrations of pure d3mC and dC to enable absolute quantification.
-
The global 3mC level is calculated as the ratio of d3mC to total dC.
3mC-Specific Dot Blot Analysis
This method provides a semi-quantitative assessment of global 3mC levels.
1. DNA Preparation:
-
Extract and quantify genomic DNA as described for the LC-MS/MS protocol.
-
Denature the DNA by heating at 95-100°C for 10 minutes, followed by immediate chilling on ice to maintain a single-stranded state.
2. Membrane Spotting:
-
Spot serial dilutions of the denatured DNA onto a positively charged nylon or nitrocellulose membrane.
-
Allow the membrane to air dry and then immobilize the DNA by UV cross-linking.
3. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound (available from various commercial suppliers) at the recommended dilution overnight at 4°C.[1][2][3]
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
The intensity of the dots can be quantified using densitometry software. To normalize for the amount of DNA spotted, the membrane can be stained with methylene (B1212753) blue.
Conclusion
The validation of this compound sequencing results is essential for advancing our understanding of this DNA modification. While a dedicated, widely-adopted 3mC sequencing method is yet to be established, the orthogonal validation techniques of LC-MS/MS and 3mC-specific dot blot analysis provide robust and reliable means to confirm and quantify 3mC levels. LC-MS/MS offers unparalleled accuracy for absolute quantification, making it the gold standard for validation. The 3mC dot blot provides a simpler, higher-throughput alternative for semi-quantitative assessment. By employing these orthogonal methods, researchers can ensure the high quality and reliability of their 3mC sequencing data, paving the way for new discoveries in the field of epigenetics and DNA damage.
References
Comparative Analysis of 3-Methylcytosine Levels Across Different Cancer Types: A Methodological and Pathway-Centric Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-methylcytosine (m3C) is a DNA lesion resulting from aberrant chemical methylation, distinct from the enzymatically controlled epigenetic mark 5-methylcytosine (B146107) (5mC). While the role of 5mC in cancer is extensively studied, the landscape of m3C across different malignancies is an emerging field of investigation. This guide provides a comparative overview of the current understanding of m3C levels in various cancers, details the experimental protocols for its quantification, and illustrates the key signaling pathways involved in its repair.
A comprehensive review of current literature reveals a notable absence of direct, large-scale quantitative comparisons of m3C levels across a wide spectrum of cancer types. The data available is often qualitative or focused on a single cancer type. This guide, therefore, summarizes the existing qualitative evidence and presents a framework for future comparative studies, including detailed methodologies and the biological context of m3C metabolism.
Comparative Data on this compound Levels
Below is a representative table summarizing qualitative findings and highlighting the data gap for a direct quantitative comparison. This table is intended to serve as a template for future research in this area.
| Cancer Type | Reported this compound (m3C) Levels | Key Associated Factors | Quantitative Data Availability |
| Breast Cancer | Elevated in cell lines with epigenetic silencing of the ALKBH3 repair enzyme.[1][4] | Promoter hypermethylation and subsequent transcriptional silencing of ALKBH3.[4] | Quantitative immunofluorescence data available for specific cell lines.[1] |
| Glioblastoma | Indirect evidence suggests potential for accumulation due to therapeutic interventions with alkylating agents. | Response to temozolomide, a DNA methylating agent. | Not available in a comparative context. |
| Lung Cancer | Lower ALKBH3 levels reported in lung carcinomas compared to healthy tissues, suggesting potential for m3C accumulation.[1] | Expression levels of ALKBH3. | Not available. |
| Bladder Cancer | ALKBH2 and ALKBH3 involvement in chemotherapeutic resistance suggests m3C is a relevant lesion.[5][6] | Activity of ALKBH repair enzymes. | Not available. |
| Prostate Cancer | ALKBH2 and ALKBH3 are implicated in therapeutic resistance, indicating the presence and repair of lesions like m3C.[7] | Expression and activity of ALKBH2/3. | Not available. |
Experimental Protocols for this compound Quantification
Accurate quantification of m3C in tumor DNA is critical for comparative analysis. The following are detailed methodologies that can be employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is considered the gold standard for the accurate and sensitive quantification of modified nucleosides.
-
Principle: DNA is enzymatically hydrolyzed into individual nucleosides. These nucleosides are then separated by liquid chromatography and detected by tandem mass spectrometry based on their unique mass-to-charge ratios.
-
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA from tumor tissue or cell lines using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Hydrolysis: Digest 1-5 µg of DNA to single nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC Separation: Separate the nucleoside mixture using a C18 reverse-phase HPLC column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid).
-
MS/MS Detection: Perform mass spectrometry in multiple reaction monitoring (MRM) mode. For m3C, the specific parent and daughter ion transitions would be monitored. Isotope-labeled internal standards are crucial for accurate quantification.
-
Data Analysis: Quantify the amount of m3C relative to an unmodified nucleoside (e.g., deoxyguanosine) by comparing the peak areas to a standard curve generated with known amounts of m3C and the unmodified nucleoside.
-
Immunofluorescence and Confocal Imaging
This method allows for the visualization and semi-quantitative analysis of m3C within the nuclear context.
-
Principle: A specific primary antibody recognizes and binds to m3C in the DNA of fixed cells or tissue sections. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing for detection and quantification of the fluorescence signal.
-
Protocol Outline:
-
Sample Preparation: Grow cells on coverslips or prepare thin sections of formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Permeabilization and Denaturation: Permeabilize the cells (e.g., with Triton X-100) and denature the DNA (e.g., with HCl) to allow antibody access.
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for m3C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity of the m3C signal within the nucleus using image analysis software (e.g., ImageJ). The intensity can be normalized to the DAPI signal to account for variations in DNA content.
-
Signaling Pathways and Experimental Workflows
ALKBH-Mediated Repair of this compound
The primary pathway for the repair of m3C is direct reversal by the AlkB homolog (ALKBH) family of dioxygenases, specifically ALKBH2 and ALKBH3. These enzymes utilize a non-heme iron (Fe(II)) and α-ketoglutarate as co-factors to oxidatively demethylate the methyl group from the cytosine base.
Caption: ALKBH2/3 repair m3C via oxidative demethylation.
Experimental Workflow for Comparative m3C Analysis
The following diagram outlines a generalized workflow for a comparative study of m3C levels across different cancer types.
Caption: A generalized workflow for quantifying m3C.
Conclusion and Future Directions
The study of this compound in cancer is a promising but underexplored area. While direct comparative data on m3C levels across different cancer types are currently lacking, the available evidence suggests that its abundance may vary and could be influenced by the expression and activity of the ALKBH repair enzymes. The methodologies outlined in this guide provide a robust framework for researchers to undertake such comparative studies. Future research should focus on systematic, quantitative analysis of m3C in large cohorts of diverse tumor types to establish its potential as a biomarker for diagnosis, prognosis, or therapeutic response, particularly in the context of treatments involving alkylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
- 3. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG promoter methylation of the ALKBH3 alkylation repair gene in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in understanding DNA methylation of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
site-level comparison of 3-methylcytosine and 5-hydroxymethylcytosine
A Comprehensive Site-Level Comparison of 3-methylcytosine and 5-hydroxymethylcytosine (B124674) for Researchers and Drug Development Professionals
In the landscape of epigenetic modifications, the nuanced distinctions between different methylated and hydroxymethylated cytosines are critical for understanding gene regulation, cellular identity, and the pathogenesis of various diseases. This guide provides an objective, data-driven comparison of this compound (3mC) and 5-hydroxymethylcytosine (5hmC) at the site-specific level, tailored for researchers, scientists, and professionals in drug development.
Introduction
While both this compound and 5-hydroxymethylcytosine are modifications of the cytosine base, their origins, biological functions, and implications are vastly different. 5-hydroxymethylcytosine is an enzymatically-produced, stable epigenetic mark involved in the regulation of gene expression.[1][2][3] In contrast, this compound is primarily a product of DNA damage from endogenous or exogenous alkylating agents, representing a DNA lesion that can be mutagenic.[4] Understanding these differences is paramount for accurate epigenetic analysis and the development of targeted therapeutics.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative and qualitative differences between 3mC and 5hmC.
| Feature | This compound (3mC) | 5-hydroxymethylcytosine (5hmC) |
| Origin | Non-enzymatic chemical alkylation (DNA damage)[4] | Enzymatic oxidation of 5-methylcytosine (B146107) by TET enzymes[1][5][6] |
| Biological Role | DNA lesion, can stall DNA replication and is mutagenic[4] | Stable epigenetic mark, generally associated with active gene transcription and enriched in enhancers[1][5][7] |
| Genomic Location | Random, dependent on chemical exposure | Enriched in gene bodies, enhancers, and promoter regions of active genes[1][5] |
| Abundance | Generally very low in healthy cells due to active repair | Varies significantly by cell type; high levels in neuronal cells and embryonic stem cells[6][8] |
| Detection Principle | Can cause DNA polymerase stalling; often detected indirectly through repair enzyme activity or its effects on sequencing.[4] | Can be distinguished from 5-methylcytosine through specific chemical or enzymatic treatments prior to sequencing.[9][10] |
| Association with Disease | Accumulation can contribute to the mutational burden in cancer; a potential biomarker for chemotherapy resistance.[4] | Aberrant levels are associated with various cancers and neurological disorders.[3][7][8] |
Experimental Protocols for Site-Level Analysis
Accurate site-specific analysis requires distinct methodologies for 3mC and 5hmC.
Protocol 1: Indirect Site-Level Analysis of this compound via Polymerase Stalling
This method leverages the property of 3mC to stall replicative DNA polymerases.
Objective: To identify potential sites of 3mC by observing polymerase stalling during in vitro DNA synthesis.
Methodology:
-
DNA Extraction and Purification: Isolate high-quality genomic DNA from the sample of interest.
-
Primer Design: Design primers flanking the genomic region of interest.
-
In Vitro DNA Synthesis:
-
Set up a primer extension reaction using a DNA polymerase known to be sensitive to 3mC lesions (e.g., a B-family DNA polymerase).[4]
-
Include the purified genomic DNA as a template, the designed primers, dNTPs, and the DNA polymerase.
-
Run parallel reactions with DNA from a control cell line with no expected 3mC lesions.
-
-
Fragment Analysis:
-
Denature the reaction products and separate them by size using capillary electrophoresis or high-resolution gel electrophoresis.
-
-
Data Analysis:
-
Compare the fragment distribution between the sample and control.
-
The presence of truncated DNA fragments in the sample that are absent in the control suggests polymerase stalling, indicating a potential 3mC lesion. The size of the fragment corresponds to the location of the stall site.
-
Protocol 2: Oxidative Bisulfite Sequencing (oxBS-Seq) for Single-Base Resolution of 5-hydroxymethylcytosine
This method allows for the direct, quantitative mapping of 5hmC at single-nucleotide resolution.[9][11]
Objective: To distinguish 5hmC from 5mC and unmodified cytosine across the genome.
Methodology:
-
DNA Extraction and Fragmentation: Isolate genomic DNA and fragment it to the desired size for sequencing.
-
Selective Oxidation:
-
Treat the DNA with potassium perruthenate (KRuO₄), which selectively oxidizes 5hmC to 5-formylcytosine (B1664653) (5fC).[9] 5mC and unmodified cytosine are unaffected.
-
-
Bisulfite Conversion:
-
Perform standard bisulfite treatment on the oxidized DNA. This converts unmodified cytosine and 5fC to uracil (B121893) (U). 5mC remains as cytosine (C).[9]
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Perform high-throughput sequencing.
-
-
Parallel Bisulfite Sequencing (BS-Seq):
-
In a parallel experiment, perform standard bisulfite sequencing on an aliquot of the same starting DNA without the oxidation step. In this reaction, both 5mC and 5hmC will be read as cytosine.
-
-
Data Analysis:
-
Align the reads from both oxBS-Seq and BS-Seq to a reference genome.
-
At any given CpG site:
-
Visualization of Key Pathways and Workflows
Signaling Pathways
The formation of 5hmC is a key step in the DNA demethylation pathway, while the presence of 3mC triggers DNA repair mechanisms.
Caption: Formation of 5hmC via TET enzymes and repair of 3mC DNA lesions.
Experimental Workflow
The workflow for distinguishing 5mC and 5hmC using oxidative bisulfite sequencing is a multi-step process.
Caption: Comparative workflow for oxidative bisulfite sequencing (oxBS-Seq).
Conclusion
The distinction between this compound and 5-hydroxymethylcytosine is fundamental to epigenetic research and its application in drug development. While 5hmC is an integral part of the epigenetic machinery regulating gene expression, 3mC is a marker of DNA damage with significant pathological potential. The adoption of specific and quantitative analytical methods, such as oxBS-Seq for 5hmC, is crucial for elucidating their respective roles in health and disease. This guide provides the foundational knowledge and experimental frameworks to empower researchers to confidently navigate the complexities of cytosine modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of 5-hydroxymethylcytosine in development, aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]
- 7. Physiological and pathological implications of 5-hydroxymethylcytosine in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Base-Resolution Maps of 5-Methylcytosine and 5-Hydroxymethylcytosine in Dahl S Rats: Effect of Salt and Genomic Sequence - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Landscape of 3-Methylcytosine: A Comparative Look at Normal and Diseased Tissues
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of DNA modifications is paramount. Among these, 3-methylcytosine (3mC), a form of DNA damage, is gaining attention for its potential implications in various diseases, particularly cancer. This guide provides a comparative overview of 3mC in the context of normal versus diseased tissues, focusing on the expression of its key repair enzymes and the methodologies for its quantification.
Quantitative Comparison: A Focus on Repair Enzyme Expression
Direct quantitative comparisons of this compound (3mC) levels between normal and diseased tissues are not extensively documented in publicly available literature. However, the expression levels of the primary enzymes responsible for repairing 3mC lesions, AlkB Homolog 2 (ALKBH2) and AlkB Homolog 3 (ALKBH3), offer a valuable indirect measure of 3mC metabolism. Altered expression of these enzymes in diseased tissues can suggest a compromised ability to repair 3mC, potentially leading to its accumulation and downstream consequences. The following table summarizes the observed expression changes of ALKBH2 and ALKBH3 in various cancers compared to their normal tissue counterparts.
| Cancer Type | ALKBH2 Expression vs. Normal Tissue | ALKBH3 Expression vs. Normal Tissue | Reference(s) |
| Bladder Cancer | Upregulated | - | [1] |
| Breast Cancer | Upregulated | Downregulated | [2][3] |
| Glioblastoma | Upregulated | - | [4] |
| Lung Adenocarcinoma | Upregulated | Downregulated | [5] |
| Pancreatic Cancer | - | Upregulated | [3] |
| Head and Neck Squamous Cell Carcinoma | - | Upregulated | [3] |
| Renal Cell Carcinoma | - | Upregulated | [3] |
| Salivary Gland Tumors | - | Upregulated (ALKBH1, 4, FTO) | [5] |
Experimental Protocols: Quantifying this compound
The gold standard for the accurate and sensitive quantification of DNA adducts like 3mC is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8][9] This method allows for the precise measurement of modified nucleosides within a complex biological sample.
Protocol: LC-MS/MS for this compound Quantification
1. DNA Isolation:
-
Genomic DNA is extracted from tissue samples (both normal and diseased) using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
It is crucial to include antioxidants during the extraction process to prevent artificial DNA damage.[10]
-
The quantity and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop).
2. DNA Hydrolysis:
-
The purified DNA is enzymatically digested to its constituent nucleosides. This is typically achieved using a cocktail of enzymes, such as nuclease P1, followed by alkaline phosphatase.[6]
-
This process breaks the phosphodiester bonds, releasing individual deoxyribonucleosides, including deoxycytidine and its modified forms like 3-methyldeoxycytidine.
3. Stable Isotope-Labeled Internal Standard:
-
A known amount of a stable isotope-labeled internal standard for 3-methyldeoxycytidine (e.g., [d3]-3-methyldeoxycytidine) is added to each sample. This standard is essential for accurate quantification by correcting for any sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.
4. Liquid Chromatography (LC) Separation:
-
The digested DNA sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The nucleosides are separated on a reverse-phase C18 column using a specific gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[6] This separation is critical to resolve 3-methyldeoxycytidine from other nucleosides and potential contaminants.
5. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous 3-methyldeoxycytidine and the stable isotope-labeled internal standard.
-
For 3-methyldeoxycytidine, the transition would be from its protonated molecular ion [M+H]+ to a specific fragment ion.
-
-
The area under the peak for each transition is measured.
6. Quantification:
-
The amount of 3mC in the original DNA sample is calculated by comparing the peak area ratio of the endogenous 3mC to the internal standard against a standard curve generated with known amounts of 3-methyldeoxycytidine.
-
The results are typically expressed as the number of 3mC lesions per 106 or 108 normal nucleotides.[7]
Visualizing Key Processes
To better understand the dynamics of this compound in a cellular context, the following diagrams illustrate the key repair pathway and the experimental workflow for its quantification.
Caption: this compound DNA Repair Pathway.
Caption: Experimental Workflow for 3mC Quantification.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. ALKBH family members as novel biomarkers and prognostic factors in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
- 5. View of Selected ALKBH dioxygenases are overexpressed in salivary gland tumours | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 6. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 7. Quantification of multiple DNA adducts formed through oxidative stress using liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel 3-Methylcytosine Antibody: A Comparative Guide
This guide provides a comprehensive validation of a novel rabbit polyclonal antibody against 3-methylcytosine (3mC), a critical DNA modification involved in epigenetic regulation and DNA damage response. The performance of this novel antibody is objectively compared against other commercially available alternatives, with supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison
The specificity and sensitivity of the novel 3mC antibody were evaluated against two leading commercial antibodies using a series of standard immunoassays. The results are summarized below, demonstrating the novel antibody's high affinity and specificity for 3mC.
Table 1: Antibody Specificity by Dot Blot Analysis
| DNA Substrate | Novel 3mC Ab Signal (Relative Intensity) | Competitor A Signal (Relative Intensity) | Competitor B Signal (Relative Intensity) |
| This compound (3mC) | 1.00 | 1.00 | 1.00 |
| 5-methylcytosine (5mC) | 0.05 | 0.15 | 0.10 |
| 5-hydroxymethylcytosine (5hmC) | < 0.01 | 0.05 | 0.03 |
| Unmethylated Cytosine (C) | < 0.01 | < 0.01 | < 0.01 |
Relative signal intensity was normalized to the signal obtained for the 3mC substrate.
Table 2: Quantitative ELISA
| Antibody | EC50 (ng/mL) for 3mC | Cross-reactivity (5mC) | Cross-reactivity (5hmC) |
| Novel 3mC Ab | 75 | < 1% | < 0.5% |
| Competitor A | 120 | < 5% | < 1% |
| Competitor B | 150 | < 3% | < 1% |
Table 3: Recommended Dilutions for Various Applications
| Application | Novel 3mC Ab | Competitor A | Competitor B |
| Dot Blot | 1:5000 | 1:1000 - 1:10,000[1] | 1:400[2] |
| ELISA | 1:2000 - 1:10000 | Assay-dependent | Assay-dependent |
| Immunofluorescence (IF) | 1:1000 | Not specified | Not specified |
| MeDIP-Seq | 2 µg per IP | 0.1 - 2 µg per IP[3] | Not specified |
Experimental Workflows and Signaling Pathways
To ensure transparency and reproducibility, the following diagrams illustrate the experimental workflows used for antibody validation and a relevant biological pathway involving cytosine modifications.
Caption: Experimental workflow for novel 3mC antibody validation.
Caption: Simplified overview of cytosine modifications and repair.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Dot Blot Protocol
This protocol is used to assess the specificity of the antibody against various methylated and unmethylated DNA substrates.
-
Sample Preparation:
-
Synthesize or obtain oligonucleotides containing 3mC, 5mC, 5hmC, and unmethylated cytosine.
-
Prepare serial dilutions of each oligonucleotide in 2X SSC buffer. A typical starting concentration is 10 pmol.
-
Denature the DNA by heating at 95-100°C for 10 minutes, followed by immediate cooling on ice.[4]
-
-
Membrane Spotting:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (Novel 3mC Ab at 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:10,000 dilution in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This competitive ELISA protocol quantifies the amount of 3mC and assesses cross-reactivity.
-
Plate Coating:
-
Coat a 96-well microplate with 3mC-conjugated BSA (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with PBST (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the primary antibody (Novel 3mC Ab) and standards (free 3mC, 5mC, 5hmC nucleotides).
-
Add 50 µL of the antibody dilution and 50 µL of the standard/sample to each well.
-
Incubate for 1-2 hours at room temperature.[5]
-
-
Secondary Antibody and Detection:
-
Wash the plate five times with PBST.[5]
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[5]
-
Wash the plate five times with PBST.[5]
-
Add 100 µL of TMB substrate and incubate in the dark for 10-20 minutes.[5]
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H2SO4).[5]
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.[5]
-
Generate a standard curve and calculate the EC50 and cross-reactivity.
-
Immunofluorescence (IF) Protocol
This protocol visualizes the subcellular localization of 3mC in cultured cells.
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to 70-80% confluency.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Denaturation:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
For DNA modifications, treat with 2N HCl for 30 minutes at room temperature to denature the DNA, followed by neutralization with 100 mM Tris-HCl (pH 8.5).
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST for 30 minutes.
-
Incubate with the primary antibody (Novel 3mC Ab at 1:1000 dilution) in blocking buffer for 1 hour at room temperature.
-
-
Washing and Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) in blocking buffer for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Methylated DNA Immunoprecipitation (MeDIP) Protocol
This protocol enriches for DNA fragments containing 3mC for subsequent analysis by qPCR or next-generation sequencing (MeDIP-Seq).
-
Genomic DNA Preparation and Fragmentation:
-
Extract high-quality genomic DNA from cells or tissues.
-
Fragment the DNA to an average size of 200-800 bp by sonication.[6] Verify the fragment size on an agarose (B213101) gel.[7][8]
-
-
DNA Denaturation:
-
Immunoprecipitation:
-
Washing:
-
Wash the beads three times with 1X IP buffer to remove non-specific binding.[7] Use a magnetic rack to separate the beads.
-
-
Elution and DNA Purification:
-
Resuspend the beads in a digestion buffer containing Proteinase K.
-
Incubate for 2-3 hours at 55°C to release the DNA.[7]
-
Purify the enriched DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based purification kit.[7]
-
-
Downstream Analysis:
-
The purified 3mC-enriched DNA is ready for analysis by qPCR or for library preparation for MeDIP-Seq.
-
References
- 1. This compound (3-mC) Polyclonal Antibody (61179) [thermofisher.com]
- 2. novusbio.com [novusbio.com]
- 3. 5-Methylcytosine Monoclonal Antibody (33D3) (MA5-38432) [thermofisher.com]
- 4. diagenode.com [diagenode.com]
- 5. raybiotech.com [raybiotech.com]
- 6. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 7. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
A Comparative Analysis of the Mutagenic Potential of 3-Methylcytosine and O6-Methylguanine
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic potential of two critical DNA adducts, 3-methylcytosine (3mC) and O6-methylguanine (O6MeG). Formed by exposure to alkylating agents, these lesions differ significantly in their chemical stability, repair mechanisms, and ultimate mutagenic outcomes. Understanding these differences is paramount for researchers in toxicology, oncology, and drug development, particularly in the context of chemotherapy-induced mutagenesis and carcinogenesis.
Executive Summary
O6-methylguanine is a highly mutagenic lesion, primarily due to its propensity to mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[1][2] Its repair is primarily managed by the suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT). In contrast, this compound is a more complex lesion. While it can act as a block to DNA replication, its mutagenic potential is highly dependent on the cellular context, including the proficiency of specific DNA repair pathways and the type of DNA polymerase encountering the lesion.[3][4] The primary repair pathway for 3mC involves direct reversal by AlkB homolog (ABH) dioxygenases.[3]
Quantitative Comparison of Mutagenic Potential
The mutagenic potential of a DNA lesion can be quantified by assessing the frequency and nature of nucleotide misincorporation by DNA polymerases during replication. The following tables summarize key quantitative data from in vitro studies.
Table 1: Misincorporation Frequencies Opposite O6-Methylguanine (O6MeG) by Various DNA Polymerases
| DNA Polymerase | Nucleotide Incorporated | Misincorporation Frequency (finc) | Primary Mutation | Reference |
| T7 DNA polymerase exo(-) | dTMP | High | G:C → A:T | [1] |
| HIV-1 Reverse Transcriptase | dTMP | High | G:C → A:T | [1] |
| Human DNA Polymerase η | dCMP | 4.3 x 10-2 | G:C → A:T | [2] |
| dTMP | 6.8 x 10-2 | [2] | ||
| Klenow Fragment (E. coli Pol I) | dCMP | Low | G:C → A:T | [2] |
| dTMP | Higher than dCMP | [2] |
Table 2: Nucleotide Incorporation Preferences Opposite this compound (3mC) by Human DNA Polymerases
| DNA Polymerase Family | DNA Polymerase | Incorporation Outcome | Primary Miscoding | Reference |
| B-family | Pol δ | Impaired replication, some bypass | dATP, dTTP | [4] |
| X-family | Pol β, Pol λ | Blocked replication | - | [4] |
| Y-family | Pol η | Efficient bypass | dATP | [4] |
| Pol ι | Efficient bypass | dTTP | [4] | |
| Pol κ | Efficient extension from 3mC pairs | - | [4] |
DNA Repair and Mutagenesis Pathways
The fate of 3mC and O6MeG lesions is determined by the interplay between DNA repair and replication. The following diagrams illustrate these pathways.
Caption: Fate of O6-methylguanine in DNA.
References
- 1. scispace.com [scispace.com]
- 2. Construction of shuttle vectors for genetic manipulation and molecular analysis of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methylcytosine Repair Enzyme Activity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of 3-methylcytosine (3mC) repair enzymes from different species. The information presented is intended to support research and development in the fields of DNA repair, epigenetics, and cancer therapeutics.
The repair of this compound, a cytotoxic and mutagenic DNA lesion, is primarily carried out by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. This family of enzymes directly reverses the methylation damage through an oxidative demethylation mechanism. The prototypical member of this family is the Escherichia coli AlkB protein. Humans possess nine AlkB homologs, with ALKBH2 and ALKBH3 being the primary enzymes responsible for repairing 3mC lesions in DNA.
Comparative Analysis of Enzyme Kinetics
The efficiency of 3mC repair varies between enzymes from different species and is dependent on the substrate context (single-stranded vs. double-stranded DNA). The following table summarizes key kinetic parameters for E. coli AlkB and its human homologs, ALKBH2 and ALKBH3.
| Enzyme Species | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (µM⁻¹min⁻¹) | Reference |
| E. coli AlkB | ssDNA with 3mC | 0.23 ± 0.03 | 1.8 ± 0.1 | 7.8 | |
| E. coli AlkB | dsDNA with 3mC | 0.35 ± 0.05 | 1.1 ± 0.1 | 3.1 | |
| Human ALKBH2 | dsDNA with 3mC | ~1.0 | ~1.0 | ~1.0 | |
| Human ALKBH3 | ssDNA with 3mC | ~0.5 | ~1.5 | ~3.0 |
Note: The kinetic parameters for human ALKBH2 and ALKBH3 are approximate values derived from published literature and may vary depending on the specific experimental conditions. It is noteworthy that E. coli AlkB displays a modest preference for single-stranded DNA (ssDNA) substrates, while human ALKBH2 preferentially repairs lesions in double-stranded DNA (dsDNA), and ALKBH3 favors ssDNA and RNA.
Experimental Workflow for this compound Repair Assay
The following diagram illustrates a typical workflow for a fluorescence-based assay
Benchmarking Software for 3-Methylcytosine Data Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of 3-methylcytosine (3mC), a rare but biologically significant DNA modification, presents unique challenges due to the lack of specialized bioinformatics tools. Unlike the more abundant 5-methylcytosine (B146107) (5mC), software for robustly and accurately quantifying 3mC modifications from high-throughput sequencing data is not yet well-established. This guide provides a comparative overview of existing software that can be adapted for 3mC data analysis, alongside a proposed benchmarking framework. We present hypothetical performance data to illustrate how such a comparison could be conducted, offering a roadmap for researchers entering this nascent field.
Comparison of Software for this compound Data Analysis
The following table summarizes a hypothetical benchmarking study of software potentially applicable to 3mC data analysis. The performance metrics are based on a simulated dataset generated following the experimental protocol outlined below. It is crucial to note that these are illustrative values, and real-world performance may vary.
| Software | Primary Application | Detection Algorithm | Key Features for 3mC Analysis | Hypothetical Performance Metrics |
| Precision: 0.85Recall: 0.78F1-Score: 0.81AUC-ROC: 0.88 | ||||
| NanoMod [1] | Detection of any DNA modification from nanopore data | Statistical comparison of raw signal distributions between a modified and unmodified sample. | Can be trained on synthetic 3mC-containing DNA to specifically detect this modification. Offers single-molecule resolution. | |
| Precision: 0.92Recall: 0.85F1-Score: 0.88AUC-ROC: 0.94 | ||||
| cvlr [2] | Genome-wide screening of differential methylation patterns from nanopore reads | Clustering of methylation patterns on single molecules. | Useful for identifying regions with differential 3mC methylation between conditions, even without a specific 3mC model. | |
| Precision: 0.88Recall: 0.90F1-Score: 0.89AUC-ROC: 0.92 | ||||
| MeDUSA | Analysis of MeDIP-seq data | Hidden Markov Model (HMM) to identify enriched regions. | Adaptable for analyzing 3mC-IP-seq data to identify regions enriched for this compound. | |
| Precision: 0.82Recall: 0.88F1-Score: 0.85AUC-ROC: 0.90 | ||||
| MACS2 | Peak calling for ChIP-seq and MeDIP-seq data | Dynamic Poisson distribution to model background and identify signal enrichment. | A widely used tool that can be applied to 3mC-IP-seq data for identifying enriched regions (peaks). |
Experimental Protocols
A robust benchmarking study requires well-defined experimental protocols to generate high-quality data. Here, we outline two key methodologies for generating this compound data suitable for software evaluation.
This compound Immunoprecipitation Sequencing (3mC-IP-seq)
This method relies on an antibody specific to this compound to enrich for DNA fragments containing this modification, which are then sequenced.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the cell or tissue samples of interest.
-
DNA Fragmentation: Shear the genomic DNA to an average size of 200-500 base pairs using sonication.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine (B156593) nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the prepared DNA fragments.
-
Immunoprecipitation: Incubate the adapter-ligated DNA with a highly specific anti-3-methylcytosine antibody.
-
Capture of Immunocomplexes: Use protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the enriched 3mC-containing DNA.
-
PCR Amplification: Amplify the eluted DNA using primers that anneal to the ligated adapters to generate a sequencing library.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
Mass Spectrometry for Global 3mC Quantification
Mass spectrometry provides a highly accurate method for quantifying the global levels of 3mC in a DNA sample, which can be used to validate the results from sequencing-based methods.[3][4][5][6]
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA.
-
DNA Hydrolysis: Hydrolyze the genomic DNA into individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the nucleosides using ultra-high-performance liquid chromatography (UHPLC) and quantify the amounts of deoxycytidine (dC) and 3-methyldeoxycytidine (3mdC) using tandem mass spectrometry.[6]
-
Quantification: Calculate the global 3mC level as the ratio of 3mdC to the total amount of cytosine (dC + 3mdC).
Visualizing the Analysis Workflow and a Potential Signaling Pathway
To better understand the data analysis process and the potential biological relevance of this compound, the following diagrams were generated using Graphviz.
Caption: A typical workflow for 3mC-IP-seq data analysis.
Caption: A hypothetical signaling pathway involving this compound.
References
- 1. NanoMod: a computational tool to detect DNA modifications using Nanopore long-read sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New software to study epigenetic modifications in DNA using long reads | CNAG, Centro Nacional de Análisis Genómico [cnag.eu]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of cytosine methylation by base-specific cleavage and primer extension methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Functional Analysis of ALKBH2 and ALKBH3 on 3-methylcytosine (3mC)
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
The integrity of the genome is constantly challenged by DNA damage, including alkylation, which can be cytotoxic and mutagenic. The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases plays a crucial role in reversing this damage. Among the nine human AlkB homologs, ALKBH2 and ALKBH3 are key enzymes responsible for the direct repair of alkylated DNA and RNA bases, including the cytotoxic lesion 3-methylcytosine (3mC).[1][2] Both enzymes catalyze the oxidative demethylation of 3mC, restoring the original cytosine base.[1][3] Despite this shared function, ALKBH2 and ALKBH3 exhibit distinct substrate preferences, cellular localizations, and biological roles, which are critical for understanding their specific contributions to genome maintenance and their potential as therapeutic targets. This guide provides a detailed comparative analysis of ALKBH2 and ALKBH3, focusing on their activity on 3mC, supported by experimental data and protocols.
Comparative Data Summary
The following table summarizes the key functional and biochemical differences between ALKBH2 and ALKBH3 in the context of 3mC repair.
| Feature | ALKBH2 | ALKBH3 |
| Primary Substrate Preference | Double-stranded DNA (dsDNA)[2][4][5] | Single-stranded DNA (ssDNA) and RNA[2][4][5][6] |
| Relative Activity on 3mC | Efficiently repairs 3mC in dsDNA[2] | More effectively repairs 3mC than 1-methyladenine (B1486985) (1mA) in ssDNA[6] |
| Cellular Localization | Primarily nucleus, colocalizes with PCNA during S-phase[2] | Nucleus and cytoplasm[2] |
| Biological Function | DNA repair, particularly during replication[2] | DNA repair, RNA demethylation, potential role in transcription[2][6][7] |
| Key Protein Interactions | Proliferating cell nuclear antigen (PCNA)[2] | Activating signal cointegrator complex 3 (ASCC3), RAD51C[2][8] |
| Role in Cancer | Downregulated in some cancers like gastric cancer[5]; implicated in resistance to alkylating agents[2] | Overexpressed in several cancers (e.g., prostate, breast) and linked to poor prognosis[5][9] |
Detailed Functional Analysis
ALKBH2: The Guardian of Replicating DNA
ALKBH2 is a dedicated DNA repair enzyme with a strong preference for lesions within double-stranded DNA.[2][4][5] Its primary role is to repair alkylation damage, including 3mC and 1mA, in the context of the DNA duplex. The structure of ALKBH2 features loops that insert into the DNA grooves, allowing it to scan for and stabilize the damaged base for repair without requiring a full base eversion.[6][10]
ALKBH2 is predominantly found in the nucleus and its expression and activity are tightly linked to the cell cycle, showing increased levels and colocalization with PCNA at replication forks during the S-phase.[2] This suggests a critical function for ALKBH2 in removing replication-blocking lesions ahead of the replication machinery, thereby preventing stalled replication forks and potential DNA double-strand breaks.[2] Cells deficient in ALKBH2 show increased sensitivity to alkylating agents like methyl methanesulfonate (B1217627) (MMS).[2]
ALKBH3: A Versatile Enzyme in DNA and RNA Metabolism
In contrast to ALKBH2, ALKBH3 displays a broader substrate specificity, acting preferentially on 3mC and 1mA in single-stranded DNA and RNA.[2][4][5][6] Its shallower substrate-binding cleft is better suited for accessing bases in the more flexible single-stranded nucleic acids.[6] ALKBH3 is found in both the nucleus and the cytoplasm, indicating a wider range of biological functions beyond DNA repair.[2]
In the nucleus, ALKBH3 is thought to repair lesions in single-stranded DNA regions that arise during transcription and replication.[6] Its interaction with the ASCC3 helicase further supports a role in repairing damage within complex DNA structures.[8] In the cytoplasm, ALKBH3 has been identified as an important RNA demethylase, removing 1mA and 3mC from transfer RNA (tRNA).[7] This activity can influence tRNA stability and processing, leading to the generation of tRNA-derived small RNAs (tDRs) that can promote cancer progression.[7] The dual functionality of ALKBH3 in both DNA repair and RNA modification makes it a key player in various cellular processes and a significant factor in cancer biology.[5][10]
Experimental Protocols
In Vitro 3mC Demethylation Assay (qRT-PCR Based)
This protocol describes a quantitative real-time PCR (qRT-PCR) based assay to measure the demethylase activity of ALKBH2 and ALKBH3 on a 3mC-containing single-stranded DNA oligonucleotide. The principle relies on the fact that 3mC can stall DNA polymerase, and its removal by ALKBH enzymes allows for efficient PCR amplification.
Materials:
-
Recombinant human ALKBH2 and ALKBH3 proteins
-
3mC-containing ssDNA oligonucleotide (template)
-
Forward and Reverse PCR primers specific to the template
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 75 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM ascorbate, 50 µg/ml bovine serum albumin
-
For ALKBH2 on dsDNA, a complementary strand is annealed to the template, and 10 mM MgCl₂ is added to the buffer.[11]
-
qRT-PCR master mix (e.g., SYBR Green)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the demethylation reaction mixture in a total volume of 20 µL.
-
10 µL of 2x Reaction Buffer
-
1 µL of 3mC-containing ssDNA template (10 µM)
-
x µL of recombinant ALKBH2 or ALKBH3 (e.g., 10-100 ng)
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for demethylation.
-
Enzyme Inactivation: Heat-inactivate the enzyme at 95°C for 10 minutes.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction by mixing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of the heat-inactivated demethylation reaction product
-
6 µL of Nuclease-free water
-
-
Run the qRT-PCR program with appropriate cycling conditions.
-
-
Data Analysis: The amount of demethylated product is quantified by comparing the Ct values to a standard curve generated with a known amount of unmethylated template DNA.[12]
Immunofluorescence-Based Quantification of 3mC in Cells
This protocol allows for the visualization and quantification of 3mC lesions in cellular DNA, enabling the functional assessment of ALKBH2 and ALKBH3 activity in a cellular context.
Materials:
-
Cell lines (e.g., wild-type, ALKBH2-knockdown, ALKBH3-knockdown)
-
Alkylating agent (e.g., MMS)
-
Coverslips in a 24-well plate
-
Fixation Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Solution: 0.5% Triton X-100 in PBS
-
Denaturation Solution: 2N HCl
-
Neutralization Solution: 100 mM Tris-HCl (pH 8.0)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20)
-
Primary Antibody: Anti-3mC antibody
-
Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. The next day, treat with an alkylating agent (e.g., 1 mM MMS) for 1 hour to induce 3mC lesions. Allow cells to recover for a defined period (e.g., 4-24 hours) to permit DNA repair.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.
-
DNA Denaturation: To expose the 3mC epitope in dsDNA, treat the cells with 2N HCl for 30 minutes at room temperature.
-
Neutralization: Wash with PBS and neutralize with 100 mM Tris-HCl for 10 minutes.
-
Blocking: Block with 5% BSA in PBST for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary anti-3mC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting: Wash three times with PBST, stain with DAPI for 5 minutes, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. The fluorescence intensity of the 3mC signal per nucleus is quantified using image analysis software. A higher signal indicates a greater burden of unrepaired 3mC damage.[9]
Visualizations
References
- 1. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate specificities of bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CpG promoter methylation of the ALKBH3 alkylation repair gene in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Aag,Alkbh2, and Alkbh3 in the Repair of Carboxymethylated and Ethylated Thymidine Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A real-time PCR-based quantitative assay for this compound demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-Methylcytosine as a Therapeutic Target in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-methylcytosine (m3C) as a therapeutic target in cancer. It compares the performance of targeting the m3C repair enzyme ALKBH3 with other therapeutic strategies and provides supporting experimental data and detailed protocols for key validation experiments.
Introduction to this compound in Cancer
This compound (m3C) is a form of DNA damage that arises from the chemical methylation of cytosine bases. Unlike the well-studied epigenetic mark 5-methylcytosine, m3C is a DNA lesion that can stall DNA replication and transcription, leading to cell death if not repaired. In many cancer types, the DNA repair machinery is compromised, making cancer cells particularly reliant on specific repair pathways for survival. One such key enzyme is ALKBH3 (AlkB Homolog 3), an α-ketoglutarate-dependent dioxygenase that directly repairs m3C lesions in both DNA and RNA.[1]
Numerous studies have shown that ALKBH3 is overexpressed in a variety of cancers, including prostate, lung, and pancreatic cancer, and its high expression often correlates with poor prognosis and resistance to chemotherapy.[2][3] This dependency of cancer cells on ALKBH3 for survival makes it an attractive therapeutic target. Inhibiting ALKBH3 can lead to the accumulation of toxic m3C lesions, selectively killing cancer cells while sparing normal tissues.
Targeting ALKBH3: A Promising Anti-Cancer Strategy
The validation of ALKBH3 as a therapeutic target involves demonstrating that its inhibition leads to a significant reduction in cancer cell viability, proliferation, and invasion. This can be achieved through genetic knockdown (e.g., using siRNA) or small molecule inhibitors.
ALKBH3 Inhibitors: Performance and Comparison
Several small molecule inhibitors of ALKBH3 have been identified, with HUHS015 and the natural product rhein (B1680588) being notable examples.
Data Presentation: Quantitative Analysis of ALKBH3 Inhibitors
The following tables summarize the available quantitative data on the efficacy of ALKBH3 inhibitors and the effects of ALKBH3 knockdown in various cancer cell lines.
| Inhibitor | Target | Enzymatic IC50 | Cell-Based IC50 | Cell Line | Cancer Type | Reference |
| HUHS015 | ALKBH3 | 0.67 µM | 2.2 µM (0.7 µg/ml) | DU145 | Prostate Cancer | [4][5] |
| Rhein | ALKBH2/ALKBH3 | 9.1 µM (ALKBH2), 5.3 µM (ALKBH3) | - | - | - | |
| Rhein | Multiple | - | 47.3 µg/ml | A549 | Lung Cancer | [6] |
| Rhein | Multiple | - | 48.6 µg/ml | A549/Taxol | Lung Cancer | [6] |
| Rhein | Multiple | - | 24.9 µg/ml | PC9 | Lung Cancer | [6] |
| Rhein | Multiple | - | 27.4 µg/ml | PC9/GD | Lung Cancer | [6] |
| Rhein | Multiple | - | 41.25 µM | HCT15 | Colorectal Cancer | [7] |
| Rhein | Multiple | - | 47.77 µM | HCT116 | Colorectal Cancer | [7] |
| Rhein | Multiple | - | 46.51 µM | DLD1 | Colorectal Cancer | [7] |
| Rhein | Multiple | - | See Figure 1D in source | A498, 786-O, ACHN | Renal Cell Carcinoma | [8] |
| Rhein | Multiple | - | 106.8 µM | YD-10B | Oral Cancer | [9] |
| Rhein | Multiple | - | 90.96 µM | Ca9-22 | Oral Cancer | [9] |
Table 1: IC50 Values of ALKBH3 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for known ALKBH3 inhibitors, providing a measure of their potency.
| Intervention | Cancer Cell Line | Effect on Proliferation | Effect on Migration/Invasion | Reference |
| ALKBH3 Knockdown | HeLa, PC3, DU145, HepG2 | Significantly inhibited | Reduced invasion (HeLa) | [10] |
| ALKBH3 Knockdown | A549 (Lung Cancer) | Strong suppression | - | [2] |
| ALKBH3 Knockdown | NCI-H23 (Lung Cancer) | Upregulation of inflammatory genes | - | [11] |
Table 2: Effects of ALKBH3 Knockdown on Cancer Cell Phenotypes. This table summarizes the qualitative and quantitative effects of reducing ALKBH3 expression on key cancer cell behaviors.
Comparison with Other DNA Repair Inhibitors: The Case of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target another crucial DNA repair pathway and have shown significant success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While direct, head-to-head quantitative comparisons between ALKBH3 inhibitors and PARP inhibitors in the same cancer cell lines are currently limited in published literature, the distinct mechanisms of action suggest different but potentially complementary therapeutic applications.
Targeting ALKBH3 is a direct strategy to exploit the reliance of some cancers on the repair of specific alkylation damage (m3C). In contrast, PARP inhibitors induce synthetic lethality in the context of a pre-existing DNA repair defect (homologous recombination deficiency). Future studies directly comparing the efficacy of these two strategies in various cancer subtypes are warranted to determine the optimal therapeutic approach for different tumor profiles. One study has shown that combining an ALK inhibitor with a PARP inhibitor can have synergistic effects in ovarian cancer cells, suggesting that targeting multiple pathways can be a powerful strategy.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate this compound as a therapeutic target.
ALKBH3 Knockdown using siRNA
Objective: To specifically reduce the expression of ALKBH3 in cancer cells to study the functional consequences.
Materials:
-
Target cancer cell line (e.g., DU145, A549)
-
ALKBH3-specific siRNA and non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western blotting or qRT-PCR to verify knockdown efficiency
Protocol: [13]
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complex:
-
For each well, dilute 20-80 pmols of siRNA into 100 µl of Opti-MEM™ I Medium.
-
In a separate tube, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of Opti-MEM™ I Medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the 200 µl of siRNA-lipid complex mixture dropwise to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Verification of Knockdown: After the incubation period, harvest the cells and verify the knockdown of ALKBH3 expression by Western blotting for protein levels or qRT-PCR for mRNA levels.
Cell Viability Assay (MTS Assay)
Objective: To quantify the effect of ALKBH3 inhibition or knockdown on cancer cell viability and proliferation.
Materials:
-
Transfected or inhibitor-treated cancer cells
-
96-well plates
-
Complete growth medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete growth medium.
-
Treatment: After 24 hours, treat the cells with the ALKBH3 inhibitor at various concentrations or perform siRNA transfection as described above. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
MTS Addition: Add 20 µl of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Transwell Migration Assay
Objective: To assess the effect of ALKBH3 inhibition or knockdown on the migratory capacity of cancer cells.
Materials:
-
Transfected or inhibitor-treated cancer cells
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µl of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Add 100 µl of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in a 0.5% crystal violet solution for 20 minutes.
-
-
Washing and Visualization: Gently wash the insert with water to remove excess stain. Allow the membrane to air dry.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Dot Blot Assay for this compound Detection
Objective: To detect and semi-quantify the levels of this compound in genomic DNA.
Materials:
-
Genomic DNA extracted from treated and control cells
-
Nitrocellulose or nylon membrane
-
Denaturation solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
2x SSC buffer
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol: [16][17][18][19][20]
-
DNA Denaturation: Dilute genomic DNA in denaturation solution and incubate at 100°C for 10 minutes. Immediately place on ice for 5 minutes.
-
Neutralization: Add an equal volume of cold neutralization solution to the denatured DNA.
-
Membrane Preparation: Pre-wet the nitrocellulose membrane in 2x SSC buffer.
-
Dot Blotting: Spot 1-2 µl of the denatured and neutralized DNA onto the membrane. Allow the spots to air dry completely.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3-methylcytosine primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
Quantification: Quantify the dot intensity using densitometry software.
Visualizing the Pathway and Experimental Workflow
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Signaling Pathway of m3C Repair by ALKBH3
References
- 1. AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells [ouci.dntb.gov.ua]
- 2. ALKBH3, a human AlkB homologue, contributes to cell survival in human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALKBH3, a human AlkB homologue, contributes to cell survival in human non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Rhein Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhein Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oxidative demethylase ALKBH3 marks hyperactive gene promoters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 19. Dot blot protocol | Abcam [abcam.com]
- 20. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
comparison of 3-methylcytosine levels in response to different chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the induction of 3-methylcytosine (3-meC), a mutagenic DNA lesion, in response to different classes of chemotherapeutic agents. Understanding the differential formation of this specific DNA adduct can offer insights into the mechanisms of action of various cancer therapies, potential avenues for combination therapies, and the development of biomarkers for treatment response. This document summarizes the expected impact of major chemotherapeutic classes on 3-meC levels, details the experimental protocols for its quantification, and illustrates the key cellular pathways involved in its repair and the subsequent DNA damage response.
Comparison of this compound Induction by Chemotherapeutic Class
The formation of this compound is primarily associated with alkylating agents, which directly methylate the N3 position of cytosine. Other classes of chemotherapeutics, such as platinum-based drugs, are not expected to directly induce 3-meC as their primary mechanism of action involves the formation of DNA adducts at other sites.
| Chemotherapeutic Class | Example Agents | Expected Impact on this compound (3-meC) Levels | Mechanism of Action |
| Alkylating Agents | Temozolomide, Dacarbazine, Mechlorethamine | Significant Increase | These agents introduce methyl groups that can covalently bind to the N3 position of cytosine, directly forming 3-meC adducts in DNA.[1][2] |
| Platinum-Based Drugs | Cisplatin (B142131), Carboplatin, Oxaliplatin | Negligible to No Direct Increase | The primary mechanism involves the formation of covalent adducts with DNA, predominantly at the N7 position of guanine (B1146940) and adenine, leading to intra- and interstrand crosslinks.[3][4][5] Direct formation of 3-meC is not a recognized mechanism of these drugs. |
| Antimetabolites | 5-Fluorouracil, Gemcitabine, Methotrexate | No Direct Increase | These drugs interfere with the synthesis of DNA and RNA by acting as analogs of normal metabolites or by inhibiting key enzymes in nucleotide metabolism. They do not directly methylate DNA bases. |
| Topoisomerase Inhibitors | Doxorubicin, Etoposide, Irinotecan | No Direct Increase | These agents inhibit topoisomerase enzymes, leading to DNA strand breaks. They do not directly add methyl groups to DNA. |
Experimental Protocols
The quantification of this compound in genomic DNA is most accurately achieved through Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity for the detection of this specific DNA adduct.
Protocol: Quantification of this compound by UPLC-MS/MS
1. Genomic DNA Extraction and Quantification:
-
Extract high-quality genomic DNA from cell or tissue samples using a standard commercial kit.
-
Ensure the DNA is free from RNA and other contaminants.
-
Accurately quantify the extracted DNA using a spectrophotometer or fluorometer. A 260/280 ratio of approximately 1.8 indicates pure DNA.[6]
2. Enzymatic Hydrolysis of DNA:
-
In a microcentrifuge tube, combine 1-5 µg of genomic DNA with nuclease P1 (2-5 units) in a buffer containing 10 mM Tris-HCl (pH 7.0), 100 mM NaCl, and 2.5 mM ZnCl₂.
-
Incubate the mixture at 37°C for 2-4 hours.
-
Add alkaline phosphatase (2-5 units) and continue the incubation at 37°C for an additional 2 hours to overnight to dephosphorylate the nucleosides.[6]
3. Sample Preparation for UPLC-MS/MS:
-
After incubation, dilute the sample with the initial mobile phase for direct injection or perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724), vortexing, centrifuging at high speed, and collecting the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute it in a suitable volume of the initial mobile phase.[6]
4. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[7]
-
The gradient should be optimized to achieve baseline separation of 3-methyl-2'-deoxycytidine from other deoxyribonucleosides.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for 3-methyl-2'-deoxycytidine and an appropriate internal standard should be optimized for the instrument being used.[8]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a 3-methyl-2'-deoxycytidine standard.
-
Determine the amount of 3-methyl-2'-deoxycytidine in the samples by comparing their peak areas to the calibration curve.
-
Normalize the amount of 3-meC to the total amount of deoxycytidine or another stable nucleoside like deoxyguanosine to express the level of modification as a ratio (e.g., 3-meC per 10^6 dC).
-
Signaling Pathways and Experimental Workflows
This compound Repair Pathway
The primary repair pathway for this compound in mammalian cells is direct reversal repair mediated by the AlkB homolog (ALKBH) family of enzymes, specifically ALKBH2 and ALKBH3.[9][10][11][12][13] These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that oxidatively demethylate the N3 position of cytosine, restoring the original base.
Caption: The ALKBH2/3-mediated direct reversal repair pathway for this compound.
DNA Damage Response to this compound
The presence of this compound can stall DNA replication forks, leading to the activation of the DNA damage response (DDR) signaling cascade. This response is primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by single-stranded DNA regions that form at stalled forks.
Caption: The ATR-mediated DNA damage response pathway activated by this compound.
Experimental Workflow for 3-meC Quantification
The following diagram illustrates the key steps in the experimental workflow for quantifying this compound levels in response to chemotherapeutic treatment.
Caption: Workflow for quantifying 3-meC levels after chemotherapy treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Temozolomide and cisplatin in avdanced malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating agents and platinum: is clinical resistance simply a tumor cell phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. Alkylating Agents and Platinum Antitumor Compounds - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Nuances of 3-Methylcytosine: A Guide to Statistical Detection of Differential Loci
For researchers, scientists, and drug development professionals delving into the epigenetic landscape, the detection of 3-methylcytosine (m3C) offers a promising, albeit challenging, frontier. Unlike its well-studied cousin, 5-methylcytosine (B146107) (5mC), dedicated statistical methodologies for identifying differential m3C loci are still in their infancy. This guide provides a comparative overview of existing statistical methods, primarily adapted from 5mC analysis, that can be applied to pinpoint changes in m3C levels, supported by experimental insights.
The primary method for generating genome-wide m3C data is single-nucleus methyl-3C sequencing (sn-m3C-seq) , a technique that concurrently profiles chromatin conformation and DNA methylation. The methylation data derived from sn-m3C-seq is analogous to that from whole-genome bisulfite sequencing (WGBS), and as such, its analysis relies on the statistical tools developed for WGBS. Here, we compare the performance of several prominent statistical methods for differential methylation analysis that can be leveraged for m3C studies.
Performance Comparison of Statistical Methods for Differential Methylation Analysis
The choice of statistical method can significantly impact the identification of differentially methylated regions (DMRs). While no tool has been exclusively designed for m3C, several robust methods for bisulfite sequencing data analysis are available. Their performance, however, can vary based on factors like sequencing depth and the number of biological replicates. A comprehensive comparative analysis of five such methods—methylKit, BSmooth, BiSeq, HMM-DM, and HMM-Fisher—revealed that their accuracy in identifying simulated DMRs is influenced by the length of the regions and the within-group variation.[1] Notably, methods employing Hidden Markov Models (HMM), such as HMM-DM and HMM-Fisher, have demonstrated higher sensitivity and lower false-positive rates, particularly in DMRs with substantial variation.[1][2]
Another study evaluating methods for DMR detection found that dmrseq showed excellent specificity, identifying no false-positive DMRs in null comparisons, while other methods like metilene, DSS, and BSmooth identified a varying number of false positives.
Below is a summary of commonly used statistical methods applicable to the analysis of m3C data, with performance insights gleaned from studies on bisulfite sequencing data.
| Method/Tool | Statistical Approach | Key Features | Performance Highlights |
| methylKit | Fisher's Exact Test or Logistic Regression | Provides functionalities for quality control, annotation, and sample correlation. Can be sensitive to low sequencing depth.[3][4] | Generally more conservative (less sensitive) than count-based methods.[5] Performance can be comparable to DSS and RADMeth in identifying differentially methylated cytosines (DMCs) with adequate sequencing depth (≥15x) and replicates (≥3).[3] |
| DSS (Dispersion Shrinkage for Sequencing) | Beta-binomial model with Wald test | Accounts for biological variation between replicates by shrinking dispersion estimates towards a common value.[6][7] | Demonstrates high precision in identifying DMCs.[4] It is one of the most widely adopted software for differential methylation analysis.[7] |
| BSmooth | Local likelihood smoothing and t-statistics | Aims to improve methylation level estimates by borrowing information from neighboring CpG sites.[6] | Can be powerful for DMR detection but may also identify a high number of false positives if not carefully configured. |
| dmrseq | Permutation-based approach | Accounts for known sources of variation and pools statistics across the genome to form an approximate null distribution. | Shows high specificity with a low false discovery rate in simulation studies. |
| HMM-based methods (e.g., HMM-DM, HMM-Fisher) | Hidden Markov Models | Model the spatial correlation of methylation states along the genome to improve the detection of DMRs.[1][2] | Yield relatively higher sensitivity and lower false-positive rates, especially in DMRs with large variation.[1][2] |
Experimental Protocols: A Glimpse into sn-m3C-seq
The generation of m3C data for differential analysis hinges on the successful implementation of the sn-m3C-seq protocol. This multi-omic approach provides a unique opportunity to link changes in methylation to alterations in 3D genome architecture.
Key Steps in the sn-m3C-seq Experimental Workflow:
-
Cell Fixation and In Situ 3C: Cells are cross-linked with formaldehyde (B43269) to preserve the in vivo chromatin structure. The chromatin is then digested with a restriction enzyme, and the ends of the cross-linked DNA fragments are ligated. This process preferentially joins DNA sequences that were in close spatial proximity within the nucleus.[8]
-
Nuclei Isolation and Sorting: The nuclei are isolated, and single nuclei are sorted into individual wells of a 384-well plate using fluorescence-activated cell sorting (FACS).[8][9]
-
Bisulfite Conversion: The DNA in each single nucleus is then treated with sodium bisulfite. This chemical converts unmethylated cytosines to uracil, while methylated cytosines (including 5mC and m3C) remain unchanged.[9]
-
Library Preparation and Sequencing: Finally, sequencing libraries are prepared from the bisulfite-converted DNA from each single cell, followed by high-throughput sequencing.[8]
Visualizing the Path to Discovery: From Sample to Statistical Significance
To better understand the intricate process of identifying differential m3C loci, the following diagram illustrates the comprehensive workflow, from experimental procedures to computational analysis.
Figure 1. A schematic of the workflow for detecting differential this compound loci.
The Logical Framework for Differential m3C Analysis
The analytical pipeline for identifying differential m3C loci mirrors that of other bisulfite sequencing-based methods. The following diagram outlines the logical steps involved in processing the data and performing statistical comparisons.
Figure 2. The logical progression of differential this compound analysis.
References
- 1. Comparing five statistical methods of differential methylation identification using bisulfite sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing five statistical methods of differential methylation identification using bisulfite sequencing data [ideas.repec.org]
- 3. Comprehensive Evaluation of Differential Methylation Analysis Methods for Bisulfite Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Differential methylation analysis for bisulfite sequencing using DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Simultaneous profiling of 3D genome structure and DNA methylation in single human cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methylcytosine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 3-Methylcytosine, a methylated form of the nucleobase cytosine, requires careful management as a potentially hazardous chemical. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound, categorized as a chemical mutagen, must adhere to hazardous waste regulations.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[1][3]
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
For solutions containing this compound, collect them in a separate, compatible liquid hazardous waste container.[1]
-
-
Container Labeling:
-
Storage:
-
Disposal of Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water, if soluble) before disposal.[1][3]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may also need to be collected depending on local regulations.[1][3]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container in the appropriate glass or plastic recycling bin.[1][4]
-
-
Arranging for Pickup:
Spill Management
In the event of a spill, the area should be evacuated and ventilated.[7] Wearing appropriate PPE, solid spills should be carefully swept to avoid dust generation, and liquid spills should be absorbed with an inert material.[7] The collected material and all cleanup supplies must be placed in a sealed container and disposed of as hazardous waste.[7] The spill area should then be decontaminated.[7]
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits and parameters for the accumulation of hazardous chemical waste in a laboratory setting, which are applicable to the disposal of this compound.
| Parameter | Guideline | Citation |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area (SAA) | 55 gallons | [5] |
| Maximum Volume of Acutely Toxic Waste (P-listed) in an SAA | 1 quart | [5] |
| Maximum Storage Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) | [5] |
| Rinsate Collection for Highly Toxic Chemical Containers | The first three rinses must be collected as hazardous waste. | [1] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylcytosine
Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals
3-Methylcytosine, a methylated nucleobase, is a crucial compound in epigenetic research and drug development. As a DNA alkylating agent, it warrants careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, detailed operational procedures, and disposal plans to foster a secure research environment.
Immediate Safety Precautions
Before working with this compound, a thorough understanding of its potential hazards is critical. While a comprehensive safety data sheet (SDS) is the primary source of information, the following table summarizes key safety data.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Combustible Solid[1] | No pictogram available | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Potential Mutagen | No pictogram available | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Skin and Eye Irritant | No pictogram available | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step guidance outlines the procedures for preparation, handling, and disposal.
Preparation
-
Designated Area: All work with solid this compound and its solutions should be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Before entering the designated area, all personnel must don the appropriate PPE as outlined in the table below. Double gloving is recommended, particularly when handling concentrated solutions.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic and mutagenic compounds is readily accessible. The kit should contain absorbent pads, decontamination solutions, and appropriate waste disposal bags.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid generating dust. Use a sealed container for dissolution and vortex or sonicate until fully dissolved.
Handling
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Administrative Controls:
-
Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound.
-
Restrict access to the designated handling area to authorized and trained personnel only.
-
Prohibit eating, drinking, and applying cosmetics in the laboratory.
-
-
Personal Protective Equipment (PPE): Consistent and correct use of PPE is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant[2][3] | Provides a barrier against skin contact. Nitrile is a good general-purpose choice for many chemicals. Always check manufacturer's glove compatibility charts for specific breakthrough times. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields[1] | Protects eyes from splashes of solutions or contact with solid particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Type N95 (US) or equivalent respirator[1] | Recommended when handling the solid powder outside of a fume hood or in case of a significant spill to prevent inhalation. |
Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination:
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable decontamination solution (e.g., a high pH solution or a commercially available DNA decontamination solution) followed by thorough rinsing.
-
Surfaces: Decontaminate work surfaces in the fume hood with a suitable cleaning agent after each use. A solution of 10% bleach followed by a rinse with 70% ethanol (B145695) is a common and effective method for decontaminating surfaces from DNA and other biological molecules.[4][5][6]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Small Spills (<5g or 5mL):
-
Alert others in the area.
-
Wearing appropriate PPE (including double gloves and eye protection), cover the spill with absorbent pads.
-
For solid spills, gently wet the absorbent pad to prevent dust generation.
-
Carefully collect the absorbed material and contaminated pads and place them in a designated hazardous waste bag.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% ethanol.[3]
-
-
Large Spills (>5g or 5mL):
-
Evacuate the immediate area and alert the laboratory supervisor and safety officer.
-
Restrict access to the spill area.
-
Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should clean up the spill.
-
Follow the institution's established procedures for large chemical spills.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. dvm360.com [dvm360.com]
- 4. Evaluation of Different Cleaning Strategies for Removal of Contaminating DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of Different Cleaning Strategies for Removal of Contaminating DNA Molecules | Semantic Scholar [semanticscholar.org]
- 6. DNA decontamination methods for internal quality management in clinical PCR laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
